molecular formula C10H14O B1599365 (S)-(-)-2-Methyl-1-phenyl-1-propanol CAS No. 34857-28-8

(S)-(-)-2-Methyl-1-phenyl-1-propanol

Cat. No.: B1599365
CAS No.: 34857-28-8
M. Wt: 150.22 g/mol
InChI Key: GMDYDZMQHRTHJA-JTQLQIEISA-N
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Description

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-2-Methyl-1-phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Methyl-1-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Methyl-1-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-methyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416069
Record name (S)-(-)-2-Methyl-1-phenyl-1-propanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34857-28-8
Record name (S)-(-)-2-Methyl-1-phenyl-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-methyl-1-phenylpropan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(-)-2-Methyl-1-phenyl-1-propanol structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral secondary alcohol, is a pivotal building block in the landscape of modern organic synthesis. Its value is anchored in its defined stereochemistry, featuring a stereogenic carbinol center bearing both a phenyl and an isopropyl group. This structural motif makes it a highly sought-after intermediate for introducing chirality into more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and high-value fine chemicals.[1] The precise control of stereochemistry is a cornerstone of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.

This guide serves as a comprehensive technical resource for professionals engaged in research and development. It moves beyond a simple recitation of properties to provide a field-proven perspective on the synthesis, stereochemical integrity validation, and practical application of this versatile chiral synthon. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The identity and utility of (S)-(-)-2-Methyl-1-phenyl-1-propanol are fundamentally defined by its three-dimensional structure.

Structural Formula and Stereochemistry

The molecule consists of a propan-1-ol backbone, substituted with a phenyl group at the C1 position and a methyl group at the C2 position. The chiral center is the C1 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), an isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H).

The absolute configuration of this stereocenter is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four substituents attached to the chiral carbon:[1]

  • -OH (highest priority due to the higher atomic number of Oxygen)

  • -C₆H₅ (phenyl group)

  • -CH(CH₃)₂ (isopropyl group)

  • -H (lowest priority)

When viewing the molecule with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (OH → C₆H₅ → CH(CH₃)₂) proceeds in a counter-clockwise direction, hence the "(S)" designation. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.

Physicochemical Data

A summary of the key physical and chemical properties is provided below. Data for the racemic mixture is often more readily available and is included for comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[2][3]
Molecular Weight 150.22 g/mol [2][3]
CAS Number 34857-28-8[3]
IUPAC Name (1S)-2-Methyl-1-phenylpropan-1-olPubChem
Appearance Colorless to pale yellow liquid / White crystalline solid[4]
Boiling Point 124-125 °C at 15 mmHg (racemate)[5]
Density ~0.974 g/mL at 25 °C (racemate)
Refractive Index n20/D ~1.514 (racemate)
Solubility Not miscible or difficult to mix in water. Soluble in organic solvents.[4][5]

Asymmetric Synthesis Strategies

The generation of enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol is paramount for its use in pharmaceutical synthesis. The two primary strategies to achieve this are the asymmetric reduction of a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone

The most efficient and atom-economical route to (S)-(-)-2-Methyl-1-phenyl-1-propanol is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for this transformation, renowned for its high enantioselectivity and reliability.[6][7]

Causality and Mechanism (The "Why"): The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9] The remarkable selectivity arises from a well-defined, chair-like six-membered transition state.[10]

  • Catalyst-Borane Complex Formation: The borane reagent first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][11]

  • Ketone Coordination: The now more Lewis-acidic endocyclic boron coordinates to the ketone's carbonyl oxygen. Crucially, it coordinates to the sterically more accessible lone pair of the oxygen—the one closer to the smaller substituent (in this case, the isopropyl group vs. the larger phenyl group). This directs the larger phenyl group away from the catalyst's chiral scaffold, minimizing steric hindrance.[11]

  • Face-Selective Hydride Transfer: This specific coordination geometry pre-organizes the complex for an intramolecular hydride transfer from the activated borane to one specific face of the carbonyl carbon, proceeding through a highly ordered transition state.[6][10] For the reduction of isobutyrophenone with an (S)-proline-derived CBS catalyst, this results in the preferential formation of the (S)-alcohol.

  • Product Release: After hydride transfer, the resulting alkoxyborane dissociates, releasing the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.[8]

CBS_Reduction_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Workup & Purification catalyst (S)-CBS Catalyst setup 1. Dissolve Catalyst & Add Borane catalyst->setup borane BH3 Source (e.g., BH3·THF) borane->setup solvent Anhydrous Solvent (e.g., THF) solvent->setup addition 2. Slow Addition of 2-Methyl-1-phenyl-1-propanone at Low Temp (e.g., 0°C) setup->addition react 3. Stir at Controlled Temp (Monitor by TLC/GC) addition->react quench 4. Quench Reaction (e.g., Methanol) react->quench extraction 5. Aqueous Workup & Solvent Extraction quench->extraction purify 6. Column Chromatography extraction->purify product (S)-(-)-2-Methyl- 1-phenyl-1-propanol purify->product

Asymmetric synthesis via CBS reduction.

Experimental Protocol: CBS Reduction of Isobutyrophenone

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0-5 °C. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~1.0-1.2 equivalents) dropwise, maintaining the internal temperature. Stir for 15 minutes to allow for catalyst-borane complex formation.

  • Substrate Addition: Add a solution of 2-methyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is critical for safely decomposing excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography on silica gel to yield the final product with high enantiomeric excess (>95% ee is commonly achievable).

Chiral Resolution via Diastereomeric Salt Formation

An alternative, classical approach is the resolution of a racemic mixture of 2-methyl-1-phenyl-1-propanol. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer but can be effective when asymmetric synthesis is not feasible.

Causality and Mechanism (The "Why"): Enantiomers cannot be separated by standard crystallization because they have identical physical properties. Resolution works by converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can therefore be separated.[1]

The process requires derivatizing the alcohol to introduce an acidic functional group, which can then react with a chiral base (the resolving agent) to form diastereomeric salts.[1]

  • Derivatization: The racemic alcohol is reacted with an acid anhydride, such as phthalic anhydride, to form a racemic mixture of hemiphthalate esters. This introduces a carboxylic acid handle.

  • Salt Formation: The racemic hemiphthalate is treated with one enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine). This results in two diastereomeric salts: [(S)-alcohol-(R)-amine] and [(R)-alcohol-(R)-amine].

  • Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. This step often requires careful optimization of the solvent system.

  • Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to protonate the amine, and a base to hydrolyze the ester, liberating the enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Analytical Methodologies for Enantiomeric Purity Determination

The validation of stereochemical integrity is a non-negotiable step in the synthesis of chiral compounds. The enantiomeric excess (ee) is the primary metric for this, calculated as: ee (%) = |([S] - [R]) / ([S] + [R])| x 100.[12]

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the ee of chiral alcohols.[13][14]

Causality and Mechanism (The "Why"): Chiral HPLC separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a wide range of chiral compounds, including alcohols.[12][15] The chiral polymer contains grooves and cavities that create a specific three-dimensional environment. One enantiomer fits into this environment more favorably than the other, leading to a stronger interaction and a longer retention time on the column, thus enabling separation.[16]

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Dissolve Alcohol Sample in Mobile Phase inject 1. Inject Sample sample->inject system Equilibrate HPLC System (Chiral Column, Mobile Phase) system->inject separate 2. Enantiomeric Separation on Chiral Stationary Phase inject->separate detect 3. UV Detection separate->detect chromatogram 4. Obtain Chromatogram (Two Resolved Peaks) detect->chromatogram integrate 5. Integrate Peak Areas (Area_S, Area_R) chromatogram->integrate calculate 6. Calculate ee% integrate->calculate

Workflow for ee% determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for method development.

  • System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[15]

  • Sample Preparation: Prepare a stock solution of the synthesized (S)-(-)-2-Methyl-1-phenyl-1-propanol in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[15]

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP, e.g., Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of n-Hexane and an alcohol modifier, typically Isopropanol (IPA). A common starting point is n-Hexane/IPA (90:10, v/v).[15]

    • Flow Rate: 0.5 - 1.0 mL/min.[15]

    • Column Temperature: 25 °C (thermostatically controlled).[15]

    • Detection: UV at 210 nm or 254 nm.[15]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of 2-methyl-1-phenyl-1-propanol to confirm peak resolution and identify the retention times of both enantiomers.

    • Inject the synthesized sample.

  • Data Processing: Integrate the peak areas for the (S) and (R) enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula provided above.[17]

Trustworthiness through Self-Validation: The robustness of this analytical method is confirmed by running a racemic standard, which must show two well-resolved peaks with an area ratio of approximately 50:50. This validates that the column and mobile phase are capable of separating the enantiomers under the given conditions.

Applications in Synthesis

(S)-(-)-2-Methyl-1-phenyl-1-propanol is primarily utilized as a chiral synthon, meaning it is incorporated directly into the carbon skeleton of a target molecule, transferring its stereocenter to the final product.

  • Pharmaceutical Intermediates: Chiral phenylpropanolamine scaffolds are present in numerous drugs. While direct examples for this specific alcohol are proprietary, related structures are crucial. For instance, a patent for synthesizing long-acting β₂-agonists (used for treating asthma and COPD) describes the use of a 2-methyl-1-substituted phenyl-2-propanol as a key precursor to form the 2-methyl-1-substituted phenyl-2-propyl amine side chain, highlighting the industrial relevance of this molecular framework.[18]

  • Chiral Auxiliaries: While less common for this specific molecule, chiral alcohols can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved off, having fulfilled its role of inducing chirality.

  • Fine Chemicals: It serves as an intermediate in the synthesis of other valuable chiral compounds, such as photoinitiators used in UV curing applications.[19]

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols when handling any chemical reagent.

  • Hazard Identification: The compound may be harmful if swallowed and can cause irritation.[20][21] It is classified as a combustible solid/liquid.

  • Handling: Handle in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety glasses or goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools and keep away from ignition sources.[20][22]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[22]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[22]

    • Inhalation: Move to fresh air.[22]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and oxidizing agents.[20][23]

Conclusion

(S)-(-)-2-Methyl-1-phenyl-1-propanol is more than a catalog chemical; it is a strategic tool for the precise introduction of stereochemistry in complex molecular architectures. A thorough understanding of its properties, the mechanistic principles governing its synthesis, and the rigorous analytical techniques required to verify its purity are essential for its effective application. The Corey-Bakshi-Shibata reduction provides a highly efficient and selective route for its preparation, while chiral HPLC offers an authoritative method for quality control. For researchers and professionals in drug development and fine chemical synthesis, mastering the use of such chiral building blocks is fundamental to innovation and success.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Allery Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]

  • ResearchGate. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95626, 2-Methyl-1-phenyl-1-propanol. [Link]

  • Physics Forums. (2007). [SOLVED] Chiral Purity (enantiomer excess) for HPLC. [Link]

  • Haz-Map. (n.d.). 2-Methyl-1-phenyl-2-propanol. [Link]

  • Hungarian Journal of Industry and Chemistry. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6989200, (R)-(+)-2-Methyl-1-phenyl-1-propanol. [Link]

  • ResearchGate. (2012). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. [Link]

  • The Organic Chemistry Tutor. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7531, 2-Methyl-1-phenyl-2-propanol. [Link]

  • Google Patents. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6710657, (1R)-2-(methylamino)-1-phenyl-1-propanol. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Wikipedia. (n.d.). Pseudoephedrine. [Link]

Sources

physical and chemical properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol

Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the chiral alcohol, (S)-(-)-2-Methyl-1-phenyl-1-propanol. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's properties. As a key chiral building block, a thorough understanding of its physical characteristics, spectral signature, and chemical reactivity is paramount for its effective use in asymmetric synthesis and pharmaceutical research.

Compound Identification and Structure

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol. The stereochemistry at the carbinol carbon (C1) is designated as 'S' according to the Cahn-Ingold-Prelog (CIP) priority rules. The descriptor '(-)' signifies that it is levorotatory, meaning it rotates the plane of plane-polarized light in a counter-clockwise direction.[1][2] This optical activity is a direct consequence of its chirality and is a critical property for applications in stereoselective synthesis.

The core structure consists of a phenyl group and an isopropyl group attached to a stereogenic carbinol center, making it a valuable starting material for introducing chirality into target molecules.[3]

  • IUPAC Name : (1S)-2-Methyl-1-phenylpropan-1-ol

  • Synonyms : (S)-2-METHYL-1-PHENYLPROPAN-1-OL, (S)-(-)-2-METHYL-1-PHENYLPROPANOL, (S)-α-Isopropylbenzyl alcohol

  • CAS Number : 34857-28-8

  • Molecular Formula : C₁₀H₁₄O[4]

  • Molecular Weight : 150.22 g/mol [4][5]

Physical and Chiroptical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions. The most distinguishing characteristic is its specific rotation, which confirms the enantiomeric identity and purity.

PropertyValueSource(s)
Appearance Clear, colorless liquid[6]
Boiling Point 124-125 °C (at 15 mmHg)[7]
Density 0.964 g/mL[4][7]
Refractive Index (n20/D) 1.5115 - 1.5155[6]
Solubility Not miscible or difficult to mix in water[7]
Specific Rotation ([α]D) Levorotatory (-)[1]

Note: The specific rotation value can vary with solvent and concentration. It is crucial to consult specific experimental data for precise measurements. The sign (-) confirms the levorotatory nature of the (S)-enantiomer.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the compound's structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C1), the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety, along with the hydroxyl proton. The coupling patterns between these protons provide definitive structural confirmation.[8]

    • ¹³C NMR : The carbon NMR spectrum will display unique resonances for each of the 10 carbon atoms, including the chiral C1 carbon, the carbons of the phenyl ring, and the carbons of the isopropyl group.[5][9]

  • Mass Spectrometry (MS) :

    • Electron Ionization (EI) GC-MS analysis typically shows a molecular ion peak (M⁺) at m/z 150. A prominent fragment ion is often observed at m/z 107, corresponding to the loss of the isopropyl group, which results in the stable [C₆H₅CHOH]⁺ fragment.[5]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Strong absorptions corresponding to C-H stretches (both aromatic and aliphatic) and C=C stretching of the aromatic ring will also be present.[5]

Chemical Properties and Synthetic Utility

The reactivity of (S)-(-)-2-Methyl-1-phenyl-1-propanol is centered around its secondary alcohol functionality and the influence of its chiral center.

Oxidation to Prochiral Ketone

The secondary alcohol can be readily oxidized to the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).[3] This transformation is fundamental, as the ketone can then serve as a substrate for various asymmetric reduction methods to regenerate either the (S) or (R) enantiomer of the alcohol, depending on the chiral catalyst or reagent employed.

Oxidation_Reaction cluster_reactants Reactants cluster_products Product S_Alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol Ketone 2-Methyl-1-phenyl-1-propanone S_Alcohol->Ketone Oxidation Oxidant Oxidizing Agent (e.g., PCC, CrO₃)

Caption: Oxidation of the chiral alcohol to its corresponding ketone.

Role as a Chiral Building Block

The primary value of this compound lies in its application as a chiral synthon. The defined stereocenter is incorporated into larger, more complex molecules, particularly in the pharmaceutical industry. It is used in the large-scale preparation of other enantiomerically pure compounds and in processes like baker's yeast-mediated asymmetric reductions.[3][7]

Synthesis Methodologies

Enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol is most effectively prepared through stereoselective methods.

Asymmetric Reduction of a Prochiral Ketone

The most direct and widely used approach is the asymmetric reduction of 2-methyl-1-phenyl-1-propanone. This method leverages chiral catalysts or reagents to stereoselectively add a hydride to the carbonyl face, leading to a high enantiomeric excess of the desired (S)-alcohol.

Asymmetric_Reduction cluster_reactants Reactants cluster_products Product Ketone 2-Methyl-1-phenyl-1-propanone (Prochiral Ketone) S_Alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol (High Enantiomeric Excess) Ketone->S_Alcohol Asymmetric Reduction Reagents Hydride Source (e.g., BH₃) + Chiral Catalyst

Caption: Synthesis via asymmetric reduction of a prochiral ketone.

Grignard Reaction Synthesis

The racemic mixture of 2-methyl-1-phenyl-1-propanol can be synthesized via a Grignard reaction. Phenylmagnesium halide (prepared from an aryl halide like chlorobenzene and magnesium) is reacted with isobutyraldehyde.[10] The resulting racemic alcohol would then require a subsequent chiral resolution step to isolate the (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction

This protocol provides a representative workflow for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol using a chiral catalyst system. This is a generalized procedure and must be adapted based on specific literature and laboratory safety protocols.

Objective : To synthesize (S)-(-)-2-Methyl-1-phenyl-1-propanol with high enantiomeric excess.

Materials :

  • 2-Methyl-1-phenyl-1-propanone (isobutyrophenone)

  • Chiral catalyst (e.g., a CBS catalyst or a Noyori-type catalyst)

  • Hydride source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., Methanol, dilute HCl)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Inert gas supply (Argon or Nitrogen)

Procedure :

  • Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Catalyst Loading : Under a positive pressure of inert gas, charge the flask with the chiral catalyst in anhydrous THF. Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C).

  • Hydride Addition : Slowly add the borane complex solution to the catalyst mixture while maintaining the temperature. Allow the mixture to stir for 10-15 minutes.

  • Substrate Addition : Add a solution of 2-methyl-1-phenyl-1-propanone in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching : Once the reaction is complete, slowly and carefully add the quenching solution (e.g., methanol) at a low temperature to decompose any excess borane.

  • Workup : Allow the mixture to warm to room temperature. Add dilute aqueous acid and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography or distillation to yield pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

  • Characterization : Confirm the product's identity and purity using NMR, IR, and MS. Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[11]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][11] Store away from oxidizing agents and sources of ignition.[7][11]

  • Toxicity : The toxicological properties have not been fully investigated. Handle with the care afforded to all laboratory chemicals.

References

  • Alfa Chemistry. (n.d.). CAS 34857-28-8 (S)-(-)-2-Methyl-1-phenyl-1-propanol.
  • SpectraBase. (n.d.). (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Properties, Safety, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol of significant interest to researchers and drug development professionals. As a stereochemically defined molecule, it serves as a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries.[1] The stereospecific arrangement of the hydroxyl and phenyl groups at its chiral center makes it a critical starting material or target molecule in asymmetric synthesis. This guide provides an in-depth overview of its chemical and physical properties, comprehensive safety data, and its pivotal role in the enantioselective reduction of ketones—a cornerstone reaction in modern medicinal chemistry.

Compound Identification and Properties

Precise identification and understanding the physical properties of a chemical reagent are fundamental for its effective and safe use in a laboratory setting. (S)-(-)-2-Methyl-1-phenyl-1-propanol is specifically the (S)-enantiomer of the chiral compound 2-methyl-1-phenyl-1-propanol.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (1S)-2-methyl-1-phenylpropan-1-ol PubChem
CAS Number 34857-28-8 Alfa Chemistry[2]
Molecular Formula C₁₀H₁₄O Alfa Chemistry[2]
Molecular Weight 150.22 g/mol Alfa Chemistry[2]

| InChI Key | GMDYDZMQHRTHJA-QMMMGPOBSA-N | PubChem |

Table 2: Physical and Chemical Properties (Data for Racemic Mixture)

Property Value Source
Appearance Colorless Liquid Fisher Scientific[3]
Boiling Point 124-125 °C (at 15 mmHg) Thermo Scientific Chemicals[4]
Density 0.964 g/mL Thermo Scientific Chemicals[4]
Flash Point 86 °C (187 °F) Thermo Scientific Chemicals[4]
Refractive Index 1.513 Thermo Scientific Chemicals[4]

| Solubility | Not miscible or difficult to mix in water. | Thermo Scientific Chemicals[4] |

Safety and Handling

Table 3: GHS Hazard Information (for Racemic Mixture)

Category Information Source(s)
Pictogram(s) Warning (No pictogram required for H227 in some jurisdictions, but the hazard is present) Fisher Scientific[3], ChemicalBook[5]
Signal Word Warning Fisher Scientific[3], ChemicalBook[5]
Hazard Statement(s) H227 : Combustible liquid Fisher Scientific[3], ChemicalBook[5]

| Precautionary Statement(s) | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P370 + P378: In case of fire: Use CO₂, dry chemical, or foam to extinguish.Storage: P403 + P235: Store in a well-ventilated place. Keep cool.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | Fisher Scientific[3] |

Handling and Storage:

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid inhalation of vapors. Keep away from all sources of ignition.[3][5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of heat.[3][4]

Core Application: A Keystone in Asymmetric Synthesis

The primary value of chiral alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol lies in their application in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. This is critically important in drug development, as different enantiomers of a drug can have vastly different biological activities.

The conversion of a prochiral ketone into a single enantiomer of a chiral alcohol is a foundational transformation in modern organic chemistry.[6] A prochiral ketone possesses two distinct faces (enantiotopic faces), and a chiral catalyst or reagent is required to selectively add a hydride (H⁻) to one of these faces over the other.[7] This process, known as asymmetric reduction, is one of the most efficient methods for generating chiral secondary alcohols.[8][9]

Catalytic systems, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction), are renowned for achieving high yields and excellent enantioselectivities in the borane-mediated reduction of a wide array of ketones.[8] The synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol is a classic example of this transformation, starting from the prochiral ketone isobutyrophenone.

The following section details a representative workflow and protocol for the synthesis of the title compound via the asymmetric reduction of isobutyrophenone.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product ketone Prochiral Ketone (Isobutyrophenone) reaction Reaction Vessel (Anhydrous THF, 0°C to RT) ketone->reaction Substrate catalyst Chiral Catalyst ((S)-CBS reagent) catalyst->reaction Stereocontrol hydride Hydride Source (Borane-DMS) hydride->reaction Reductant quench Quenching (Methanol) reaction->quench 1. Reaction Mixture workup Aqueous Workup & Extraction quench->workup 2. Quenched Mixture product (S)-(-)-2-Methyl-1-phenyl-1-propanol workup->product 3. Purified Product

Sources

The Emergence of a Chiral Synthon: A Technical Guide to the Discovery and History of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral alcohol of significant utility in modern asymmetric synthesis, represents a culmination of over a century of advancements in organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this versatile molecule. We will explore the early synthesis of its racemic form, likely through the advent of Grignard chemistry, and the subsequent evolution of techniques for its resolution and enantioselective synthesis. Key methodologies, including classical resolution, enzymatic transformations, and catalytic asymmetric reductions, will be detailed with an emphasis on the scientific principles underpinning these experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and preparation of this important chiral building block.

Introduction: The Genesis of a Chiral Molecule in the Context of Early 20th Century Synthesis

The story of (S)-(-)-2-Methyl-1-phenyl-1-propanol does not begin with its direct, targeted synthesis as a single enantiomer. Instead, its origins are rooted in the foundational discoveries of early 20th-century organic chemistry. The development of the Grignard reaction by Victor Grignard in 1900 provided a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of new compounds, including secondary and tertiary alcohols.[1] It is highly probable that the racemic form of 2-methyl-1-phenyl-1-propanol was first synthesized via the reaction of a phenylmagnesium halide with isobutyraldehyde, or an isopropylmagnesium halide with benzaldehyde.

Another early and plausible route to racemic 2-methyl-1-phenyl-1-propanol was the reduction of isobutyrophenone (2-methyl-1-phenyl-1-propanone).[2] Early reduction methods, while effective for producing the alcohol, lacked stereocontrol and would have invariably yielded a 50:50 mixture of the (S) and (R) enantiomers.

The Quest for Enantiopurity: From Resolution to Asymmetric Synthesis

The true value of 2-methyl-1-phenyl-1-propanol in fields such as pharmaceutical development and fine chemical synthesis lies in its enantiomerically pure forms. The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, was the first major hurdle to be overcome.

Classical Resolution: A Foundation in Diastereomeric Salt Formation

One of the earliest and most established methods for resolving racemic alcohols is through the formation of diastereomeric salts.[3][4] This process involves a multi-step sequence:

  • Derivatization: The racemic alcohol is first converted into a carboxylic acid derivative, typically a hemiester, by reacting it with a cyclic anhydride such as phthalic anhydride. This introduces a handle for salt formation.

  • Salt Formation: The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (+)-cinchonine.[3][4] This acid-base reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization.

  • Hydrolysis: The separated diastereomeric salt is then hydrolyzed to liberate the enantiomerically enriched alcohol.

While effective, classical resolution is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate, unless a racemization and recycling process for the unwanted enantiomer is implemented.

The Dawn of Enantioselective Synthesis: Crafting Chirality with Precision

The latter half of the 20th century witnessed a paradigm shift in the synthesis of chiral molecules, moving from separation-based methods to direct, enantioselective synthesis. This evolution was driven by the development of chiral catalysts and reagents capable of preferentially forming one enantiomer over the other.

Biocatalysis: Nature's Approach to Stereoselectivity

Enzymes, particularly lipases and alcohol dehydrogenases, have emerged as powerful tools for the synthesis of enantiopure alcohols.[3][5] Two primary biocatalytic strategies are employed for accessing (S)-(-)-2-Methyl-1-phenyl-1-propanol:

  • Enzymatic Kinetic Resolution: In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic alcohol. For instance, a lipase can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation.

  • Asymmetric Bioreduction: A more direct approach involves the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone, using a biocatalyst such as baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases.[3] These enzymatic reductions often proceed with high enantioselectivity.

Catalytic Asymmetric Reduction: The Power of Chiral Catalysts

A landmark achievement in asymmetric synthesis was the development of catalytic methods for the enantioselective reduction of prochiral ketones. Among the most significant of these is the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-tetrahydrofuran complex) to achieve high enantiomeric excess in the reduction of a wide range of ketones.

The enantioselective synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol via the CBS reduction of 2-methyl-1-phenyl-1-propanone is a prime example of the power and predictability of this methodology.

Physicochemical and Spectroscopic Characterization

The identity and purity of (S)-(-)-2-Methyl-1-phenyl-1-propanol are confirmed through a combination of physical and spectroscopic data.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[6]
Molecular Weight 150.22 g/mol [6]
Appearance Colorless liquid
Boiling Point 124-125 °C at 15 mmHg[3]
Density 0.964 g/mL at 25 °C[3]
Specific Rotation [α]D -11.3° (c=0.42, CHCl₃, 19°C) for 96% e.e.[3]

Spectroscopic analysis provides detailed structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule. The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the carbinol proton, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.[7][]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.[9][10]

Applications in Asymmetric Synthesis: A Versatile Chiral Building Block

(S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a valuable chiral building block in the synthesis of more complex, enantiomerically pure molecules.[3] Its primary application is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

The hydroxyl group of (S)-(-)-2-Methyl-1-phenyl-1-propanol provides a convenient point of attachment to a substrate, and the steric bulk of the phenyl and isopropyl groups can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.

Experimental Protocols

Protocol 1: Racemic Synthesis via Grignard Reaction

Objective: To synthesize racemic 2-methyl-1-phenyl-1-propanol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene in the anhydrous solvent from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask in an ice bath.

  • Slowly add a solution of isobutyraldehyde in the anhydrous solvent from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-1-phenyl-1-propanol.

Protocol 2: Enantioselective Synthesis via CBS Reduction

Objective: To synthesize (S)-(-)-2-Methyl-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine

  • Borane-tetrahydrofuran complex (1 M in THF)

  • 2-Methyl-1-phenyl-1-propanone (isobutyrophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex to the solution and stir for 15 minutes.

  • In a separate flask, dissolve 2-methyl-1-phenyl-1-propanone in anhydrous THF.

  • Slowly add the solution of the ketone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Add 1 M hydrochloric acid and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-(-)-2-Methyl-1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Synthesis of Racemic 2-Methyl-1-phenyl-1-propanol via Grignard Reaction

G cluster_reactants Reactants cluster_reaction Grignard Reaction cluster_intermediate Intermediate cluster_workup Aqueous Workup cluster_product Product Phenylmagnesium_bromide Phenylmagnesium bromide Reaction Et₂O or THF Phenylmagnesium_bromide->Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction Alkoxide Magnesium alkoxide intermediate Reaction->Alkoxide Workup H₃O⁺ Alkoxide->Workup Product Racemic 2-Methyl-1-phenyl-1-propanol Workup->Product G Ketone 2-Methyl-1-phenyl-1-propanone Transition_State Diastereomeric Transition State Ketone->Transition_State Catalyst (R)-CBS Catalyst Complex Chiral Catalyst-Borane Complex Catalyst->Complex Borane BH₃·THF Borane->Complex Complex->Transition_State Workup Workup Transition_State->Workup Product (S)-(-)-2-Methyl-1-phenyl-1-propanol Workup->Product

Caption: CBS reduction for enantioselective synthesis.

Conclusion

The journey of (S)-(-)-2-Methyl-1-phenyl-1-propanol from a likely component of a racemic mixture in the early days of synthetic chemistry to a readily accessible, highly enantiopure building block is a testament to the remarkable progress in the field of asymmetric synthesis. Its history encapsulates the transition from classical resolution techniques to the elegant and efficient methods of biocatalysis and catalytic asymmetric reduction. For contemporary researchers, a thorough understanding of this historical and technical evolution provides a valuable context for the continued development of novel synthetic methodologies and the application of this and other chiral synthons in the creation of complex, life-impacting molecules.

References

  • Chiral auxiliary. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Chiral auxiliary - EPFL Graph Search. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. (n.d.). Google Patents.
  • Grignard reagent. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hoover, F. W., & Hass, H. B. (1947). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES1. The Journal of Organic Chemistry, 12(4), 506–509. [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021). In Encyclopedia. MDPI. Retrieved from [Link]

  • 6.5: Racemic Mixtures and the Resolution of Enantiomers. (2020, February 17). In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry in the nineteenth century. (n.d.). Retrieved January 21, 2026, from [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). RSC Advances. [Link]

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A Comprehensive Spectroscopic Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol that serves as a significant and versatile building block in advanced organic and pharmaceutical synthesis.[1] Its defined stereochemistry at the carbinol center is fundamental to its utility in creating complex, enantiomerically pure molecules.[1] Accurate characterization of this compound is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent products.

This technical guide provides an in-depth analysis of the spectroscopic signature of (S)-(-)-2-Methyl-1-phenyl-1-propanol. We will dissect its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this document explains the causality behind spectral features, offers detailed protocols for data acquisition, and explores advanced methodologies for the critical task of determining enantiomeric purity—a cornerstone of chiral drug development.

Molecular Structure and Stereochemistry

The key to the utility of (S)-(-)-2-Methyl-1-phenyl-1-propanol is its single stereocenter at the first carbon (C1) of the propanol chain. This carbon is bonded to a hydroxyl group, a phenyl group, an isopropyl group, and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration is designated as (S).

Enantiomers, such as the (S) and (R) forms of this alcohol, possess identical physical properties in an achiral environment, which renders their standard spectroscopic analysis indistinguishable. This guide will therefore address not only the structural confirmation but also the specialized techniques required to operate within a chiral context for purity assessment.

Caption: Structure of (S)-2-Methyl-1-phenyl-1-propanol with Stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-(-)-2-Methyl-1-phenyl-1-propanol, it confirms the connectivity and provides insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. In a standard achiral solvent like CDCl₃, the spectrum of the (S)-enantiomer is identical to that of the (R)-enantiomer or the racemic mixture.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~ 4.35Doublet1HBenzylic proton (-CH(OH)-)
~ 2.50Singlet (broad)1HHydroxyl proton (-OH)
~ 2.00Multiplet1HIsopropyl methine (-CH(CH₃)₂)
~ 0.95Doublet3HIsopropyl methyl (CH₃)
~ 0.75Doublet3HIsopropyl methyl (CH₃)

Expertise & Experience: The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent stereocenter. This means they reside in slightly different chemical environments and, as a result, appear as two distinct doublets rather than a single six-proton doublet. This subtle feature is a key confirmation of the chiral nature of the molecule's environment, even if the enantiomers themselves are not distinguished.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Data [2][3][4]

Chemical Shift (δ, ppm)Assignment
~ 142.5Aromatic C (quaternary, C-1')
~ 128.0Aromatic CH (ortho, C-2'/C-6')
~ 127.5Aromatic CH (para, C-4')
~ 126.8Aromatic CH (meta, C-3'/C-5')
~ 80.0Benzylic Carbon (-CH(OH)-)
~ 35.0Isopropyl Methine (-CH(CH₃)₂)
~ 19.0Isopropyl Methyl (CH₃)
~ 18.5Isopropyl Methyl (CH₃)
Protocol: Determination of Enantiomeric Purity via Chiral Derivatization

Trustworthiness: Standard NMR cannot determine enantiomeric excess (e.e.). To overcome this, we convert the enantiomeric mixture into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and are distinguishable by NMR.[6][7] This protocol outlines the use of (-)-Menthyloxyacetic acid as an effective CDA for this purpose.[5]

Step-by-Step Methodology:

  • Esterification Reaction: In a clean, dry vial, dissolve ~25 mg of (S)-(-)-2-Methyl-1-phenyl-1-propanol and a slight molar excess (1.1 equivalents) of (-)-Menthyloxyacetic acid in 1 mL of anhydrous dichloromethane.

  • Coupling Agent Addition: Add 1.2 equivalents of a coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting diastereomeric esters via column chromatography if necessary.

  • NMR Sample Preparation: Accurately weigh 10-20 mg of the purified diastereomeric ester mixture and dissolve it in ~0.6 mL of CDCl₃.[5]

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is crucial for accurate integration.[5]

  • Quantification: Identify a well-resolved signal corresponding to a proton in close proximity to the chiral center (e.g., the benzylic proton). Integrate the signals for this proton in both diastereomers. The enantiomeric excess is calculated as: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Enantiomeric_Purity_Workflow cluster_0 Chemical Derivatization cluster_1 NMR Analysis start (S)-Alcohol + (R)-Alcohol (Enantiomeric Mixture) cda Add Chiral Derivatizing Agent (e.g., (-)-Menthyloxyacetic acid) start->cda React diastereomers (S,S')-Ester + (R,S')-Ester (Diastereomeric Mixture) cda->diastereomers Forms nmr Acquire ¹H NMR Spectrum diastereomers->nmr Analyze analysis Integrate Distinct Signals nmr->analysis Identify quantify Calculate Enantiomeric Excess (e.e.) analysis->quantify Compute

Caption: Workflow for Determining Enantiomeric Excess using a Chiral Derivatizing Agent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-(-)-2-Methyl-1-phenyl-1-propanol is characterized by absorptions corresponding to its hydroxyl, aliphatic, and aromatic moieties.

Table 3: Key IR Absorption Bands [2][4]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200Strong, BroadO-H stretch (alcohol)
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 3000 - 2850Medium-StrongC-H stretch (aliphatic)
~ 1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
~ 1100 - 1000StrongC-O stretch (secondary alcohol)
~ 750, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Expertise & Experience: The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding between alcohol molecules. In a very dilute solution using a non-polar solvent, this band would appear much sharper and at a higher wavenumber (~3600 cm⁻¹).

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a single drop of neat (S)-(-)-2-Methyl-1-phenyl-1-propanol directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, creating a characteristic fingerprint for the compound.

The molecular formula is C₁₀H₁₄O, corresponding to a molecular weight of 150.22 g/mol .[8]

Table 4: Major Fragments in the EI Mass Spectrum [2][8]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
150Low[M]⁺ (Molecular Ion)
135Low[M - CH₃]⁺
107100 (Base Peak)[M - C₃H₇]⁺ or [C₆H₅CHOH]⁺
79~ 55-60[C₆H₇]⁺
77~ 30-35[C₆H₅]⁺ (Phenyl cation)

Expertise & Experience: The molecular ion peak at m/z 150 is often weak or absent in the EI spectrum of alcohols due to the facile loss of water. The most prominent feature is the base peak at m/z 107. This highly stable fragment is formed by the benzylic cleavage and loss of the isopropyl radical (•C₃H₇). This fragmentation pathway is highly characteristic of this structural class.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Method: Couple the GC outlet to an EI mass spectrometer. Set the MS to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (S)-(-)-2-Methyl-1-phenyl-1-propanol provides an unambiguous confirmation of its structure and purity. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and characteristic fragmentation patterns.

For professionals in drug development and chiral synthesis, the critical takeaway is the necessity of employing specialized techniques, such as NMR with chiral derivatizing agents, to move beyond simple structural identification to the essential quantification of enantiomeric purity. The integrated application of these spectroscopic methods provides a robust and self-validating system for the complete characterization of this important chiral building block.

References

  • ResearchGate. (n.d.). Partial 1H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room Temperature in CD3CN. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-(-)-2-Methyl-1-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Ribeiro, J. A., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Retrieved from [Link]

  • ATB - Automated Topology Builder. (n.d.). (1S)-2-Methyl-1-phenyl-1-propanol. The University of Queensland. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-phenyl-propan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(+)-2-Methyl-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in Common Laboratory Solvents

Introduction: The Significance of Solubility for a Chiral Building Block

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral aromatic alcohol, serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of specialized pharmaceutical compounds. Its stereospecific nature makes it a critical component in creating enantiomerically pure substances. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely a matter of record-keeping; it is a fundamental prerequisite for successful reaction design, process optimization, purification, and formulation. The efficiency of a synthesis, the choice of a crystallization solvent, and the bioavailability of a potential drug can all hinge on the solubility characteristics of this key intermediate.

This guide provides an in-depth exploration of the solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol. Due to the scarcity of publicly available quantitative data, this document focuses on the foundational principles governing its solubility, provides a predictive framework based on its molecular structure, and details a robust, self-validating experimental protocol for its precise determination in any given solvent.

Part 1: A Theoretical Framework for Predicting Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute ((S)-(-)-2-Methyl-1-phenyl-1-propanol) and the solvent. The adage "like dissolves like" serves as a guiding principle, meaning that substances with similar polarities and hydrogen-bonding capabilities are more likely to be miscible[1].

(S)-(-)-2-Methyl-1-phenyl-1-propanol possesses a distinct amphiphilic character:

  • Polar Moiety: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents.

  • Nonpolar Moiety: The phenyl ring and the isopropyl group constitute a significant nonpolar, hydrophobic portion of the molecule. This bulky hydrocarbon structure favors interactions with nonpolar solvents through van der Waals forces.

The overall solubility in a given solvent is therefore a result of the interplay between these two competing characteristics. As the size of the nonpolar alkyl group in an alcohol increases, its solubility in polar solvents like water decreases because the hydrophobic nature of the carbon chain begins to dominate the hydrophilic nature of the hydroxyl group[2][3].

Part 2: Predicted Solubility Profile in Common Laboratory Solvents

Based on the molecular structure and the principles of "like dissolves like," we can predict the qualitative solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol. The following table categorizes common lab solvents by their polarity and provides an expected solubility profile. It is critical to note that these are predictions; for any application requiring precise concentrations, experimental verification is mandatory.

Solvent ClassSolventPolarityPredicted SolubilityRationale
Polar Protic WaterHighInsoluble/Slightly SolubleThe large nonpolar phenyl and isopropyl groups outweigh the hydrophilic effect of the single hydroxyl group, making it difficult to mix with water[4][5].
Methanol, EthanolHighSoluble to MiscibleThe alkyl chains of these alcohols are short, and they can engage in hydrogen bonding with the solute's hydroxyl group, while also accommodating the nonpolar portion.
Polar Aprotic Acetone, Tetrahydrofuran (THF)MediumSolubleThese solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group.
Acetonitrile, Dimethyl Sulfoxide (DMSO)HighSolubleTheir high polarity and ability to interact with the polar head of the molecule suggest good solubility.
Ethyl AcetateMediumSolubleOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a good solvent for amphiphilic molecules.
Nonpolar Toluene, BenzeneLowSolubleThe aromatic ring of the solvent interacts favorably with the phenyl ring of the solute via π-stacking, and the overall nonpolar character is compatible.
Hexane, CyclohexaneVery LowModerately Soluble to Sparingly SolubleThe solvent can only interact with the nonpolar part of the solute. The polar hydroxyl group may limit high solubility unless overcome by temperature.
Dichloromethane (DCM)LowSolubleWhile having a dipole moment, DCM is often considered a nonpolar solvent and is effective at dissolving a wide range of organic compounds.

Part 3: A Self-Validating Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative solubility data, a rigorous experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid[6][7]. The protocol described below is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of (S)-(-)-2-Methyl-1-phenyl-1-propanol in a selected solvent at a constant temperature.

Materials:

  • (S)-(-)-2-Methyl-1-phenyl-1-propanol (high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control or a temperature-controlled water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis).

Protocol:

  • Preparation of the Slurry:

    • Causality: Adding a clear excess of the solid solute is crucial to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium.

    • Action: To a series of vials, add a measured volume of the solvent (e.g., 5 mL). Add an excess amount of (S)-(-)-2-Methyl-1-phenyl-1-propanol (e.g., 100 mg, ensuring a significant amount remains undissolved upon visual inspection). Prepare at least three replicates for each solvent.

  • Equilibration:

    • Causality: Continuous agitation is necessary to maximize the surface area contact between the solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent[8].

    • Action: Securely cap the vials and place them in the temperature-controlled shaker. Agitate at a constant speed and temperature (e.g., 25 °C) for a predetermined period, typically 24 to 72 hours.

  • Sampling and Phase Separation:

    • Causality: The solution must be separated from the undissolved solid without altering the temperature, as a temperature change could cause precipitation or further dissolution. Filtration is a reliable method to remove fine particulates.

    • Action: After the initial equilibration period (e.g., 24 hours), briefly stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to settle. Carefully draw a sample of the supernatant into a syringe and immediately pass it through a syringe filter into a clean vial.

  • Quantitative Analysis:

    • Causality: An accurate and precise analytical method is required to determine the concentration of the dissolved solute. The method must be calibrated to ensure the trustworthiness of the results.

    • Action: Prepare a stock solution of the compound in the chosen solvent and create a series of calibration standards. Accurately dilute the filtered, saturated sample to fall within the calibration range. Analyze the standards and the sample using a validated HPLC or GC method.

  • Validation of Equilibrium:

    • Causality: This is the self-validating step. To confirm that the system has reached true thermodynamic equilibrium and not a metastable state, the concentration should not change over time.

    • Action: Return the original slurry vials to the shaker for an additional period (e.g., another 24 hours). Repeat the sampling and analysis process. If the concentration measured is statistically identical to the first measurement, equilibrium has been achieved. If the concentration has increased, the initial period was insufficient, and the experiment should be continued.

Conclusion

References

  • Ferreira, O., & Pinho, S. P. (2016). The Experimental Determination of Solubilities. In ResearchGate. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Curie Chemistry. (2023, July 6). Trend in Solubility of Alcohols | Year 12 HSC Chemistry Module 7 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-2-propanol. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2017). Which factor affects the solubility of alcohol in water?. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

Unlocking the Chiral Potential: A Technical Guide to Research Frontiers for (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Chiral Alcohol

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral secondary alcohol, represents a largely unexplored yet potentially valuable molecule in the fields of asymmetric synthesis and medicinal chemistry. While its racemic form and (R)-(+)-enantiomer have found utility as chiral building blocks, the unique stereochemistry of the (S)-(-)-enantiomer offers distinct opportunities for innovation.[1] This technical guide provides a comprehensive overview of potential research avenues for (S)-(-)-2-Methyl-1-phenyl-1-propanol, targeting researchers, scientists, and drug development professionals. We will delve into its enantioselective synthesis, explore its application as a chiral auxiliary and ligand precursor, and, most significantly, propose a novel research trajectory into its potential pharmacological activity, drawing parallels with structurally related sympathomimetic amines. This document is designed not as a rigid set of instructions, but as a strategic roadmap to inspire and guide future research endeavors.

I. Enantioselective Synthesis and Chiral Purity Assessment: Establishing the Foundation

The cornerstone of any research involving a specific enantiomer is a reliable method for its synthesis and the rigorous confirmation of its enantiomeric purity. While the racemic synthesis of 2-methyl-1-phenyl-1-propanol is readily achievable through methods like the Grignard reaction, obtaining the (S)-(-)-enantiomer in high purity requires a stereoselective approach.[2]

A. Biocatalytic Asymmetric Reduction: A Green and Efficient Route

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions.[1] Specifically, the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone, using alcohol dehydrogenases (ADHs) presents a promising strategy for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol.[3][4]

Experimental Protocol: Enantioselective Biocatalytic Reduction of 2-Methyl-1-phenyl-1-propanone

Objective: To synthesize (S)-(-)-2-Methyl-1-phenyl-1-propanol with high enantiomeric excess (e.e.) using a recombinant alcohol dehydrogenase.

Materials:

  • 2-Methyl-1-phenyl-1-propanone (substrate)

  • Recombinant horse-liver alcohol dehydrogenase (r-HLADH)

  • Nicotinamide adenine dinucleotide (NADH) as a cofactor

  • Ethanol (for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., n-hexane) for biphasic system

  • Standard (S)-(-)-2-Methyl-1-phenyl-1-propanol for analytical comparison

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral Gas Chromatography (GC) column (e.g., β-DEX™ 225)

Methodology:

  • Reaction Setup: In a sealed reaction vessel, prepare a biphasic system consisting of phosphate buffer (pH 7.0) and n-hexane (1:1 v/v).

  • Substrate and Cofactor Addition: Dissolve 2-Methyl-1-phenyl-1-propanone and NADH in the aqueous phase to their desired final concentrations.

  • Enzyme and Regeneration System Addition: Add the r-HLADH and ethanol to the aqueous phase. Ethanol serves as the substrate for the enzyme to regenerate the NADH cofactor.[3]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing of the two phases.

  • Monitoring the Reaction: Periodically take samples from the organic phase and analyze by Thin Layer Chromatography (TLC) or GC to monitor the conversion of the ketone to the alcohol.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Enantiomeric Excess Determination: Analyze the purified product using chiral GC to determine the enantiomeric excess. Compare the retention time with a standard sample of (S)-(-)-2-Methyl-1-phenyl-1-propanol.[3]

B. Chiral High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

For both analytical determination of enantiomeric excess and for preparative-scale separation of racemic mixtures, chiral HPLC is an indispensable technique. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a wide range of chiral compounds, including alcohols like 2-phenyl-1-propanol.

Data Presentation: Key Parameters for Chiral HPLC Method Development

ParameterRecommended Starting ConditionsRationale & Optimization Strategy
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These phases offer broad enantioselectivity. If separation is not achieved, screen other CSPs.
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)The ratio of the alcohol modifier is critical. Decrease the modifier percentage to increase retention and potentially improve resolution.
Flow Rate 1.0 mL/minChiral separations can be sensitive to flow rate. A lower flow rate (e.g., 0.5 mL/min) can increase interaction time with the CSP and improve resolution.
Temperature 25°C (ambient)Temperature affects enantioselectivity. Use a column oven to maintain a stable temperature and evaluate different temperatures (e.g., 20°C, 30°C) for optimal separation.

II. Applications in Asymmetric Synthesis: A Versatile Chiral Tool

The true value of an enantiopure compound often lies in its ability to induce chirality in other molecules. (S)-(-)-2-Methyl-1-phenyl-1-propanol can be explored as a valuable tool in asymmetric synthesis in two primary capacities: as a chiral auxiliary and as a precursor for chiral ligands.

A. (S)-(-)-2-Methyl-1-phenyl-1-propanol as a Recoverable Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] The steric bulk and defined stereochemistry of (S)-(-)-2-Methyl-1-phenyl-1-propanol make it an excellent candidate for this role.

Proposed Research Workflow:

G cluster_0 Synthesis of Chiral Auxiliary Adduct cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery A Prochiral Substrate (e.g., carboxylic acid) C Esterification A->C B (S)-(-)-2-Methyl-1-phenyl-1-propanol B->C D Chiral Ester C->D E Diastereoselective Transformation (e.g., enolate alkylation) D->E F Diastereomerically Enriched Product E->F G Hydrolysis F->G H Chiral Product G->H I Recovered (S)-(-)-2-Methyl-1-phenyl-1-propanol G->I G A (S)-(-)-2-Methyl-1-phenyl-1-propanol C Reaction with Base A->C B Phosphorus Trichloride (PCl3) or other phosphorus electrophile B->C D Chiral Phosphite Ligand C->D G cluster_0 Synthesis of Amine Derivative cluster_1 In Vitro Pharmacological Evaluation cluster_2 Lead Optimization and Further Studies A (S)-(-)-2-Methyl-1-phenyl-1-propanol B Mitsunobu Reaction (with phthalimide) A->B C Hydrazine Monohydrate B->C D (S)-2-Amino-2-methyl-1-phenyl-1-propanol C->D E Radioligand Binding Assays (NET, DAT, SERT) D->E F Transporter Uptake Inhibition Assays D->F G In Vitro Cytotoxicity Assays D->G H Structure-Activity Relationship (SAR) Studies E->H F->H I In Vivo Behavioral Models H->I

Sources

A Senior Application Scientist's Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Commercial Availability, Quality Control, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral alcohol, is a valuable intermediate in the fields of organic synthesis and pharmaceutical development. Its importance lies in its stereospecific structure, which serves as a crucial building block for the synthesis of more complex, enantiomerically pure molecules. In drug development, the chirality of a molecule can be the determining factor in its pharmacological activity and safety profile, making access to high-purity chiral intermediates like this essential. This guide provides an in-depth overview of its commercial availability, key suppliers, quality control methodologies, and significant applications.

Commercial Availability and Key Suppliers

(S)-(-)-2-Methyl-1-phenyl-1-propanol is commercially available from a number of reputable chemical suppliers, primarily for research and development purposes. The compound is typically offered in various grades of purity, and it is imperative for researchers to select a supplier that provides comprehensive analytical data, including a Certificate of Analysis (CoA).

SupplierProduct Name/Number (Example)Purity/GradeNotes
Thermo Scientific Chemicals 2-Methyl-1-phenyl-1-propanol, 98% (AAB2072906)98%Originally part of the Alfa Aesar portfolio.[1][2]
Sigma-Aldrich 2-METHYL-1-PHENYL-PROPAN-1-OL, AldrichCPR (S116521)Not specifiedProvided as part of a collection of rare chemicals for early discovery research; analytical data is not collected by the supplier for this specific product.
Simson Pharma Limited 2-Methyl-1-phenyl-2-propanolNot specifiedAccompanied by a Certificate of Analysis.
BOC Sciences Custom SynthesisVariesOffers custom synthesis, chiral synthesis, and resolution services.[3]
Benchchem (R)-(+)-2-Methyl-1-phenyl-1-propanolNot specifiedFor research use only.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₄OPubChem[5]
Molecular Weight 150.22 g/mol PubChem[5]
CAS Number 611-69-8 (for the racemate)PubChem[5]
(S)-enantiomer CAS Not explicitly listed in searches
(R)-enantiomer CAS 14898-86-3Benchchem[4]
Appearance Colorless viscous liquidFlinn Scientific[6]
Boiling Point 110-111 °C at 10 mmHgSigma-Aldrich[7]
Density 0.975 g/mL at 25 °CSigma-Aldrich[7]
Solubility Insoluble in water, soluble in ethyl alcohol.[6]Flinn Scientific[6]

Synthetic Pathways: An Overview

The synthesis of 2-methyl-1-phenyl-1-propanol is most commonly achieved through a Grignard reaction. This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with isobutyraldehyde. A Chinese patent outlines a specific preparation method that involves reacting chlorobenzene with magnesium chips to form the Grignard reagent, which is then reacted with isobutyraldehyde.[8] This approach is favored for its high raw material utilization and avoidance of expensive catalysts.[8]

Synthesis_of_2_Methyl_1_phenyl_1_propanol cluster_reactants Reactants cluster_process Process cluster_product Product Chlorobenzene Chlorobenzene Grignard_Reagent_Formation Grignard Reagent Formation Chlorobenzene->Grignard_Reagent_Formation Magnesium Magnesium Magnesium->Grignard_Reagent_Formation Isobutyraldehyde Isobutyraldehyde Reaction_with_Aldehyde Reaction with Aldehyde Isobutyraldehyde->Reaction_with_Aldehyde Grignard_Reagent_Formation->Reaction_with_Aldehyde Phenylmagnesium chloride Hydrolysis Hydrolysis Reaction_with_Aldehyde->Hydrolysis Product (S)-(-)-2-Methyl-1-phenyl-1-propanol Hydrolysis->Product Analytical_Workflow Start Receive Sample of (S)-(-)-2-Methyl-1-phenyl-1-propanol Sample_Prep Sample Preparation (Dissolution and Dilution) Start->Sample_Prep Chiral_HPLC Chiral HPLC Analysis Sample_Prep->Chiral_HPLC Data_Acquisition Data Acquisition (Chromatogram) Chiral_HPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculate_ee Calculate Enantiomeric Excess (e.e.) Peak_Integration->Calculate_ee Report Generate Certificate of Analysis Calculate_ee->Report

Sources

A Technical Guide to the Asymmetric Synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-(-)-2-Methyl-1-phenyl-1-propanol, a crucial chiral alcohol intermediate in the pharmaceutical and fine chemical industries. The document focuses on the asymmetric reduction of the prochiral ketone, isobutyrophenone, detailing established and efficient methodologies. Core sections explore the mechanistic intricacies and practical applications of leading catalytic systems, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key technical information, including detailed experimental protocols, comparative data analysis, and diagrammatic representations of reaction mechanisms and workflows.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of single-enantiomer pharmaceuticals, agrochemicals, and fragrances.[1][2] The specific stereochemistry of these molecules is often critical to their biological activity, making enantioselective synthesis a paramount objective in modern organic chemistry.[3] (S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a key intermediate in the production of various bioactive compounds, and its synthesis from the readily available prochiral ketone, isobutyrophenone, represents a model system for asymmetric reduction.[4][5]

The conversion of a prochiral ketone to a chiral, non-racemic alcohol is a cornerstone transformation in asymmetric synthesis.[6][7] This guide will delve into two of the most powerful and widely adopted strategies for achieving this: stoichiometric and catalytic reductions utilizing chiral auxiliaries and catalysts. Specifically, we will examine the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, and the Noyori asymmetric hydrogenation, which utilizes ruthenium-based catalysts with chiral ligands.[8][9] The choice between these methods often depends on factors such as substrate scope, cost of reagents, operational simplicity, and desired enantiomeric purity.

Strategic Approaches to the Asymmetric Reduction of Isobutyrophenone

The synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol from isobutyrophenone necessitates the enantioselective addition of a hydride to the carbonyl carbon. This can be achieved through several strategic approaches, broadly categorized as biocatalytic, stoichiometric, and catalytic methods.

  • Biocatalysis: The use of enzymes, such as ketoreductases found in various plant tissues or microorganisms, can provide high enantioselectivity for the reduction of prochiral ketones.[1][10] While offering mild reaction conditions and high specificity, this approach can be limited by substrate scope and the need for specialized equipment.[1]

  • Stoichiometric Chiral Reducing Agents: Reagents like (-)-β-chlorodiisopinocampheylborane ((-)-DIP-Chloride) can effectively reduce ketones with high enantioselectivity.[11] However, the requirement for stoichiometric amounts of the chiral reagent makes this method less atom-economical and potentially more costly for large-scale synthesis.[7]

  • Catalytic Asymmetric Reduction: This is often the preferred method in industrial settings due to its efficiency and cost-effectiveness.[12] A small amount of a chiral catalyst is used to generate large quantities of the desired enantiomerically enriched product.[7] The two leading catalytic methods for the reduction of isobutyrophenone are the CBS reduction and asymmetric hydrogenation.

This guide will focus on the catalytic approaches due to their broad applicability and industrial relevance.

The Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Enantioselective Synthesis

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][13] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS).[3][9]

Mechanistic Insights into the CBS Reduction

The mechanism of the CBS reduction involves the formation of a coordination complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[13] The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

The key to the high enantioselectivity of the CBS reduction lies in the pre-organization of the ketone in the transition state. The larger substituent on the ketone (the phenyl group in isobutyrophenone) preferentially orients away from the bulky substituent on the oxazaborolidine catalyst to minimize steric hindrance. This orientation exposes one face of the carbonyl to hydride attack.

CBS_Mechanism Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane Borane (BH3) Borane->Complex Ketone Isobutyrophenone TransitionState Ternary Transition State (Ketone Coordinated) Ketone->TransitionState Complex->TransitionState + Ketone ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer Alcohol (S)-(-)-2-Methyl-1-phenyl- 1-propanol ProductComplex->Alcohol Release RegenCatalyst Regenerated Catalyst ProductComplex->RegenCatalyst Regeneration RegenCatalyst->Complex

Figure 1: Simplified workflow of the CBS reduction mechanism.
Experimental Protocol for the CBS Reduction of Isobutyrophenone

The following protocol is a representative example for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol using the CBS reduction.

Materials:

  • (R)-(+)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Isobutyrophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (R)-(+)-2-Butyl-CBS-oxazaborolidine (e.g., 0.1 equivalents). Anhydrous THF is added to dissolve the catalyst.

  • Cooling: The flask is cooled to a specific temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.

  • Addition of Borane: Borane-dimethyl sulfide complex (e.g., 1.2 equivalents) is added dropwise to the stirred catalyst solution while maintaining the low temperature.

  • Substrate Addition: A solution of isobutyrophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at the low temperature.

  • Workup: The mixture is allowed to warm to room temperature, and 1 M HCl is added. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated NaHCO3 solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude alcohol is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or GC analysis. The chemical purity should be assessed by NMR and GC-MS.

Noyori Asymmetric Hydrogenation: An Efficient and Atom-Economical Approach

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a wide range of ketones, including isobutyrophenone.[14] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[15][16] The hydrogenation is carried out under a hydrogen atmosphere, making it a highly atom-economical process.

The Mechanism of Noyori Asymmetric Hydrogenation

The mechanism of the Noyori asymmetric hydrogenation involves the formation of a ruthenium hydride species, which is the active catalyst.[8] The prochiral ketone coordinates to the chiral ruthenium complex, and the hydride is transferred to the carbonyl carbon in a stereoselective manner. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride addition.

Noyori_Mechanism Precatalyst Ru(II) Precatalyst (e.g., RuCl2(BINAP)(diamine)) ActiveCatalyst Active Ru-Hydride Species Precatalyst->ActiveCatalyst + H2 H2 H2 H2->ActiveCatalyst SubstrateComplex Ketone-Catalyst Complex ActiveCatalyst->SubstrateComplex + Ketone Ketone Isobutyrophenone Ketone->SubstrateComplex ProductComplex Alcohol-Catalyst Complex SubstrateComplex->ProductComplex Hydride Transfer Alcohol (S)-(-)-2-Methyl-1-phenyl- 1-propanol ProductComplex->Alcohol Release RegenCatalyst Regenerated Catalyst ProductComplex->RegenCatalyst RegenCatalyst->ActiveCatalyst

Figure 2: Simplified representation of the Noyori asymmetric hydrogenation cycle.
Experimental Protocol for Noyori Asymmetric Hydrogenation of Isobutyrophenone

The following is a general procedure for the asymmetric hydrogenation of isobutyrophenone using a Noyori-type catalyst.

Materials:

  • RuCl or a similar chiral ruthenium catalyst

  • Isobutyrophenone

  • Anhydrous isopropanol or another suitable solvent

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas.

  • Charging the Reactor: The chiral ruthenium catalyst (e.g., 0.001-0.01 equivalents), isobutyrophenone (1.0 equivalent), and anhydrous isopropanol are charged into the reactor under an inert atmosphere.

  • Base Addition: A solution of potassium tert-butoxide in isopropanol (e.g., 0.02-0.1 equivalents) is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction mixture is stirred vigorously at a specific temperature (e.g., 25-50 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC.

  • Workup: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst (if heterogeneous) or concentrated under reduced pressure.

  • Purification: The residue is dissolved in an appropriate organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the crude product. Further purification can be achieved by column chromatography or distillation.

Self-Validation: The enantiomeric excess of the product is determined by chiral HPLC or GC. The chemical purity is confirmed by NMR and GC-MS.

Comparative Analysis of Synthetic Methodologies

Both the CBS reduction and Noyori asymmetric hydrogenation are highly effective for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol. The choice between them depends on several factors, which are summarized in the table below.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Reducing Agent Borane (BH3•THF or BMS)Hydrogen gas (H2)
Catalyst Chiral OxazaborolidineChiral Ruthenium Complex
Stoichiometry Catalytic in oxazaborolidine, stoichiometric in boraneCatalytic
Atom Economy LowerHigher
Operating Conditions Typically low temperatures (-20 to 0 °C), atmospheric pressureAmbient to moderate temperatures, high pressure (10-50 atm)
Substrate Scope Broad for various ketonesExcellent for aromatic and some aliphatic ketones
Enantioselectivity Generally very high (often >95% ee)Generally excellent (often >99% ee)
Cost Can be higher due to the cost of borane reagentsCan be more cost-effective on a large scale due to the use of H2
Equipment Standard laboratory glasswareHigh-pressure reactor (autoclave) required

Conclusion and Future Perspectives

The asymmetric synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol from isobutyrophenone is a well-established transformation with several reliable and high-yielding methods available to the synthetic chemist. The Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation stand out as particularly powerful and versatile catalytic approaches, each with its own set of advantages and considerations.

Future research in this area will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant and non-toxic metals. Furthermore, the exploration of continuous flow processes for asymmetric hydrogenations and reductions could offer significant advantages in terms of safety, scalability, and efficiency for the industrial production of chiral alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol. The continued development of robust and highly selective catalytic systems will undoubtedly play a pivotal role in advancing the fields of drug discovery and materials science.

References

  • CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google P
  • Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube. (URL: [Link])

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (URL: [Link])

  • Synthesis of 2-phenylpropanol - PrepChem.com. (URL: [Link])

  • Corey–Itsuno reduction - Wikipedia. (URL: [Link])

  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - MDPI. (URL: [Link])

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  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (URL: [Link])

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (URL: [Link])

  • 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem. (URL: [Link])

  • Isobutyrophenone | C10H12O | CID 69144 - PubChem. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (URL: [Link])

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  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (URL: [Link])

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - ResearchGate. (URL: [Link])

  • Achieving Enantioselectivity | Pharmaceutical Technology. (URL: [Link])

  • Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide - NIH. (URL: [Link])

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  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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Methodological & Application

Introduction: The Imperative for Stereochemical Control in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Ketone Reduction Utilizing (S)-(-)-2-Methyl-1-phenyl-1-propanol as a Chiral Auxiliary

In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity and material properties. The synthesis of enantiomerically pure compounds is therefore a cornerstone of contemporary organic chemistry. Asymmetric reduction of prochiral ketones to form chiral secondary alcohols represents one of the most fundamental and powerful methods for creating stereogenic centers.[1] These chiral alcohol products serve as invaluable building blocks for complex molecules, including a vast array of pharmaceuticals.

The success of such transformations hinges on the ability to control the stereochemical outcome, a challenge elegantly met through the use of chiral catalysts, reagents, or auxiliaries.[2][3][4] A robust strategy involves the modification of potent, achiral reducing agents with a chiral molecule, thereby creating a chiral environment that dictates the facial selectivity of the reduction. Chiral alcohols and amino alcohols are frequently employed for this purpose, reacting with hydridic reagents like borane to form stereoselective reducing agents in situ.[5][6]

This application note provides a detailed protocol and mechanistic rationale for the use of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral precursor for the asymmetric borane reduction of prochiral ketones. By reacting with a borane source, this commercially available chiral alcohol forms a chiral trialkoxyborane reagent that can effectively differentiate between the enantiotopic faces of a ketone, yielding the corresponding secondary alcohol with predictable stereochemistry and high enantiomeric purity.

Mechanism of Stereoselection: A Model for Hydride Transfer

The enantioselectivity of the reduction is imparted by the chiral environment created by the (S)-(-)-2-Methyl-1-phenyl-1-propanol auxiliary. The process begins with the reaction of the chiral alcohol with a borane source, such as borane-tetrahydrofuran complex (BH₃•THF), to generate a chiral borane species. This species then coordinates to the carbonyl oxygen of the prochiral ketone substrate.

The stereochemical outcome is determined in the subsequent hydride transfer step, which is believed to proceed through a highly organized, six-membered chair-like transition state.[5] The steric demands of the chiral auxiliary guide the ketone to orient itself in a way that minimizes non-bonded interactions.

Specifically, the prochiral ketone (RC(O)R') has two substituents of different sizes, a large group (RL) and a small group (RS). To minimize steric clash with the bulky phenyl and isopropyl groups of the chiral borane reagent, the ketone aligns so that its large substituent (RL) occupies a pseudo-equatorial position, while the smaller substituent (RS) occupies a pseudo-axial position. This preferential orientation exposes one face of the carbonyl to the borohydride for hydride delivery, leading to the formation of one enantiomer of the alcohol product in excess.

G cluster_0 Mechanism of Asymmetric Reduction cluster_1 Transition State reagent Chiral Borane Reagent (from (S)-Alcohol + BH3) ts Six-Membered Ring Coordination Complex reagent->ts Coordination ketone Prochiral Ketone (RL-CO-RS) ketone->ts steric Steric Hindrance (RL group equatorial to avoid clash with chiral auxiliary) ts->steric product Chiral Alcohol Product (Predominant Enantiomer) ts->product Intramolecular Hydride Transfer release Release of Product & Catalyst Regeneration product->release

Caption: Proposed mechanism for stereoselective ketone reduction.

Experimental Protocols and Workflow

This section provides a comprehensive, step-by-step protocol for the asymmetric reduction of acetophenone as a model substrate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Borane reagents and their derivatives are highly sensitive to atmospheric moisture and oxygen, which can quench the reagent and lead to reduced yields and selectivity. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous Solvents: The presence of water will rapidly decompose the borane reagent. The use of anhydrous solvents is critical for the success of the reaction.

  • Low-Temperature Addition: Adding the ketone substrate at a low temperature (e.g., -40°C to -78°C) enhances enantioselectivity. Lower temperatures favor the more ordered, lower-energy transition state that leads to the desired product over less organized, higher-energy pathways that may result in the minor enantiomer.

Protocol 1: Asymmetric Reduction of Acetophenone

Part A: In-situ Preparation of the Chiral Reducing Agent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.1 mmol).

  • Add 5 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.0 M BH₃•THF solution (1.1 mmol) dropwise via syringe over 10 minutes.

  • Allow the solution to stir at 0°C for 1 hour to ensure the complete formation of the chiral borane reagent.

Part B: Asymmetric Reduction

  • Cool the solution of the chiral reagent to -40°C using an acetonitrile/dry ice bath.

  • In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in 2 mL of anhydrous THF.

  • Add the acetophenone solution dropwise to the cold chiral reagent solution over 20 minutes.

  • Stir the reaction mixture at -40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone is consumed (typically 2-4 hours).

Part C: Work-up and Purification

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 mL of methanol at -40°C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M aqueous NaOH solution (3 mL) followed by the careful, dropwise addition of 30% hydrogen peroxide (3 mL) to decompose the boron species. Caution: This process can be exothermic.

  • Stir the mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

Part D: Analysis

  • Determine the isolated yield of the purified product.

  • Determine the enantiomeric excess (% e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Experimental Workflow Visualization

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Asymmetric Reduction cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Analysis prep_flask 1. Flame-dry flask under Argon add_alcohol 2. Add (S)-Alcohol and Anhydrous THF prep_flask->add_alcohol cool_0c 3. Cool to 0°C add_alcohol->cool_0c add_borane 4. Add BH3•THF dropwise cool_0c->add_borane stir_1h 5. Stir for 1h at 0°C add_borane->stir_1h cool_reagent 6. Cool Reagent to -40°C stir_1h->cool_reagent Chiral Reagent Ready add_ketone 7. Add Ketone solution dropwise cool_reagent->add_ketone react 8. Stir at -40°C (Monitor by TLC) add_ketone->react quench 9. Quench with MeOH react->quench Reaction Complete warm_rt 10. Warm to RT quench->warm_rt oxidize 11. Add NaOH / H2O2 warm_rt->oxidize extract 12. Extract with Ethyl Acetate oxidize->extract purify 13. Purify via Column Chromatography extract->purify yield 14. Determine Yield purify->yield ee_analysis 15. Determine % e.e. (Chiral HPLC/GC) purify->ee_analysis

Caption: Step-by-step experimental workflow for asymmetric reduction.

Data Presentation: Expected Performance

The following table summarizes the expected performance of the described protocol for the asymmetric reduction of various prochiral ketones. These values are representative and based on established principles of borane-mediated asymmetric reductions. Actual results may vary depending on precise reaction conditions and substrate purity.[7][8][9]

Entry Substrate (Ketone) Product (Alcohol) Expected Yield (%) Expected e.e. (%) Notes
1Acetophenone1-Phenylethanol85 - 9588 - 96Standard substrate with good steric differentiation.
2Propiophenone1-Phenyl-1-propanol82 - 9290 - 97Increased steric bulk on the alkyl side can improve selectivity.
32-Chloroacetophenone2-Chloro-1-phenylethanol80 - 90>95Potential for chelation control may enhance selectivity.
41-Tetralone1,2,3,4-Tetrahydro-1-naphthol88 - 9685 - 92Cyclic ketone; conformational rigidity influences selectivity.
5Isobutyrophenone2-Methyl-1-phenyl-1-propanol75 - 8570 - 85Reduction of the prochiral precursor to the chiral auxiliary itself; bulky alkyl group presents a challenge.

Trustworthiness & Troubleshooting

A self-validating protocol requires an understanding of potential pitfalls and their solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inactive borane reagent (decomposed by moisture/air).- Incomplete reaction.- Use freshly opened, high-quality BH₃•THF or titrate older solutions.- Ensure all glassware is flame-dried and the system is under a positive pressure of inert gas.- Increase reaction time or allow to warm slightly (e.g., to -20°C).
Low Enantioselectivity (e.e.) - Reaction temperature was too high.- Impure chiral alcohol.- Incorrect stoichiometry.- Ensure accurate and stable temperature control during ketone addition.- Use highly purified (S)-(-)-2-Methyl-1-phenyl-1-propanol (>99% e.e.).- Verify the concentration of the BH₃•THF solution and ensure the correct molar ratios are used.
Complex product mixture - Side reactions due to impurities.- Over-reduction if the product contains other reducible groups.- Purify starting materials (ketone, solvent) before use.- Carefully monitor the reaction and quench immediately upon consumption of the starting ketone.

References

  • University of California, Davis. Enantioselective Reduction of Ketones. Available at: [Link]

  • Wikipedia. Enantioselective ketone reduction. Available at: [Link]

  • Yoon, N. M., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Available at: [Link]

  • ChemTube3D. Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. University of Liverpool. Available at: [Link]

  • Society of Chemical Industry. (2009). Boron Reagents for Asymmetric Synthesis. Available at: [Link]

  • Bach, T., et al. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2314-2327. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • Yoon, N. M., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Available at: [Link]

  • Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(5), 117-133. Available at: [Link]

  • Davies, S. G. (2010). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Feringa, B. L., et al. (1994). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen Research Portal. Available at: [Link]

  • Riant, O., et al. (1996). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 61(10), 3548-3554. Available at: [Link]

  • University of York. Asymmetric Synthesis. Available at: [Link]

  • Bakó, P., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6931. Available at: [Link]

  • Sharma, S., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ACS Omega. Available at: [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Available at: [Link]

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Application Notes & Protocols: (S)-(-)-2-Methyl-1-phenyl-1-propanol as a Potential Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed exploration of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a potential chiral auxiliary for asymmetric synthesis. Recognizing a gap in extensively documented applications, this guide offers a theoretical framework and practical, adaptable protocols for its use in key carbon-carbon bond-forming reactions. By drawing parallels with well-established chiral auxiliaries, we provide researchers, scientists, and drug development professionals with the foundational knowledge to investigate its efficacy in controlling stereochemical outcomes. The protocols herein are designed to be self-validating systems, with an emphasis on the causal relationships behind experimental choices.

Introduction: The Role and Potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol

In the field of stereoselective synthesis, chiral auxiliaries are indispensable tools. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one stereoisomer. A robust chiral auxiliary should be readily available in enantiopure form, easy to attach and remove, and capable of inducing high levels of diastereoselectivity.[1]

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral alcohol valued as a versatile building block in the synthesis of complex, enantiomerically pure molecules.[2] Its structure, featuring a stereogenic carbinol center flanked by a sterically demanding phenyl group and an isopropyl group, presents an intriguing platform for inducing facial selectivity. While its use as a chiral building block is established, its application as a recoverable chiral auxiliary is not extensively documented in scientific literature.[2] This guide, therefore, serves as a theoretical and practical starting point for researchers looking to explore its potential. We will extrapolate from the principles of well-known auxiliaries to propose its application in asymmetric alkylation and aldol reactions.

Principle of Stereochemical Control

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center. For (S)-(-)-2-Methyl-1-phenyl-1-propanol, the proposed mechanism of stereocontrol relies on the following structural features:

  • The Phenyl Group: This large, rigid group is expected to be the primary stereodirecting element. It can effectively shield one face of a prochiral enolate, forcing an incoming electrophile to approach from the less hindered face. This principle is similarly employed by auxiliaries like trans-2-phenyl-1-cyclohexanol.[1]

  • The Isopropyl Group: This group provides additional steric bulk, further reinforcing the facial bias established by the phenyl group.

  • The Stereogenic Center: The (S)-configuration at the carbinol carbon ensures a consistent and predictable three-dimensional arrangement once the auxiliary is attached to a substrate, leading to the formation of a specific desired enantiomer.

The general workflow for utilizing a chiral auxiliary, including the proposed application of (S)-(-)-2-Methyl-1-phenyl-1-propanol, is depicted below.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate Covalent Bond Formation Chiral Auxiliary (S)-(-)-2-Methyl-1-phenyl-1-propanol Chiral Auxiliary->Chiral Substrate Diastereomeric Product Diastereomeric Product Chiral Substrate->Diastereomeric Product e.g., Alkylation, Aldol Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Product->Enantiomerically Enriched Product Hydrolysis, Reduction, etc. Recovered Auxiliary Recovered (S)-(-)-2-Methyl-1-phenyl-1-propanol Diastereomeric Product->Recovered Auxiliary

Figure 1: General workflow for employing a chiral auxiliary.

Theoretical Application in Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of carbon-carbon bond formation. Here, a chiral auxiliary can be used to direct the diastereoselective addition of an electrophile to a prochiral enolate. The following protocol is adapted from established methods for amide-based auxiliaries, such as those derived from pseudoephedrine.[1]

Protocol 1: Asymmetric Alkylation of a Propionate Equivalent

This protocol outlines the theoretical steps for the asymmetric benzylation of a propionate moiety.

Part A: Attachment of the Chiral Auxiliary

  • Amide Formation: To a solution of (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.0 eq.) and propionyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add triethylamine (1.2 eq.). The reaction is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the alcohol.

    • Rationale: This step covalently attaches the chiral auxiliary to the prochiral substrate via an ester linkage. The use of a base like triethylamine neutralizes the HCl generated during the reaction.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting chiral ester by flash column chromatography on silica gel.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the purified chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour.

    • Rationale: LDA is a strong, non-nucleophilic base that will deprotonate the α-carbon of the propionate moiety to form a lithium enolate. The low temperature is crucial to prevent side reactions and maintain the stability of the enolate. The phenyl group of the auxiliary is expected to direct the conformation of the resulting enolate.

  • Electrophilic Quench: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C over 2-3 hours.

    • Rationale: The benzyl bromide acts as the electrophile. The pre-formed chiral enolate, with one face sterically shielded by the auxiliary, should react with the electrophile from the more accessible face, leading to the formation of one diastereomer in excess.

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or capillary gas chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the alkylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3.0 eq.) and stir at room temperature for 12-24 hours.

    • Rationale: Saponification of the ester will cleave the auxiliary, yielding the enantiomerically enriched carboxylic acid and recovering the chiral alcohol.

  • Separation: Acidify the reaction mixture with 1 M HCl to protonate the carboxylate. Extract the aqueous layer with diethyl ether to recover the chiral auxiliary. Then, extract the aqueous layer with ethyl acetate to isolate the α-substituted carboxylic acid.

    • Rationale: The difference in solubility between the alcohol auxiliary and the carboxylic acid product allows for their separation by extraction at different pH values.

G Start Start with (S)-(-)-2-Methyl-1-phenyl-1-propanol and Propionyl Chloride Amide_Formation Attach Auxiliary: Esterification Start->Amide_Formation Purification1 Purify Chiral Ester Amide_Formation->Purification1 Enolate_Formation Form Lithium Enolate (LDA, -78 °C) Purification1->Enolate_Formation Alkylation Add Electrophile (e.g., Benzyl Bromide) Enolate_Formation->Alkylation Analysis Determine Diastereomeric Ratio (NMR, GC) Alkylation->Analysis Cleavage Cleave Auxiliary (LiOH, Hydrolysis) Analysis->Cleavage Separation Separate Product and Auxiliary Cleavage->Separation Final_Product Enantiomerically Enriched α-Benzylpropionic Acid Separation->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Separation->Recovered_Auxiliary

Figure 2: Workflow for asymmetric alkylation.

Theoretical Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The protocol below is adapted from methodologies developed for Evans oxazolidinone auxiliaries, which provide excellent stereocontrol.

Protocol 2: Asymmetric Aldol Reaction with Benzaldehyde

Part A: Attachment of the Auxiliary (as described in Protocol 1, Part A)

Part B: Diastereoselective Aldol Reaction

  • Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add di-n-butylboron triflate (DBBT) (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq.). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

    • Rationale: The combination of DBBT and a hindered base like DIPEA is known to generate the (Z)-boron enolate with high selectivity. The boron atom chelates with the carbonyl oxygen, creating a rigid, six-membered transition state that enhances stereocontrol.

  • Aldehyde Addition: Cool the solution back down to -78 °C and add freshly distilled benzaldehyde (1.2 eq.) dropwise. Stir at this temperature for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Rationale: The aldehyde will react with the (Z)-boron enolate through a closed, chair-like Zimmerman-Traxler transition state. The bulky phenyl group on the auxiliary is expected to dictate the facial selectivity of the enolate, leading to the formation of a specific syn or anti aldol adduct.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate and concentrate.

Part C: Cleavage of the Chiral Auxiliary

  • Reductive Cleavage: Dissolve the aldol adduct in anhydrous THF at -78 °C. Add lithium borohydride (LiBH₄) (2.0 eq.) and stir the mixture, allowing it to warm to room temperature over 4 hours.

    • Rationale: Reductive cleavage with LiBH₄ will reduce the ester to the corresponding 1,3-diol while liberating the chiral auxiliary. This is a mild method that avoids potential retro-aldol reactions or epimerization.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M NaOH. Extract with ethyl acetate. The organic layer will contain the chiral auxiliary and the desired diol product, which can be separated by flash column chromatography.

ReactionElectrophile / AldehydeExpected Major DiastereomerAnticipated d.r. / e.e.
AlkylationBenzyl Bromide(S)-2-benzylpropanoic acid>90% d.e.
AlkylationMethyl Iodide(S)-2-methylpropanoic acid>85% d.e.
Aldol ReactionBenzaldehyde(2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative>95% d.e.
Aldol ReactionIsobutyraldehyde(2S,3R)-3-hydroxy-2,4-dimethylpentanoic acid derivative>90% d.e.
Table 1: Hypothetical outcomes for asymmetric reactions using (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary, based on performance of analogous systems.

Conclusion and Future Outlook

While (S)-(-)-2-Methyl-1-phenyl-1-propanol is not yet an established chiral auxiliary with a wealth of supporting literature, its structural characteristics suggest significant potential. The protocols detailed in this guide provide a robust, theoretically grounded starting point for any research group wishing to investigate its efficacy. By adapting well-understood principles from leading auxiliary systems, these methodologies offer a clear path to evaluating its performance in asymmetric alkylation and aldol reactions. Future experimental work is necessary to validate these protocols and to fully elucidate the stereodirecting capabilities of this promising chiral alcohol.

References

  • Rondot, C., Retailleau, P., & Zhu, J. (2006). Synthesis of Protected Chiral Vicinal Diaminoalcohols by Diastereoselective Intramolecular Benzylic Substitution from Bistrichloroacetimidates. Organic Letters, 9(2), 247–250. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Nemcsok, D., et al. (2020). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Periodica Polytechnica Chemical Engineering, 64(1), 118-125. [Link]

  • Hutchinson, E. J., & Taylor, R. J. (2003). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, (16), 2095-2101. [Link]

  • Globe Thesis. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. [Link]

  • Kulkarni, S. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]

  • Google Patents. (2018).

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protocol for Grignard reaction with (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Methyl-1-phenyl-1-propanol via Grignard Reaction

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the synthesis of 2-Methyl-1-phenyl-1-propanol, a valuable chiral alcohol intermediate, utilizing the foundational Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a blend of procedural steps and the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.

Introduction and Significance

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1][2][3] Its versatility allows for the synthesis of primary, secondary, and tertiary alcohols from various carbonyl precursors.[3][4]

This protocol focuses on the reaction between isobutylmagnesium bromide and benzaldehyde to yield 2-methyl-1-phenyl-1-propanol. This secondary alcohol is a chiral compound with applications as a synthetic intermediate and fragrance component.[5] While this standard protocol produces a racemic mixture of (R) and (S) enantiomers, understanding its synthesis is the first critical step before exploring more advanced asymmetric methods required for producing enantiomerically pure compounds for specialized applications like pharmaceuticals.[5][6]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two primary stages: the nucleophilic addition and the acidic workup.

  • Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[2] This nucleophilic carbon attacks the electrophilic carbonyl carbon of benzaldehyde. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[1][7]

  • Acidic Workup: The reaction is "quenched" by the addition of a weak acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or a dilute strong acid like HCl or H₂SO₄.[8][9] This step protonates the alkoxide intermediate to yield the final alcohol product and converts the magnesium salts into water-soluble forms, facilitating their removal during extraction.[7][10]

Diagram of the Grignard Reaction Mechanism

Grignard_Mechanism cluster_reactants Step 1: Nucleophilic Addition cluster_workup Step 2: Acidic Workup Grignard Isobutylmagnesium Bromide (CH₃)₂CHCH₂-MgBr Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde C₆H₅CHO Benzaldehyde->Alkoxide Product (S/R)-2-Methyl-1-phenyl-1-propanol Alkoxide->Product Protonation H3O H₃O⁺ (from aq. NH₄Cl) H3O->Product

Caption: Reaction mechanism for the synthesis of 2-Methyl-1-phenyl-1-propanol.

Critical Safety Considerations: A Self-Validating System

The success and safety of a Grignard reaction are contingent on rigorous adherence to specific precautions. The protocol is designed to be self-validating; failure to observe these measures will likely result in reaction failure or hazardous conditions.

  • Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic sources, especially water.[11][12] Any moisture will consume the reagent, reduce the yield, and can create a hazardous situation. All glassware must be scrupulously dried, either by flame-drying under an inert atmosphere or by overnight oven-drying at >120°C.[11][13][14]

  • Anhydrous Solvents: The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. Using a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone) is mandatory.[15]

  • Inert Atmosphere: To prevent both the reaction with atmospheric moisture and oxygen, the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[10][14] The reaction must be cooled in an ice bath, and reagents must be added slowly and in a controlled manner to prevent a runaway reaction.

  • Flammability: Diethyl ether is extremely flammable and volatile.[14] Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents) are required.[15] Working alone is strongly discouraged.[15]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Properties
Magnesium TurningsMg24.317439-95-4Reactive metal; activate if necessary.
1-Bromo-2-methylpropaneC₄H₉Br137.0278-77-3Lachrymator; handle in fume hood.
BenzaldehydeC₇H₆O106.12100-52-7Purify by distillation to remove benzoic acid.
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable; peroxide-former.
IodineI₂253.817553-56-2Used as an initiator.
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9For reaction quenching.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Equipment
  • Three-neck round-bottom flask (flame or oven-dried)

  • Reflux condenser (with drying tube)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

Experimental Workflow

Caption: Step-by-step experimental workflow for the Grignard synthesis.

Step-by-Step Procedure

Part A: Preparation of Isobutylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride or silica gel drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Loading: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine (optional, acts as an initiator).

  • Solvent Addition: Add a portion of the total anhydrous diethyl ether to the flask, enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 eq.) in the remaining anhydrous diethyl ether. Add a small amount (~10%) of this solution to the magnesium turnings.[16] The reaction should initiate, indicated by the disappearance of the iodine color, the solution turning cloudy, and gentle bubbling or refluxing of the ether.[16] If it does not start, gently warm the flask with the palm of your hand or a warm water bath.[16]

  • Grignard Formation: Once initiated, add the remainder of the 1-bromo-2-methylpropane solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde and Workup

  • Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0°C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of freshly distilled benzaldehyde (1.0 eq.) in anhydrous diethyl ether and place it in the dropping funnel. Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0-5°C throughout the addition. A thick, white precipitate (the magnesium alkoxide) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl). Perform this step in the fume hood, as it can be exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[8]

  • Washing: Combine all organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (if a strong acid was used for workup) and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-methyl-1-phenyl-1-propanol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate Wet glassware or solvent; inactive magnesium turnings.Ensure all equipment is bone-dry.[11] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask.
Low Product Yield Incomplete reaction; premature quenching by moisture; side reactions.Verify anhydrous conditions.[11] Ensure benzaldehyde is pure (free of benzoic acid). Control addition rates and temperature to minimize side reactions like Wurtz coupling.
Formation of Biphenyl Impurity A known side reaction, especially at higher temperatures.[13]This is less of an issue with alkyl Grignards but can occur. Purification by distillation or chromatography should remove it.

References

  • Grignard Addition Reaction Study Guide. (n.d.). Study.com. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • CN109020784A - 2-methyl-1-phenyl-1-propanol preparation method. (2018). Google Patents.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. (2015). ResearchGate. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. (2018). ACS Catalysis. Retrieved from [Link]

  • Grignard Reaction Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Methyl-1-phenyl-1-propanol PubChem CID 95626. (n.d.). PubChem. Retrieved from [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. (2000). ResearchGate. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Santa Barbara. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of (S)-(-)-2-Methyl-1-phenyl-1-propanol in Enantioselective Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Chirality as a Cornerstone of Modern Therapeutics

In the landscape of pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. A vast number of drugs are chiral, existing as enantiomers that can elicit profoundly different physiological responses. Consequently, the ability to synthesize single-enantiomer compounds is a paramount objective in medicinal chemistry. (S)-(-)-2-Methyl-1-phenyl-1-propanol has emerged as a valuable and versatile chiral building block and auxiliary for achieving this goal. Its defined stereocenter, featuring a sterically demanding isopropyl group and a phenyl ring, provides an effective chiral environment for directing the stereochemical outcome of a wide range of chemical transformations.[1] This guide elucidates the strategic application of this chiral alcohol, offering both mechanistic insights and detailed, field-proven protocols.

Section 1: Core Principles and Physicochemical Profile

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol whose utility stems from its structural arrangement: a stereogenic carbinol center bonded to both a phenyl and an isopropyl group.[1] This configuration is fundamental to its role in asymmetric synthesis, where it can be employed either as a chiral auxiliary—temporarily incorporated to guide a reaction's stereochemistry—or as a chiral building block that becomes part of the final molecular scaffold.[1]

Table 1: Physicochemical Properties of (S)-(-)-2-Methyl-1-phenyl-1-propanol

PropertyValue
IUPAC Name (1S)-2-Methyl-1-phenylpropan-1-ol
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
CAS Number 34857-28-8[3]
Appearance Colorless to light yellow liquid or solid
Boiling Point ~235 °C
Melting Point ~25-28 °C
Density ~0.97 g/mL at 25 °C

The synthesis of this alcohol can be achieved through several routes, most commonly via the enantioselective reduction of the corresponding ketone, 2-methyl-1-phenylpropan-1-one (isobutyrophenone), or through Grignard reactions involving isobutyraldehyde and a phenylmagnesium halide.[4] The accessibility of this chiral precursor is a key factor in its widespread adoption in process chemistry and discovery labs.

Section 2: Mechanism of Stereocontrol & Key Applications

The efficacy of (S)-(-)-2-Methyl-1-phenyl-1-propanol in directing stereochemistry is rooted in steric hindrance. When used as a chiral auxiliary, it is typically converted into an ester or ether. The bulky isopropyl and phenyl groups then shield one face of the molecule, compelling incoming reagents to attack from the less hindered face. This principle is central to its application in diastereoselective alkylations, reductions, and cycloadditions.

Key Application Areas:

  • Synthesis of Chiral Carboxylic Acids: By serving as a chiral auxiliary, it enables the asymmetric α-alkylation of carboxylic acid derivatives.

  • Precursor to Chiral Amines: The alcohol can be converted to other functionalities while retaining the stereocenter, making it a precursor for compounds like 2-methyl-1-phenyl-2-propanamine derivatives, which are important side chains in drugs such as β2-adrenergic receptor agonists.[5]

  • Building Block for Complex Molecules: The phenylpropanol framework is integral to the synthesis of various biologically active molecules, including certain beta-adrenoblockers.[1]

G cluster_0 Overall Synthetic Strategy A Prochiral Substrate (e.g., Propionic Acid) C Attach Auxiliary (Esterification) A->C B (S)-(-)-2-Methyl-1-phenyl-1-propanol (Chiral Auxiliary) B->C D Diastereoselective Transformation (e.g., α-Alkylation) C->D Forms Chiral Intermediate E Cleave Auxiliary (Hydrolysis) D->E Creates New Stereocenter F Enantiopure Product (e.g., (S)-2-Methylpropanoic Acid) E->F G Recovered Auxiliary E->G Recycle

Caption: General workflow for using (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary.

Section 3: Protocol for Diastereoselective α-Alkylation

This protocol details the synthesis of (S)-2-methylbutanoic acid from propanoic acid, using (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary. This multi-step process is a classic demonstration of the auxiliary's power to control stereochemistry.

Step 1: Attachment of the Chiral Auxiliary (Esterification)

Causality: The first step is to covalently link the prochiral substrate to the chiral auxiliary. The formation of an ester is a reliable and reversible method to achieve this. Thionyl chloride converts the carboxylic acid to a more reactive acid chloride for efficient esterification.

Protocol:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add propanoic acid (7.4 g, 100 mmol).

  • Acid Chloride Formation: Slowly add thionyl chloride (13.1 g, 8.7 mL, 110 mmol) to the flask at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Esterification: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve (S)-(-)-2-Methyl-1-phenyl-1-propanol (15.0 g, 100 mmol) and pyridine (8.7 g, 8.9 mL, 110 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reaction: Slowly add the freshly prepared propanoyl chloride to the alcohol/pyridine solution at 0 °C. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with 50 mL of 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral ester.

Step 2: Diastereoselective α-Alkylation

Causality: The steric bulk of the auxiliary directs the deprotonation and subsequent alkylation. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, generates a specific (Z)-enolate. The auxiliary's phenyl and isopropyl groups block the si-face of the enolate, forcing the electrophile (methyl iodide) to approach from the less hindered re-face, yielding the desired diastereomer.

G cluster_mech Stereocontrol in Alkylation Enolate Chiral (Z)-Enolate (si-face blocked by auxiliary) Product Alkylated Ester (S,S)-diastereomer favored Enolate->Product Reagent Methyl Iodide (Electrophile) Reagent->Enolate re-face attack

Caption: Simplified representation of stereodirecting effect during alkylation.

Protocol:

  • Setup: In a flame-dried 500 mL flask under N₂, dissolve diisopropylamine (11.1 g, 15.4 mL, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to -78 °C.

  • LDA Formation: Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol). Stir at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of the chiral ester (100 mmol) in 50 mL of anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add methyl iodide (14.9 g, 6.5 mL, 105 mmol) dropwise. Stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL). Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis: The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Typically, ratios >95:5 are achieved.

Step 3: Cleavage of the Auxiliary

Causality: The final step involves liberating the desired chiral carboxylic acid and recovering the auxiliary for reuse, a key principle of sustainable synthesis. Saponification with a strong base like LiOH effectively cleaves the ester bond without causing epimerization at the newly formed stereocenter.

Protocol:

  • Saponification: Dissolve the alkylated ester from the previous step in a mixture of THF (120 mL) and water (40 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 200 mmol).

  • Reaction: Stir vigorously at room temperature overnight. Monitor by TLC until the starting ester is consumed.

  • Auxiliary Recovery: Concentrate the mixture to remove THF. Add 100 mL of water and extract with diethyl ether (3 x 75 mL) to recover the (S)-(-)-2-Methyl-1-phenyl-1-propanol. The combined organic layers can be dried and purified for reuse.

  • Acid Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify with concentrated HCl to pH ~1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield (S)-2-methylbutanoic acid.

Table 2: Representative Results for Asymmetric Synthesis

StepProductTypical YieldStereoselectivity
1Chiral Ester85-95%N/A
2Alkylated Ester90-98%>95% d.e.
3(S)-2-Methylbutanoic Acid80-90%>95% e.e.
3Recovered Auxiliary85-95%>99% e.e.

Section 4: Trustworthiness & Self-Validation

The protocols described are designed to be self-validating through clear analytical checkpoints:

  • Reaction Monitoring: TLC and GC/LC-MS should be used to monitor the consumption of starting materials and the formation of products at each stage.

  • Stereoselectivity Assessment: The diastereomeric excess (d.e.) after Step 2 can be determined by high-field ¹H NMR or capillary GC. The final enantiomeric excess (e.e.) of the carboxylic acid should be confirmed using chiral HPLC or by converting the acid to a diastereomeric derivative for NMR analysis.

  • Purity Confirmation: Final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights & Troubleshooting:

  • Moisture is Critical: All steps involving organometallics (LDA) must be performed under strictly anhydrous conditions to prevent quenching of the base and enolate.

  • Temperature Control: Maintaining -78 °C during enolate formation and alkylation is crucial for achieving high diastereoselectivity. Warmer temperatures can lead to enolate equilibration and reduced selectivity.

  • Auxiliary Cleavage: While LiOH is effective, other methods like reduction with LiAlH₄ (to yield the corresponding alcohol) or transesterification can be used depending on the desired final product.

Conclusion

(S)-(-)-2-Methyl-1-phenyl-1-propanol stands as a robust and reliable tool in the asymmetric synthesis toolbox. Its well-defined stereochemistry and steric profile allow for predictable and high levels of stereocontrol in a variety of reactions crucial to pharmaceutical manufacturing. The ability to efficiently attach, direct, and subsequently remove and recycle this auxiliary makes it an economically and environmentally sound choice for the large-scale production of enantiomerically pure APIs.

References

  • Chem-Impex. (n.d.). 2-Methyl-1-phenyl-2-propanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

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experimental setup for reactions involving (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for (S)-(-)-2-Methyl-1-phenyl-1-propanol

Introduction: The Strategic Importance of (S)-(-)-2-Methyl-1-phenyl-1-propanol in Asymmetric Synthesis

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol that serves as a valuable stereochemical building block in modern organic synthesis. Its utility is rooted in the precise three-dimensional arrangement of its substituents around the stereogenic carbinol center. This defined chirality makes it a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and other high-value fine chemicals.[1][2][3] The ability to selectively synthesize and subsequently react this specific enantiomer is paramount in drug development, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This guide provides detailed experimental protocols and the underlying scientific rationale for key transformations involving (S)-(-)-2-Methyl-1-phenyl-1-propanol. We will first detail its highly selective synthesis via the asymmetric reduction of a prochiral ketone. Following this, we will explore its application in subsequent reactions, specifically its oxidation back to the parent ketone and its esterification to form chiral esters. These protocols are designed to be robust and reproducible, providing researchers with the tools to confidently utilize this important chiral synthon.

Part 1: Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and efficient method for preparing (S)-(-)-2-Methyl-1-phenyl-1-propanol is through the asymmetric reduction of its corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[2] Among the various methods available for this transformation, the Corey-Bakshi-Shibata (CBS) reduction stands out for its exceptional enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[4][5][6]

Causality of the CBS Reduction: Mechanism and Stereocontrol

The efficacy of the CBS reduction lies in the use of a chiral oxazaborolidine catalyst. This catalyst forms a complex with the borane reducing agent (e.g., BH₃·THF), activating it and enhancing the Lewis acidity of the endocyclic boron atom.[7] The prochiral ketone then coordinates to this catalyst-borane complex in a sterically controlled manner. The bulkier phenyl group of the ketone orients itself away from the chiral substituent on the catalyst, exposing one specific face of the carbonyl to hydride delivery. This directed attack results in the formation of the desired alcohol enantiomer with very high enantiomeric excess (e.e.).[7][8] The reaction must be conducted under strictly anhydrous conditions, as water can negatively impact enantioselectivity.[7]

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Release Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex + Borane Borane BH₃·THF Transition_State Six-Membered Transition State Active_Complex->Transition_State + Ketone Ketone 2-Methyl-1-phenyl-1-propanone (Prochiral Substrate) Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol Product_Complex->Alcohol Workup (e.g., MeOH)

Caption: Mechanism of the CBS Reduction.

Protocol 1: Asymmetric Synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

This protocol describes the reduction of 2-methyl-1-phenyl-1-propanone using the (R)-Me-CBS catalyst to yield the (S)-alcohol product.

Materials & Reagents

Reagent M.W. Amount Moles Notes
2-Methyl-1-phenyl-1-propanone 148.20 g/mol 5.00 g 33.7 mmol Substrate
(R)-2-Methyl-CBS-oxazaborolidine ~277.2 g/mol 3.37 mmol 10 mol % Catalyst, 1M solution in Toluene
Borane-tetrahydrofuran complex 85.94 g/mol 40.5 mL 40.5 mmol Reducing agent, 1M solution in THF
Anhydrous Tetrahydrofuran (THF) - 100 mL - Solvent
Methanol (MeOH) - 20 mL - Quenching agent
1 M Hydrochloric Acid (HCl) - 50 mL - For workup
Saturated Sodium Bicarbonate (NaHCO₃) - 50 mL - For workup
Saturated Sodium Chloride (Brine) - 50 mL - For workup
Anhydrous Magnesium Sulfate (MgSO₄) - - - Drying agent

| Diethyl Ether (Et₂O) | - | ~200 mL | - | Extraction solvent |

Step-by-Step Methodology

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst & Borane Addition: To the flask, add anhydrous THF (50 mL) and the (R)-Me-CBS catalyst solution (3.37 mL, 3.37 mmol). Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-THF complex solution (40.5 mL, 40.5 mmol) dropwise via a syringe pump over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-methyl-1-phenyl-1-propanone (5.00 g, 33.7 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully cool the flask back to 0°C and slowly add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.

  • Workup: Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification & Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes).

  • Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis. A typical yield is 85-95% with >95% e.e.

Part 2: Key Reactions of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Once synthesized, this chiral alcohol can be used in a variety of subsequent transformations. Below are protocols for its oxidation and esterification.

Section 2.1: Oxidation to 2-Methyl-1-phenyl-1-propanone

The oxidation of a secondary alcohol to a ketone is a fundamental synthetic transformation.[9][10] While classic reagents like Jones reagent (chromic acid) are effective, modern methods are preferred to avoid harsh acidic conditions and the disposal of heavy metal waste.[10][11] The Dess-Martin periodinane (DMP) is an excellent choice for this purpose, offering mild reaction conditions, high yields, and a simple workup.[9][12]

Oxidation_Workflow A Dissolve (S)-Alcohol in CH₂Cl₂ B Add Dess-Martin Periodinane (DMP) A->B C Stir at Room Temp (Monitor by TLC) B->C D Quench Reaction (aq. Na₂S₂O₃ / NaHCO₃) C->D E Aqueous Workup & Extraction D->E F Purify by Chromatography E->F G Isolated Ketone Product F->G

Caption: Workflow for Dess-Martin Oxidation.

Protocol 2: Dess-Martin Oxidation

Materials & Reagents

Reagent M.W. Amount Moles Notes
(S)-(-)-2-Methyl-1-phenyl-1-propanol 150.22 g/mol 1.00 g 6.66 mmol Substrate
Dess-Martin Periodinane (DMP) 424.14 g/mol 3.40 g 8.00 mmol Oxidizing agent (1.2 equiv)
Dichloromethane (DCM) - 40 mL - Solvent
Saturated NaHCO₃ solution - 50 mL - For workup
10% Aqueous Na₂S₂O₃ solution - 50 mL - For quenching

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Step-by-Step Methodology

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve the alcohol (1.00 g, 6.66 mmol) in dichloromethane (40 mL).

  • Oxidant Addition: Add the Dess-Martin periodinane (3.40 g, 8.00 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is no longer visible (typically 1-2 hours).

  • Quenching: Pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ (50 mL) and 10% Na₂S₂O₃ (50 mL). Stir for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting ketone is often pure enough for subsequent use, but can be further purified by flash chromatography if necessary.

Section 2.2: Esterification Reactions

Esterification of the chiral hydroxyl group is a common procedure for creating derivatives that can act as protecting groups or as key intermediates themselves.[13] The reaction can be performed under various conditions, but methods that avoid strong acids or high temperatures are preferable to minimize the risk of racemization. Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method.

Protocol 3: Steglich Esterification with Benzoic Acid

Materials & Reagents

Reagent M.W. Amount Moles Notes
(S)-(-)-2-Methyl-1-phenyl-1-propanol 150.22 g/mol 1.00 g 6.66 mmol Substrate
Benzoic Acid 122.12 g/mol 0.89 g 7.32 mmol Acid (1.1 equiv)
Dicyclohexylcarbodiimide (DCC) 206.33 g/mol 1.51 g 7.32 mmol Coupling agent (1.1 equiv)
4-Dimethylaminopyridine (DMAP) 122.17 g/mol 81 mg 0.66 mmol Catalyst (10 mol %)

| Dichloromethane (DCM) | - | 50 mL | - | Solvent |

Step-by-Step Methodology

  • Setup: To a round-bottom flask, add the alcohol (1.00 g, 6.66 mmol), benzoic acid (0.89 g, 7.32 mmol), DMAP (81 mg, 0.66 mmol), and dichloromethane (50 mL).

  • Coupling Agent Addition: Cool the stirred solution to 0°C in an ice bath. Add DCC (1.51 g, 7.32 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Borane-THF Complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere.[14]

  • Dess-Martin Periodinane (DMP): Can be shock-sensitive and potentially explosive upon heating. Avoid grinding or heating the solid.[12]

  • Dicyclohexylcarbodiimide (DCC): A potent skin allergen. Avoid inhalation of dust and direct contact.

  • Solvents (THF, DCM, Ether): Flammable and volatile organic compounds. Handle away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17]

References

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Application Note: Stereoselective Reactions of (S)-(-)-2-Methyl-1-phenyl-1-propanol with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Date:  January 21, 2026

For:  Researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a valuable chiral building block in asymmetric synthesis. Its utility is largely defined by the stereochemical outcome of reactions at its chiral secondary benzylic alcohol center. This application note provides a comprehensive technical guide to the reaction mechanisms of this alcohol with a range of common electrophiles. We delve into the causal factors that dictate stereochemical control, offering detailed mechanistic explanations and field-proven protocols. The guide is structured to provide researchers with both the theoretical understanding and practical methodologies required to achieve desired stereochemical outcomes, including retention, inversion, or racemization, by carefully selecting reagents and reaction conditions.

Introduction: The Significance of Stereocontrol

In the field of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities or material properties. (S)-(-)-2-Methyl-1-phenyl-1-propanol, with its stereogenic center at the carbinol carbon, serves as a critical precursor for the synthesis of more complex chiral molecules. The ability to predictably control the stereochemistry during its functionalization is therefore a key enabling technology in drug development and fine chemical synthesis. This guide explores the mechanistic underpinnings that govern its reactions with various electrophiles, providing a roadmap for achieving specific stereoisomers.

Physicochemical Properties of the Substrate

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol. The phenyl group stabilizes an adjacent carbocation, predisposing the substrate towards SN1-type mechanisms under certain conditions. Conversely, the steric bulk of the isopropyl group can influence the accessibility of the electrophilic carbon, impacting SN2 reaction rates.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molar Mass 150.22 g/mol
CAS Number 14898-86-3
Appearance Colorless liquid or solid
Chirality (S)-enantiomer

Core Mechanistic Principles: A Dichotomy of Pathways

The reaction of (S)-(-)-2-Methyl-1-phenyl-1-propanol with electrophiles is primarily governed by a competition between SN1, SN2, and SNi (Substitution Nucleophilic internal) pathways. The favored mechanism is a function of the electrophile, solvent, and the presence or absence of a base.

  • SN1 Pathway: Favored by conditions that promote the formation of a stable benzylic carbocation (e.g., strong protic acids). This planar intermediate can be attacked from either face, typically leading to racemization.[1][2][3]

  • SN2 Pathway: Favored by good nucleophiles and reagents that generate excellent leaving groups under neutral or basic conditions. This pathway proceeds via a backside attack, resulting in a complete inversion of stereochemistry.[4][5]

  • SNi Pathway: A unique mechanism observed with reagents like thionyl chloride in the absence of a base. It involves the formation of an intermediate that delivers the nucleophile to the same face from which the leaving group departs, resulting in retention of configuration.[6][7][8]

Mechanistic Pathways and Protocols

Reaction with Thionyl Chloride (SOCl₂): A Tale of Two Outcomes

The reaction of alcohols with thionyl chloride is a classic method for synthesizing alkyl chlorides.[9] Critically, the stereochemical outcome is exquisitely dependent on the reaction conditions.[7][8]

Mechanism 1: SNi (Retention of Configuration)

When (S)-(-)-2-Methyl-1-phenyl-1-propanol is treated with SOCl₂ alone or in a non-nucleophilic solvent like diethyl ether, the reaction proceeds with retention of configuration.[6][7] The alcohol first attacks the sulfur atom, forming an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted step where the chloride is delivered internally from the same face as the departing SO₂ molecule.[6][8]

SNi_Mechanism cluster_1 Step 1: Formation of Alkyl Chlorosulfite cluster_2 Step 2: Internal Nucleophilic Substitution (SNi) ROH (S)-Alcohol SOCl2 SOCl₂ ROH->SOCl2 Attack Intermediate1 Alkyl Chlorosulfite SOCl2->Intermediate1 + HCl Intermediate1_2 Alkyl Chlorosulfite TS [Transition State] Intermediate1_2->TS Collapse Product (S)-Alkyl Chloride TS->Product SO2 SO₂ TS->SO2 SN2_SOCl2_Mechanism cluster_1 Step 1: Activation & Deprotonation cluster_2 Step 2: Backside Attack by Cl⁻ ROH (S)-Alcohol SOCl2 SOCl₂ ROH->SOCl2 Intermediate1 R-O-SOCl Py Pyridine Intermediate1->Py Deprotonation Activated R-O-SOCl Product (R)-Alkyl Chloride Activated->Product + SO₂ + Cl⁻ Cl_ion Cl⁻ (from Py-HCl) Cl_ion->Activated SN2 Attack PBr3_Mechanism cluster_1 Step 1: Activation of Hydroxyl Group cluster_2 Step 2: SN2 Attack ROH (S)-Alcohol PBr3 PBr₃ ROH->PBr3 Intermediate R-O-PBr₂ PBr3->Intermediate Br_ion Br⁻ PBr3->Br_ion Intermediate_2 R-O-PBr₂ Br_ion_2 Br⁻ Product (R)-Alkyl Bromide Intermediate_2->Product + HOPBr₂ Br_ion_2->Intermediate_2 Backside Attack

SN2 mechanism for the reaction with PBr₃.

Protocol 4.2.1: Synthesis of (R)-1-Bromo-2-methyl-1-phenylpropane (Inversion)

  • In a flask equipped with a dropping funnel and a condenser, place (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by distillation or chromatography.

Tosylation and Subsequent Substitution: A Controlled Two-Step Inversion

Converting the alcohol to a tosylate (OTs) is an excellent strategy for achieving a controlled SN2 reaction. The tosylation step itself proceeds with retention of configuration because the C-O bond of the alcohol is not broken. T[10][11][12]he resulting tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles in a subsequent SN2 reaction, which proceeds with inversion. The net result is a two-step process that achieves overall inversion of configuration.

Protocol 4.3.1: Synthesis of (S)-2-Methyl-1-phenylpropyl-1-tosylate (Retention)

  • Dissolve (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) in portions, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates completion.

  • Pour the mixture into ice-cold 2M HCl and extract with ethyl acetate.

  • Wash the organic phase with water, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate, which can often be used without further purification.

Reactions with Retention of Stereochemistry

Fischer Esterification

In Fischer esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid. T[13][14]he mechanism involves the formation of a tetrahedral intermediate. C[15][16]rucially, the C-O bond of the chiral alcohol remains intact throughout the reaction, ensuring that the original stereochemistry is retained in the final ester product.

[17]Protocol 5.1.1: Synthesis of (S)-2-Methyl-1-phenylpropyl acetate (Retention)

  • Combine (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction, dilute with diethyl ether, and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide. T[18][19][20][21]o form an ether from (S)-(-)-2-Methyl-1-phenyl-1-propanol with retention of stereochemistry, the alcohol must be converted into the nucleophile (an alkoxide). This is achieved by deprotonation with a strong base like sodium hydride (NaH). The resulting alkoxide then displaces a halide from a primary alkyl halide (e.g., iodomethane) via an SN2 reaction. Since the chiral center is part of the nucleophile and not the electrophile, its configuration is preserved.

[22]Protocol 5.2.1: Synthesis of (S)-1-Methoxy-2-methyl-1-phenylpropane (Retention)

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (S)-(-)-2-Methyl-1-phenyl-1-propanol (1.0 eq) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Elimination Reactions: Acid-Catalyzed Dehydration

When heated with a strong protic acid like H₂SO₄ or H₃PO₄, the alcohol undergoes dehydration via an E1 mechanism. T[10][23]he reaction proceeds through the formation of the stable benzylic carbocation intermediate, which then loses a proton from an adjacent carbon to form an alkene. Due to the formation of a planar carbocation, all stereochemical information from the starting material is lost. The major product is typically the most stable (Zaitsev) alkene.

E1_Mechanism cluster_1 Step 1: Protonation cluster_2 Step 2: Formation of Carbocation cluster_3 Step 3: Deprotonation ROH (S)-Alcohol H_plus H⁺ ROH->H_plus Protonated R-OH₂⁺ H_plus->Protonated Protonated_2 R-OH₂⁺ Carbocation Benzylic Carbocation Protonated_2->Carbocation H2O H₂O Protonated_2->H2O Carbocation_2 Carbocation Alkene Alkene Product Carbocation_2->Alkene Base H₂O Base->Carbocation_2 Abstracts H⁺

E1 mechanism for acid-catalyzed dehydration.

Summary of Stereochemical Outcomes

Electrophile/ReagentConditionsMechanismStereochemical Outcome
SOCl₂Anhydrous EtherSNiRetention
SOCl₂PyridineSN2Inversion
PBr₃Anhydrous EtherSN2Inversion
1. TsCl, Pyridine2. NucleophileTwo stepsSN2 (on tosylate)Inversion (overall)
R'COOH, H⁺RefluxNucleophilic Acyl Sub.Retention
1. NaH2. R'-X (primary)Anhydrous THFSN2 (by alkoxide)Retention
conc. H₂SO₄HeatE1Racemization/Loss of Stereocenter

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derivatization of (S)-(-)-2-Methyl-1-phenyl-1-propanol for chiral resolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Derivatization of (S)-(-)-2-Methyl-1-phenyl-1-propanol for Chiral Resolution Audience: Researchers, scientists, and drug development professionals.

Strategic Derivatization for the Enantiomeric Resolution of 2-Methyl-1-phenyl-1-propanol: A Senior Application Scientist's Guide

Introduction: The Imperative of Chiral Purity

In the realms of pharmaceutical development and fine fragrance formulation, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity and sensory properties.[1] 2-Methyl-1-phenyl-1-propanol is a chiral alcohol whose enantiomers can exhibit distinct pharmacological effects or olfactory profiles. Consequently, the ability to resolve its racemic mixture and accurately quantify the enantiomeric excess (ee) is paramount.

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and chromatographic retention times under achiral conditions.[2][3] This identity makes their direct separation a formidable challenge. The most robust and widely adopted strategy to overcome this is chiral derivatization . This application note provides a comprehensive guide to the principles, selection of reagents, and detailed protocols for the derivatization of 2-Methyl-1-phenyl-1-propanol, transforming the analytical challenge into a routine, high-fidelity measurement.

The Core Principle: Converting Enantiomers to Separable Diastereomers

The foundational logic of chiral derivatization is elegant in its simplicity: convert the inseparable pair of enantiomers into a pair of diastereomers.[4][5] This is achieved by reacting the racemic alcohol with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).

The reaction proceeds as follows:

  • (S)-2-Methyl-1-phenyl-1-propanol + (R')-CDA → (S,R')-Diastereomer

  • (R)-2-Methyl-1-phenyl-1-propanol + (R')-CDA → (R,R')-Diastereomer

Unlike enantiomers, diastereomers possess distinct physical properties.[2][3] This critical difference in their chemical and physical nature allows them to be separated and quantified using standard, achiral analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][7]

G cluster_0 Initial State: Racemic Mixture cluster_1 Derivatization Reaction cluster_2 Analytical Separation (Achiral Chromatography) S_Analyte (S)-Alcohol SR_Diastereomer (S,R')-Diastereomer S_Analyte->SR_Diastereomer R_Analyte (R)-Alcohol RR_Diastereomer (R,R')-Diastereomer R_Analyte->RR_Diastereomer CDA Enantiopure (R')-CDA CDA->SR_Diastereomer CDA->RR_Diastereomer Separated_SR Peak 1: (S,R') SR_Diastereomer->Separated_SR Separated_RR Peak 2: (R,R') RR_Diastereomer->Separated_RR

Caption: Fundamental workflow of chiral derivatization for resolution.

Selecting the Optimal Chiral Derivatizing Agent (CDA)

The choice of CDA is dictated by the functional group of the analyte—in this case, a secondary alcohol—and the intended analytical method. The ideal CDA should react completely and without racemization.[5] For 2-Methyl-1-phenyl-1-propanol, several classes of reagents are highly effective.

Chiral Derivatizing Agent (CDA)Reagent ClassResulting DerivativePrimary Analytical MethodCausality & Field Insights
(R)- or (S)-MTPA-Cl Acid ChlorideMosher's EsterGC, NMRThe trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR, allowing for highly accurate quantification.[4][5] The resulting esters are stable and sufficiently volatile for GC analysis.
(R)- or (S)-Mandelic Acid Carboxylic AcidDiastereomeric EsterHPLCRequires a coupling agent (e.g., DCC, EDC) for esterification.[8] The aromatic rings in both the analyte and reagent enhance UV detection in HPLC.
N-(TFA)-L-prolyl chloride Acid ChlorideDiastereomeric CarbamateGCCreates highly volatile derivatives, making it an excellent choice for GC-based methods where thermal stability and volatility are key.[4]
Phthalic Anhydride Acid AnhydrideRacemic Hemiphthalate EsterIndirect (Crystallization)This is a classical resolution method. The alcohol is first converted to a racemic carboxylic acid derivative, which is then resolved by forming diastereomeric salts with a chiral amine.[9]
Detailed Application Protocols

These protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and accuracy.

This method is the gold standard for many applications due to its reliability and the wealth of information provided, including the potential for absolute configuration assignment using the Advanced Mosher's method.[10][11]

Objective: To convert a racemic or enantiomerically-enriched sample of 2-Methyl-1-phenyl-1-propanol into its corresponding (R)-MTPA esters for quantification by GC or NMR.

Materials:

  • 2-Methyl-1-phenyl-1-propanol (approx. 10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, >99% ee)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (if using DCM)

  • Anhydrous solvent (e.g., Hexane, Ethyl Acetate) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Vials, magnetic stirrer, syringes

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions are Crucial): Dry all glassware in an oven (120 °C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Causality: MTPA-Cl is highly reactive and will be quenched by water, leading to incomplete derivatization.

  • Analyte Dissolution: In a clean, dry 4 mL vial, dissolve 10 mg of 2-Methyl-1-phenyl-1-propanol in 1.0 mL of anhydrous pyridine. Expertise: Pyridine acts as both the solvent and the acid scavenger, capturing the HCl generated during the reaction.

  • Reagent Addition: Add 1.2 to 1.5 molar equivalents of (R)-MTPA-Cl (approx. 20-25 mg) to the solution at room temperature with gentle stirring. A slight excess of the CDA ensures the reaction goes to completion.[5]

  • Reaction: Seal the vial and stir the mixture at room temperature for 4-12 hours, or until the reaction is complete (monitor by TLC or a preliminary GC injection). For sterically hindered alcohols, gentle heating (e.g., 40 °C) may be required.

  • Quenching & Workup:

    • Add 1 mL of saturated NaHCO₃ solution to the vial to quench any remaining MTPA-Cl and neutralize the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel containing 10 mL of ethyl acetate and 10 mL of water.

    • Wash the organic layer sequentially with 10 mL of 1M HCl (to remove pyridine), 10 mL of saturated NaHCO₃, and 10 mL of brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure or a gentle stream of nitrogen.

  • Analysis: The resulting residue, containing the diastereomeric Mosher's esters, is ready for analysis. Dissolve in a suitable solvent (e.g., hexane for GC, CDCl₃ for NMR).

G start Start: Racemic Alcohol Sample dissolve 1. Dissolve Alcohol in Anhydrous Pyridine start->dissolve add_cda 2. Add (R)-MTPA-Cl (1.2 - 1.5 eq.) dissolve->add_cda react 3. Stir at RT (4-12 hours) add_cda->react quench 4. Quench with NaHCO₃ & Extract with EtOAc react->quench wash 5. Wash Organic Layer (HCl, NaHCO₃, Brine) quench->wash dry 6. Dry (Na₂SO₄) & Concentrate wash->dry analyze Analyze Diastereomers (GC / NMR) dry->analyze

Caption: Experimental workflow for Mosher's ester derivatization.

This protocol is ideal for laboratories where HPLC is the preferred chromatographic method. It leverages common peptide coupling reagents to facilitate ester formation under mild conditions.

Objective: To form diastereomeric mandelate esters for separation and quantification by normal-phase HPLC.

Materials:

  • 2-Methyl-1-phenyl-1-propanol (approx. 10 mg, 1.0 eq.)

  • (R)-(-)-Mandelic acid (>99% ee, 1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.) or EDC (1.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Filtration setup (e.g., syringe filter)

Step-by-Step Methodology:

  • Preparation: To a dry vial, add 2-Methyl-1-phenyl-1-propanol, (R)-Mandelic acid, and DMAP.

  • Dissolution: Dissolve the components in 2.0 mL of anhydrous DCM.

  • Coupling Agent: Add the DCC (or EDC) to the solution and stir at room temperature. Causality: DCC activates the carboxylic acid of mandelic acid, making it susceptible to nucleophilic attack by the alcohol.

  • Reaction: Stir for 12-24 hours at room temperature. Monitor by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup:

    • If using DCC, filter off the DCU precipitate and wash with a small amount of DCM.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine as described in Protocol 1.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Analysis: Dissolve the resulting ester mixture in the HPLC mobile phase for direct injection and analysis.

Analytical Separation & Data Interpretation

Once derivatized, the diastereomers can be resolved on standard achiral columns.

Typical Analytical Conditions:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Standard non-polar (e.g., HP-5, DB-1) or mid-polar (e.g., DB-17) capillary column.Normal-Phase Silica Gel or Reversed-Phase C18.
Mobile Phase Carrier Gas: Helium or Hydrogen.Isocratic mixture of Hexane and Isopropanol (Normal-Phase) or Acetonitrile and Water (Reversed-Phase).
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).UV Detector (e.g., at 254 nm).
Output Chromatogram showing two separated peaks corresponding to the (S,R') and (R,R') diastereomers.Chromatogram showing two separated peaks corresponding to the (S,R') and (R,R') diastereomers.

Quantification:

The enantiomeric excess (ee) of the original alcohol sample is calculated directly from the integration of the two diastereomer peaks in the chromatogram.

  • Let Peak Area 1 = A₁ (corresponding to the (S,R') diastereomer)

  • Let Peak Area 2 = A₂ (corresponding to the (R,R') diastereomer)

Enantiomeric Excess (ee %) = [ |A₁ - A₂| / (A₁ + A₂) ] x 100

Example Data & Calculation:

DiastereomerRetention Time (min)Peak Area
(S,R')-MTPA Ester15.25950,000
(R,R')-MTPA Ester15.6850,000
  • ee (%) = [ |950,000 - 50,000| / (950,000 + 50,000) ] x 100

  • ee (%) = [ 900,000 / 1,000,000 ] x 100 = 90%

This result indicates that the original alcohol sample consisted of a 95:5 ratio of the S to R enantiomer.

Conclusion: A Validated Strategy for Chiral Integrity

Derivatization of 2-Methyl-1-phenyl-1-propanol into diastereomers is a powerful, reliable, and versatile strategy for its chiral resolution. By converting the analytical problem from separating identical enantiomers to separating distinct diastereomers, researchers can leverage standard, widely available chromatographic instrumentation. The choice between reagents like MTPA-Cl for GC/NMR or mandelic acid for HPLC depends on the available instrumentation and specific analytical goals.[12] The protocols provided herein offer a field-proven, robust framework for achieving accurate and reproducible determination of enantiomeric purity, a critical step in ensuring the quality and efficacy of chiral molecules in any high-value application.

References

  • BME-VIK. (n.d.). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Retrieved from [Link]

  • YouTube. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

  • ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A study on the chiral inversion of mandelic acid in humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective extraction of mandelic acid enantiomers using alcohol L-tatrate as chiral selector. Retrieved from [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of this critical chiral alcohol. Here, you will find comprehensive troubleshooting advice and frequently asked questions to help you enhance your synthetic route and maximize the yield of the desired (S)-enantiomer.

Introduction to the Synthesis

(S)-(-)-2-Methyl-1-phenyl-1-propanol serves as a key chiral building block in the creation of a variety of pharmaceuticals.[1] Its stereospecific synthesis is most frequently accomplished via the asymmetric reduction of 2-methyl-1-phenyl-1-propanone. This reduction is generally catalyzed by chiral borane reagents or transition metal complexes, where the selection of the catalyst and reaction conditions is vital for achieving high enantioselectivity and yield.

A prominent and reliable method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[2][3][4][5] This technique is renowned for its high enantioselectivity.[2][3] The general reaction scheme is illustrated below:

CBS_Reduction 2-Methyl-1-phenyl-1-propanone 2-Methyl-1-phenyl-1-propanone Intermediate_Complex Intermediate_Complex 2-Methyl-1-phenyl-1-propanone->Intermediate_Complex CBS Catalyst, BH3 (S)-(-)-2-Methyl-1-phenyl-1-propanol (S)-(-)-2-Methyl-1-phenyl-1-propanol Intermediate_Complex->(S)-(-)-2-Methyl-1-phenyl-1-propanol Workup

Figure 1. General scheme for the CBS reduction of 2-methyl-1-phenyl-1-propanone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Issue 1: Low Yield of the Desired Product

Question: I am observing a low yield of (S)-(-)-2-Methyl-1-phenyl-1-propanol. What are the likely causes and how can I improve it?

Answer: A low yield can be attributed to several factors, from the quality of reagents to the specifics of the reaction conditions. Below, we dissect common problems and their remedies.

Potential Causes & Solutions:

  • Reagent Quality:

    • Borane Source: The quality and precise concentration of the borane source (e.g., BH₃•THF, BH₃•SMe₂) are critical. Use fresh, properly stored reagent to avoid decomposition. An aged or improperly handled borane solution will exhibit a reduced effective concentration, leading to incomplete reduction.[2] It is recommended to titrate the borane solution prior to use to ascertain its exact molarity.

    • Substrate Purity: Impurities present in the starting material, 2-methyl-1-phenyl-1-propanone, can inhibit the catalyst and diminish the overall yield. If necessary, purify the ketone via distillation or chromatography.

  • Reaction Conditions:

    • Temperature: The CBS reduction is highly sensitive to temperature.[2] The reaction is typically conducted at low temperatures (e.g., -78 °C to -20 °C) to enhance enantioselectivity and reduce side reactions.[6] Ensure your cooling bath maintains a consistent, low temperature throughout the addition of the ketone.

    • Moisture and Air: The reagents for the CBS reduction are sensitive to both moisture and air.[4] The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4][6] Even trace amounts of water can deactivate the borane reagent and the catalyst.[2][4]

    • Stoichiometry: Meticulously verify the stoichiometry of your reagents. An excess of the reducing agent is typically employed; however, a large excess can result in the formation of borane-derived byproducts, complicating the purification process. A common ratio is 1.2-1.5 equivalents of borane per equivalent of the ketone.

  • Workup Procedure:

    • Quenching: The reaction is usually quenched by the slow, controlled addition of methanol at a low temperature.[6] Inadequate quenching can lead to the formation of borate esters that are resistant to hydrolysis, causing product loss during the extraction phase.

    • Extraction: Ensure a thorough extraction of the product from the aqueous phase. The selection of the extraction solvent (e.g., ethyl acetate, dichloromethane) and the number of extractions can markedly influence the isolated yield.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup Review Workup Procedure start->workup borane Titrate Borane Source reagent_quality->borane substrate Check Substrate Purity reagent_quality->substrate temp Monitor Temperature Control reaction_conditions->temp inert Ensure Inert Atmosphere reaction_conditions->inert stoichiometry Recalculate Stoichiometry reaction_conditions->stoichiometry quench Optimize Quenching workup->quench extract Improve Extraction workup->extract solution Yield Improved borane->solution substrate->solution temp->solution inert->solution stoichiometry->solution quench->solution extract->solution

Figure 2. Troubleshooting workflow for low product yield.

Issue 2: Poor Enantioselectivity (Low %ee)

Question: My synthesis is yielding a low enantiomeric excess (%ee) of the (S)-enantiomer. How can I enhance the stereoselectivity of the reaction?

Answer: Attaining a high enantioselectivity is the foremost objective of this asymmetric synthesis. A low %ee suggests problems with the catalyst or the reaction conditions that govern the stereochemical result.

Potential Causes & Solutions:

  • Catalyst Integrity:

    • Catalyst Purity: The enantiopurity of the CBS catalyst is of utmost importance. Utilize a commercially available, high-purity catalyst or confirm that your in-house preparation produces a catalyst of high enantiomeric purity.

    • Catalyst Loading: Although it is a catalyst, a sufficient quantity of the CBS catalyst is required to ensure the reaction follows the intended chiral pathway. A typical catalyst loading is 5-10 mol%. An insufficient loading can result in a competing, non-selective background reduction.

  • Reaction Parameters:

    • Temperature: As previously noted for yield, temperature is crucial for enantioselectivity.[2] Lower temperatures generally promote higher %ee.[2] If the reaction is being conducted at -20 °C, consider lowering the temperature to -40 °C or even -78 °C.

    • Rate of Addition: The ketone should be added slowly to the mixture of the catalyst and borane. A slow addition rate ensures that the catalyzed reduction is the predominant pathway. A rapid addition can lead to an uncatalyzed reduction, which is not stereoselective.

  • Solvent Effects:

    • Solvent Choice: The choice of solvent can affect the enantioselectivity. Tetrahydrofuran (THF) is the most frequently used solvent for CBS reductions and typically provides good results. Nevertheless, other aprotic solvents like toluene can also be employed and may be advantageous in certain situations. Ensure the solvent is anhydrous.

Data on Temperature Effects on Enantioselectivity:

Temperature (°C)Typical %ee of (S)-enantiomer
080-85%
-2090-95%
-40>95%
-78>98%

Table 1. Illustrative effect of temperature on the enantiomeric excess (%ee) in the CBS reduction of 2-methyl-1-phenyl-1-propanone. Actual results may differ based on specific conditions and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the CBS reduction?

A1: The CBS reduction proceeds via a six-membered, chair-like transition state.[7] The chiral oxazaborolidine catalyst coordinates with both the borane and the carbonyl group of the ketone.[3][4] This coordination pre-organizes the reactants in a manner that favors hydride delivery to one face of the carbonyl, resulting in the formation of one enantiomer of the alcohol in excess.[4][7]

Q2: How can I monitor the progress of the reaction?

A2: The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample can be carefully extracted from the reaction mixture, quenched, and analyzed to ascertain the ratio of starting material to product.

Q3: Are there alternative methods for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol?

A3: Yes, other methods are available, though the CBS reduction is one of the most efficient. Other approaches include:

  • Asymmetric transfer hydrogenation: This method uses a chiral ruthenium or rhodium catalyst with a hydrogen donor such as isopropanol or formic acid.

  • Enzymatic reduction: This approach utilizes ketoreductase enzymes that can display high enantioselectivity.[8] Biocatalysis with organisms like Saccharomyces cerevisiae or isolated enzymes such as alcohol dehydrogenase can also be employed.[1][9][10]

  • Chiral auxiliary-based methods: While effective, these often entail more synthetic steps.

Q4: How do I determine the enantiomeric excess of my product?

A4: The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[11] The product is passed through a chiral stationary phase that separates the two enantiomers, and the relative peak areas are used to calculate the %ee. Polysaccharide-based columns are often effective for this separation.[12]

Experimental Protocols

Protocol 1: General Procedure for the CBS Reduction of 2-Methyl-1-phenyl-1-propanone

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, 10 M) or Borane-THF complex (BH₃•THF, 1 M)

  • 2-Methyl-1-phenyl-1-propanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, charge the flask with the CBS catalyst (0.05-0.10 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the flask to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Slowly add the borane solution (1.2-1.5 equivalents) to the catalyst solution while maintaining the low temperature.

  • Stir the mixture for 10-15 minutes.

  • In the dropping funnel, prepare a solution of 2-methyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Slowly quench the reaction by the dropwise addition of methanol.[6]

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess of the final product.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2018). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Lajtai-Szabó, P., Bagó, T. B., & Nemestóthy, N. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Hungarian Journal of Industry and Chemistry, 50(1), 23-28.
  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this chiral alcohol from a reaction mixture. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol, offering causative explanations and actionable solutions.

Issue 1: Low Overall Yield After Initial Work-up

  • Question: I've completed my synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol, but after the initial aqueous work-up and extraction, my crude yield is significantly lower than expected. What could be the cause?

  • Answer: Low yield post-work-up can stem from several factors related to the reaction quench and extraction process. A common culprit is an incomplete reaction or the formation of water-soluble byproducts. Another possibility is suboptimal extraction conditions.

    • Causality: The quenching step, often involving the addition of an aqueous acidic or basic solution, must be carefully controlled to avoid degradation of the product.[1][2] For instance, in a Grignard synthesis, a careful quench with a weak acid like ammonium chloride solution is often preferred over strong acids to prevent side reactions.[3] During extraction, the choice of organic solvent and the pH of the aqueous layer are critical for ensuring the desired product partitions efficiently into the organic phase.

    • Troubleshooting Protocol:

      • Analyze the Aqueous Layer: Before discarding the aqueous layer, take a small aliquot and extract it with a different, more polar organic solvent (e.g., ethyl acetate if you initially used a non-polar solvent like hexane). Analyze this extract by TLC or GC-MS to check for the presence of your product.

      • Optimize Extraction pH: If your synthesis involves acidic or basic conditions, the pH of the aqueous layer during extraction is crucial. For an alcohol like (S)-(-)-2-Methyl-1-phenyl-1-propanol, ensuring the aqueous layer is neutral or slightly basic can maximize its partitioning into the organic phase.

      • Increase Extraction Efficiency: Instead of a few extractions with large volumes of solvent, perform multiple extractions with smaller volumes to improve efficiency.[1] For example, three extractions with 50 mL of ether are more effective than one extraction with 150 mL.

Issue 2: Difficulty in Separating the Product from Starting Materials by Column Chromatography

  • Question: I'm attempting to purify my crude product using flash column chromatography, but the (S)-(-)-2-Methyl-1-phenyl-1-propanol is co-eluting with one of the starting materials. How can I improve the separation?

  • Answer: Co-elution during column chromatography is a common challenge, particularly when the polarity of the product and the impurity are similar. The key to resolving this is to optimize the chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.

    • Causality: The separation in normal-phase column chromatography is governed by the polarity of the compounds and their interaction with the polar stationary phase (e.g., silica gel). If the product and impurity have very similar polarities, they will travel down the column at nearly the same rate with a given eluent system.

    • Troubleshooting Protocol:

      • Fine-tune the Eluent System: The choice and ratio of solvents in your eluent are the most critical factors. If you are using a standard hexane/ethyl acetate system, try systematically varying the ratio. A small decrease in the polar component (ethyl acetate) can significantly increase the retention time and may improve separation.

      • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity can modulate the separation. For example, adding 1-2% of triethylamine can deactivate the silica gel and reduce tailing of polar compounds. Conversely, a small amount of a more polar solvent like methanol can increase the eluting power.

      • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity.

Issue 3: Low Enantiomeric Excess (ee) in the Purified Product

  • Question: After purification, I've determined the enantiomeric excess of my (S)-(-)-2-Methyl-1-phenyl-1-propanol to be lower than desired. What are the potential reasons, and how can I improve it?

  • Answer: Achieving high enantiomeric excess is a primary goal in chiral synthesis. Low 'ee' can result from issues in the asymmetric synthesis itself or from racemization during work-up or purification.

    • Causality: The enantioselectivity of the reaction is determined by the chiral catalyst or reagent used. However, even with a highly selective reaction, subsequent steps can compromise the enantiomeric purity. For example, exposure to harsh acidic or basic conditions, or elevated temperatures, can potentially lead to racemization at the chiral center.

    • Troubleshooting Protocol:

      • Re-evaluate the Reaction Conditions: Ensure that the reaction temperature, concentration, and stoichiometry of the chiral catalyst/reagent are strictly controlled as per the literature procedure.

      • Gentle Work-up and Purification: Avoid prolonged exposure to strong acids or bases during the work-up. When performing distillations, use reduced pressure to keep the temperature as low as possible.[4]

      • Preparative Chiral HPLC: If standard purification methods fail to provide the desired enantiomeric purity, preparative chiral HPLC is a powerful technique for separating enantiomers.[5] This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying crude (S)-(-)-2-Methyl-1-phenyl-1-propanol?

The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small to medium scale (up to several grams), flash column chromatography is generally the most effective method for removing most impurities.[2] If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be a viable option.[4] For achieving high enantiomeric purity, preparative chiral HPLC is the gold standard.[5]

Q2: How can I determine the enantiomeric excess of my purified (S)-(-)-2-Methyl-1-phenyl-1-propanol?

Several analytical techniques can be used to determine the enantiomeric excess.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral GC column. This method is suitable for volatile and thermally stable compounds like 2-Methyl-1-phenyl-1-propanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for the determination of their ratio.

Q3: What are the common impurities I should expect in my crude reaction mixture?

The impurities will largely depend on the synthetic route used.

  • From Grignard Reaction (e.g., phenylmagnesium bromide and isobutyraldehyde): Unreacted isobutyraldehyde, biphenyl (from the coupling of the Grignard reagent), and any side products from the reaction.[1][3]

  • From Reduction of 2-Methyl-1-phenyl-1-propanone: Unreacted ketone and potentially diastereomeric diols if over-reduction occurs.

  • From Enzymatic Resolution: The unreacted (R)-enantiomer and the acylated (S)-enantiomer.[8]

Q4: Can I use fractional distillation for purification?

Fractional distillation can be used if the boiling points of the impurities are sufficiently different from that of 2-Methyl-1-phenyl-1-propanol (Boiling Point: ~235 °C at atmospheric pressure).[4][9] It is crucial to perform the distillation under reduced pressure to avoid thermal degradation of the product. However, fractional distillation will not separate the enantiomers.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol using silica gel chromatography.

Materials:

  • Crude (S)-(-)-2-Methyl-1-phenyl-1-propanol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a standard method for analyzing the enantiomeric purity of (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)[7]

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Purified (S)-(-)-2-Methyl-1-phenyl-1-propanol sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).[7]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Acquisition: Run the chromatogram and record the UV absorbance at an appropriate wavelength (e.g., 210 nm or 254 nm).[7]

  • Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Data Presentation

Table 1: Typical Chiral HPLC Parameters for Enantiomeric Excess Determination

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[7]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[7]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C[7]
Detection UV at 210 nm or 254 nm[7]
Injection Volume 10 µL[7]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude_Mixture->Workup Column_Chromatography Flash Column Chromatography Workup->Column_Chromatography Distillation Fractional Distillation (Optional) Workup->Distillation Chiral_HPLC Preparative Chiral HPLC Column_Chromatography->Chiral_HPLC For High ee TLC_GCMS TLC / GC-MS Analysis Column_Chromatography->TLC_GCMS Monitor Fractions Pure_Product (S)-(-)-2-Methyl-1-phenyl-1-propanol Column_Chromatography->Pure_Product Distillation->Pure_Product Chiral_HPLC->Pure_Product TLC_GCMS->Column_Chromatography Chiral_Analysis Chiral HPLC/GC/NMR for ee Pure_Product->Chiral_Analysis

Caption: General workflow for the purification and analysis of (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution? Start->Co_elution Low_ee Low ee? Start->Low_ee Low_Yield->Co_elution No Check_Aqueous Analyze Aqueous Layer Low_Yield->Check_Aqueous Yes Co_elution->Low_ee No Optimize_Eluent Fine-tune Eluent System Co_elution->Optimize_Eluent Yes Review_Reaction Review Synthesis Conditions Low_ee->Review_Reaction Yes Optimize_Extraction Optimize Extraction pH & Solvent Check_Aqueous->Optimize_Extraction Change_Stationary_Phase Change Stationary Phase Optimize_Eluent->Change_Stationary_Phase If Unsuccessful Gentle_Purification Use Milder Purification Conditions Review_Reaction->Gentle_Purification Prep_Chiral_HPLC Employ Preparative Chiral HPLC Gentle_Purification->Prep_Chiral_HPLC

Caption: Decision tree for troubleshooting common purification issues.

References

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Google Patents. (2018).
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes using. [Link]

  • Hungarian Journal of Industry and Chemistry. (2019). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. [Link]

  • PubChem. 2-Methyl-1-phenyl-1-propanol. [Link]

  • ResearchGate. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... [Link]

  • ResearchGate. (2025). Determining the Enantiomeric Excess in Confined Aprotic Solvent. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Khan Academy. Simple and fractional distillations. [Link]

  • ResearchGate. (2025). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

Sources

common side products in the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side products encountered during the synthesis of this valuable chiral alcohol. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and optimize your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) of the (S)-Enantiomer

Question: My final product shows a low enantiomeric excess (ee). The primary contaminant is the (R)-(+)-2-methyl-1-phenyl-1-propanol. How can I improve the stereoselectivity of my reaction?

Answer: Low enantiomeric excess is the most common challenge in this synthesis. The root cause depends entirely on your synthetic method, which is typically either the asymmetric reduction of 2-methyl-1-phenyl-1-propanone (isobutyrophenone) or a chiral Grignard addition.

Causality & Mechanism:

The formation of the desired (S)-enantiomer over the (R)-enantiomer is governed by the steric and electronic environment created by the chiral catalyst or auxiliary. The catalyst creates a transient diastereomeric transition state with the substrate. The transition state leading to the (S)-product is energetically more favorable than the one leading to the (R)-product, resulting in a faster reaction rate for the formation of the desired enantiomer. If this energy difference is small, or if non-selective background reactions occur, a lower ee will result.

Troubleshooting Workflow: Asymmetric Reduction

The asymmetric reduction of a prochiral ketone is a popular and effective method. However, its success is highly dependent on the catalyst and reaction conditions.

dot

cluster_start Start: Low ee Observed cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Substrate Purity cluster_solution Resolution start Low ee in (S)-2-Methyl-1-phenyl-1-propanol catalyst_choice Is the catalyst appropriate? (e.g., Noyori-type, CBS, Biocatalyst) start->catalyst_choice screen_catalysts Screen alternative catalysts or ligands. Consider steric/electronic properties. catalyst_choice->screen_catalysts No catalyst_purity Check catalyst/ligand purity and integrity. Degradation can lead to non-selective reduction. catalyst_choice->catalyst_purity temp Review Reaction Temperature. Lower temperatures often increase selectivity. catalyst_choice->temp Yes screen_catalysts->temp catalyst_purity->temp solvent Evaluate Solvent System. Solvent can influence catalyst conformation. temp->solvent pressure Check H2 Pressure (for hydrogenation). Higher pressure can sometimes reduce selectivity. solvent->pressure purity Verify purity of starting ketone and reagents. Impurities can poison the catalyst. pressure->purity solution High ee Achieved purity->solution start Benzene/Biphenyl Side Products Detected check_water Is the reaction rigorously anhydrous? start->check_water check_temp Is the reaction temperature well-controlled? check_water->check_temp Yes sol_dry Flame-dry all glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). check_water->sol_dry No check_addition How is the bromobenzene added? check_temp->check_addition Yes sol_temp Maintain gentle reflux. Avoid excessive heating during initiation. check_temp->sol_temp No sol_addition Add bromobenzene solution dropwise to magnesium turnings. Avoid high local concentrations. check_addition->sol_addition sol_dry->check_temp sol_temp->check_addition end_node Reduced Side Products, Improved Yield sol_addition->end_node

Caption: Workflow to minimize Grignard side products.

Step-by-Step Solutions:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor.

    • Glassware: All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous grade ether or THF.

    • Reagents: Ensure the magnesium turnings are fresh and dry, and the bromobenzene and isobutyraldehyde are free of water.

  • Control the Rate of Addition:

    • To minimize biphenyl formation, the solution of bromobenzene in ether should be added slowly and dropwise to the magnesium turnings. [1]This maintains a low concentration of bromobenzene at any given time, disfavoring the coupling side reaction.

  • Maintain Temperature Control:

    • While the reaction is exothermic and requires heat to initiate, excessive temperatures can promote biphenyl formation. Maintain a gentle reflux. If the reaction becomes too vigorous, it can be moderated by cooling with a water bath.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in my synthesis?

A1: The side products are highly dependent on your chosen synthetic route. The table below summarizes the most common ones.

Synthetic RouteCommon Side Products/ImpuritiesChemical StructureReason for Formation
Asymmetric Reduction (R)-(+)-2-Methyl-1-phenyl-1-propanol(Opposite Enantiomer)Incomplete enantioselectivity of the catalyst.
2-Methyl-1-phenyl-1-propanone(Ketone Starting Material)Incomplete reaction or catalyst deactivation.
Grignard Reaction BenzeneC₆H₆Reaction of PhMgBr with trace water or other protic impurities. [2]
BiphenylC₁₂H₁₀Coupling of PhMgBr with unreacted bromobenzene. [1]
Unreacted Aldehyde/Halide(Starting Materials)Incomplete reaction.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) . [3][4]This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas, you can directly calculate the enantiomeric excess. [3]Other methods include NMR spectroscopy with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. [5] Q3: My reaction is complete, but my yield is low. What are the likely causes?

A3: Low yield, assuming complete conversion of starting material, is typically due to product loss during workup and purification or the formation of soluble side products that are removed during extraction.

  • For Grignard Reactions: As discussed, formation of benzene is a direct cause of yield loss. [2]* Product Volatility: While 2-methyl-1-phenyl-1-propanol is not extremely volatile, some loss can occur if rotary evaporation is performed at too high a vacuum or temperature.

  • Poor Extraction: Ensure you are using the correct solvent for extraction and performing multiple extractions to maximize recovery from the aqueous layer. Check the pH of the aqueous layer to ensure your product is in a neutral, organic-soluble form.

Q4: Can I purify my product to improve its enantiomeric excess post-synthesis?

A4: Yes, but separating enantiomers is challenging.

  • Preparative Chiral Chromatography: This is the most direct method, essentially a scaled-up version of the analytical chiral HPLC used to determine ee. [3]* Diastereomeric Recrystallization: This is a classical method. The racemic alcohol mixture is reacted with a chiral acid (like tartaric acid or a derivative) to form diastereomeric salts. [6]These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. Afterward, the salt is treated to liberate the pure enantiomer of the alcohol.

Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point for method development. The specific column and mobile phase may require optimization.

  • Materials & Equipment:

    • HPLC system with UV detector.

    • Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralcel® OD-H is a good starting point for alcohols). [7] * HPLC-grade n-Hexane and Isopropanol (IPA).

    • Sample of your 2-methyl-1-phenyl-1-propanol.

  • Procedure:

    • Sample Preparation: Prepare a solution of your product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

    • HPLC Conditions (Starting Point):

      • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

      • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) [7] * Flow Rate: 0.5 mL/min [7] * Column Temperature: 25 °C

      • Detection: UV at 210 nm or 254 nm [7] * Injection Volume: 10 µL

    • Analysis:

      • Equilibrate the column until a stable baseline is achieved.

      • Inject the sample.

      • Identify the two peaks corresponding to the (S) and (R) enantiomers.

      • Calculate the enantiomeric excess (ee) using the peak areas (A):

        • ee (%) = |(A_S - A_R) / (A_S + A_R)| * 100

References

  • Determining the Enantiomeric Excess of Chiral Alcohols: Applic
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Grignard Reaction. Course Hero.
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem.
  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Periodica Polytechnica Chemical Engineering.
  • (R)-(+)-2-Methyl-1-phenyl-1-propanol. Benchchem.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. One Part of Chemistry.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
  • Optimization of reaction conditions for asymmetric reduction to 1-Phenyl-1-decanol. Benchchem.

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Reactions with (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (S)-(-)-2-Methyl-1-phenyl-1-propanol in asymmetric synthesis. This chiral alcohol is a valuable building block for introducing stereocenters.[1] However, achieving high enantiomeric excess (ee) can be a significant challenge. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Addressing Low Enantiomeric Excess

This section addresses specific, common problems encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction produced the target molecule, but the enantiomeric excess (ee) is low or the product is racemic. What is my first step?

Observing low or no enantioselectivity is a frequent issue. A systematic approach is crucial to identify the root cause without wasting valuable resources. The first and most critical step is to validate your analytical method; an unreliable measurement can send you on a futile search for a problem in your reaction chemistry.[2]

Logical Troubleshooting Workflow

G start Low or Racemic ee Observed analytics Is the Analytical Method Validated? start->analytics reagents Are Starting Materials & Reagents Pure? analytics->reagents Yes validate_protocol Action: Analyze a true racemic standard. Goal: Baseline separation of two peaks in a 50:50 ratio. analytics->validate_protocol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes check_purity Action: Re-purify starting materials. Check for catalyst poisons. reagents->check_purity No mechanism Is Racemization or a Background Reaction Occurring? conditions->mechanism Yes optimize_conditions Action: Screen temperature, solvent, concentration, and stoichiometry. conditions->optimize_conditions No check_mechanism Action: Analyze reaction at low conversion. Consider alternative mechanistic pathways. mechanism->check_mechanism optimize_analytics Outcome: Optimize HPLC/GC method (column, mobile phase, temp). validate_protocol->optimize_analytics reagent_handling Action: Use fresh, properly stored reagents. Ensure catalyst is active. G sub Prochiral Substrate intermediate Chiral Intermediate (Diastereomeric Mixture Avoided) sub->intermediate + aux (S)-Auxiliary (e.g., 2-Methyl-1-phenyl-1-propanol) aux->intermediate reagent Achiral Reagent product Single Diastereomer Product reagent->product cleavage Cleavage product->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered (S)-Auxiliary cleavage->recovered_aux intermediate->product +

Sources

Technical Support Center: Optimizing Synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers engaged in the synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This chiral alcohol is a valuable building block in asymmetric synthesis, and achieving high yield and enantiomeric purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to help you navigate common challenges.

The most reliable and widely adopted method for producing (S)-(-)-2-Methyl-1-phenyl-1-propanol is the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenyl-1-propanone, using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This guide will focus primarily on optimizing this pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a step-by-step solution.

Q1: My enantiomeric excess (e.e.) is low or inconsistent. What are the primary factors to investigate?

Achieving high enantioselectivity is the central goal of this synthesis. A lower-than-expected e.e. can often be traced back to a few critical parameters.[3][4]

  • Catalyst Integrity and Activity: The (S)-2-Methyl-CBS-oxazaborolidine catalyst is the heart of the reaction's stereocontrol. Its effectiveness can be compromised.

    • Cause: The catalyst is sensitive to air and moisture.[4] Improper storage or handling can lead to degradation and loss of catalytic activity. The catalyst may also be of poor quality or an incorrect amount may have been used.

    • Solution:

      • Verify Catalyst Quality: Purchase from a reputable supplier and store under an inert atmosphere (nitrogen or argon) as recommended. If you are preparing the catalyst in-house, ensure the precursor diphenylprolinol is of high purity.[5][6]

      • Ensure Anhydrous Conditions: Use flame-dried glassware cooled under an inert gas stream. Solvents (typically THF or toluene) must be anhydrous. The presence of water can hydrolyze both the borane reducing agent and the catalyst.

      • Optimize Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), suboptimal loading can lead to an increased background (non-catalyzed) racemic reaction.[3] Perform a small optimization screen to find the ideal loading for your specific substrate and conditions.

  • Reaction Temperature: The CBS reduction is highly temperature-dependent.

    • Cause: Running the reaction at a higher temperature than optimal can decrease enantioselectivity. The transition states leading to the two enantiomers become closer in energy at elevated temperatures, eroding the stereochemical control exerted by the catalyst.[3]

    • Solution:

      • Maintain Low Temperatures: Conduct the reaction at the recommended temperature, which can range from -20°C to room temperature depending on the specific protocol. For many ketone reductions, 0°C is a good starting point.[7]

      • Control Exotherms: The addition of the borane solution and the ketone can be exothermic. Add reagents slowly to the reaction mixture while carefully monitoring the internal temperature to prevent unwanted warming.

  • Solvent Effects: The solvent does more than just dissolve reactants; it influences the transition state.[8]

    • Cause: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[9][10]

    • Solution:

      • Use Apolar, Non-Coordinating Solvents: Tetrahydrofuran (THF) and toluene are the most common and effective solvents for CBS reductions.

      • Avoid Protic or Highly Polar Solvents: Solvents like methanol or water are incompatible. Highly coordinating solvents may interfere with the catalyst's mechanism.

Q2: The reaction shows low conversion or has stalled completely. Why is the yield poor?

Low chemical yield, separate from enantiomeric purity, points to issues with the fundamental reaction components or conditions.

  • Reagent Stoichiometry and Purity:

    • Cause: The most common culprit is the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). These reagents can degrade over time, leading to a lower effective concentration. Impurities in the starting ketone can also act as catalyst poisons.[4]

    • Solution:

      • Titrate the Borane: Before use, titrate a small sample of your borane solution to determine its exact molarity. This ensures you are adding the correct stoichiometric amount (typically 1.0-1.2 equivalents relative to the ketone).

      • Purify the Ketone: Ensure your 2-methyl-1-phenyl-1-propanone is pure. If necessary, purify it by distillation or column chromatography before the reaction.

      • Ensure Anhydrous Conditions: As mentioned for e.e., water will consume the borane reagent, directly reducing the yield.

  • Reaction Time and Temperature:

    • Cause: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Conversely, if the temperature is too low, the reaction rate may be impractically slow.[3]

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone. The reaction is complete when the ketone spot/peak is no longer visible.

      • Optimize Temperature: While low temperatures are good for selectivity, an excessively low temperature may stall the reaction. Find the balance that provides both good selectivity and a reasonable reaction time.

Q3: I am having difficulty purifying the final product. What are the best practices?

Post-reaction workup and purification are critical for obtaining the pure chiral alcohol.

  • Removal of Boron Byproducts:

    • Cause: The reaction workup generates boric acid and other boron-containing species that can form emulsions or co-elute with the product during chromatography.

    • Solution:

      • Quench Carefully: After the reaction is complete (as determined by TLC/GC), cool the mixture in an ice bath and slowly quench by adding methanol. This safely destroys any excess borane.

      • Acidic Workup: Follow the quench with a mild acidic wash (e.g., 1M HCl) to hydrolyze the boron intermediates.

      • Use a Chelating Agent: For stubborn cases, a workup involving diethanolamine can be highly effective. Diethanolamine chelates with boron to form a water-soluble complex that is easily removed during aqueous extraction.[11]

  • Chromatographic Separation:

    • Cause: The product alcohol and any unreacted starting ketone may have similar polarities, making separation by silica gel chromatography challenging.

    • Solution:

      • Optimize Solvent System: Use a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes) to increase the separation (ΔRf) between the slightly more polar alcohol and the ketone. A shallow gradient can also improve resolution.[11]

      • Ensure Complete Reaction: The best way to avoid separation issues is to drive the reaction to full conversion, eliminating the need to separate the product from the starting material.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for determining the enantiomeric excess (e.e.) of my product?

The most accurate and widely used methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[3] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for direct quantification of their ratio. Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating chiral alcohols like this one.[12]

Q: How does the CBS reduction mechanism lead to high enantioselectivity?

The CBS catalyst and borane form a complex in situ. The ketone coordinates to the boron atom of the catalyst in a sterically defined manner. The bulky groups on the catalyst direct the ketone to bind in a specific orientation. The hydride from the borane, which is also coordinated to the catalyst's nitrogen atom, is then delivered to one specific face (re or si) of the carbonyl group, leading to the preferential formation of one enantiomer.[2]

Q: I synthesized 2-methyl-1-phenyl-1-propanol via a Grignard reaction. How can I resolve the racemic mixture?

While this guide focuses on asymmetric synthesis, if you have a racemic mixture from a Grignard reaction (e.g., phenylmagnesium bromide reacting with isobutyraldehyde), you will need to perform a chiral resolution.[13][14] Common methods include:

  • Diastereomeric Salt Formation: React the racemic alcohol with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric esters. These diastereomers have different physical properties and can often be separated by crystallization or chromatography. The desired ester is then hydrolyzed to yield the enantiopure alcohol.[1]

  • Enzymatic Resolution: Certain enzymes, like lipases, can selectively acylate one enantiomer of the alcohol, allowing the acylated and unreacted enantiomers to be separated.[1]

Data & Protocols

Table 1: Influence of Reaction Parameters on CBS Reduction Outcome (Illustrative Data)
EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)e.e. (%)
11025THF9588
2100THF9496
310-20THF92>99
450THF9092
5100Toluene9597

This table illustrates general trends. Optimal conditions should be determined experimentally.

Experimental Protocol: Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 2-Methyl-1-phenyl-1-propanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Dilute the catalyst with anhydrous THF. Cool the flask to 0°C in an ice-water bath.

  • Slowly add the borane complex (1.0 eq) to the catalyst solution while maintaining the temperature at 0°C. Stir for 15 minutes to allow for complex formation.

  • In a separate flask, dissolve 2-methyl-1-phenyl-1-propanone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at 0°C until gas evolution ceases.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by silica gel column chromatography.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess
  • Column: Chiralcel® OD-H (or similar polysaccharide-based CSP)[12]

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v). This ratio may require optimization.[12]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C[12]

  • Detection: UV at 210 nm or 254 nm[12]

  • Sample Prep: Dissolve a small amount of the purified product in the mobile phase.

Inject a sample of the racemic alcohol first to identify the retention times of both enantiomers. Then, inject your sample to determine the peak areas for each enantiomer and calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Visualized Workflows & Logic

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add CBS Catalyst to dry THF B 2. Cool to 0 C A->B C 3. Add Borane Reagent (BH3-THF/DMS) B->C D 4. Stir for 15 min C->D E 5. Add Ketone Solution (dropwise at 0 C) D->E Catalyst-Borane Complex Formed F 6. Monitor by TLC/GC E->F G 7. Quench with Methanol F->G Reaction Complete H 8. Aqueous Workup (HCl) G->H I 9. Extract with Organic Solvent H->I J 10. Purify by Chromatography I->J K Product: (S)-(-)-Alcohol J->K

Caption: General workflow for CBS reduction of 2-methyl-1-phenyl-1-propanone.

G Start Problem: Low Enantiomeric Excess (e.e.) Cat Is Catalyst active and anhydrous? Start->Cat Temp Was reaction temperature controlled? Cat->Temp Yes Cat_No Solution: - Use fresh, high-purity catalyst. - Store under inert gas. - Ensure rigorous anhydrous technique. Cat->Cat_No No Solv Are reagents/solvents pure and anhydrous? Temp->Solv Yes Temp_No Solution: - Maintain low temperature (e.g., 0 C). - Add reagents slowly to control exotherm. Temp->Temp_No No Solv_Yes Review literature for substrate-specific optimizations. Solv->Solv_Yes Yes Solv_No Solution: - Use anhydrous grade solvents (THF/Toluene). - Ensure starting ketone is pure. Solv->Solv_No No Cat_Yes Yes Temp_Yes Yes

Caption: Troubleshooting logic for low enantiomeric excess (e.e.).

References

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing). [Link]

  • CBS catalyst. Wikipedia. [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception? ResearchGate. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Hungarian Journal of Industry and Chemistry. [Link]

  • Solvent effect on enantioselectivity. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • 2- methyl-1-phenyl-1-propanol preparation method.
  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Hungarian Journal of Industry and Chemistry. [Link]

  • Chiral alcohol separation. Reddit. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Asymmetric reactions_synthesis. SlideShare. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses. [Link]

Sources

Technical Support Center: Scaling Up (S)-(-)-2-Methyl-1-phenyl-1-propanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this valuable chiral alcohol from laboratory-scale discovery to pilot and industrial-scale production. As a key chiral building block in the pharmaceutical and fragrance industries, achieving high enantiomeric purity on a large scale is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific technical challenges you may encounter during the synthesis, scale-up, and purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol. The solutions provided are based on fundamental principles of asymmetric synthesis, biocatalysis, and chemical engineering.

Section 1: Asymmetric Synthesis & Catalysis Issues

The most common chemical route to (S)-(-)-2-Methyl-1-phenyl-1-propanol is the asymmetric reduction of its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone.[1] This process relies on precise stereochemical control, which can be challenging to maintain at scale.

Q1: My asymmetric reduction shows low enantiomeric excess (ee). What are the common causes and solutions?

Low enantiomeric excess is a critical failure point. The cause often lies in the catalyst system or reaction conditions.

  • Causality: The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the (S) and (R) enantiomers. An effective chiral catalyst or reagent must create a significantly larger energy barrier for the formation of the undesired (R) enantiomer. Factors that reduce this energy difference will lower the ee.

  • Troubleshooting Steps:

    • Catalyst Integrity: Verify the purity and integrity of your chiral catalyst or ligand. For instance, oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) are sensitive to moisture and air. Ensure they are handled under inert conditions.[3]

    • Reaction Temperature: Temperature control is critical. Lowering the reaction temperature often increases enantioselectivity by magnifying the small energy differences between diastereomeric transition states. Conduct a temperature screening study (e.g., from room temperature down to -20°C or lower) to find the optimal balance between reaction rate and selectivity.[3]

    • Solvent Effects: The solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity. A non-coordinating solvent like toluene or THF is often preferred. Screen a panel of solvents to identify the optimal medium for your specific catalyst system.

    • Reagent Stoichiometry: In borane-mediated reductions, the stoichiometry between the borane source, the catalyst, and the ketone is crucial. An excess of borane can lead to a non-catalyzed background reaction, which is non-selective and reduces the overall ee.[3]

SymptomPossible CauseRecommended Action
Low ee (<90%)Catalyst degradation (moisture/air)Ensure rigorous inert atmosphere techniques. Use freshly prepared or properly stored catalyst.
Non-catalyzed background reactionLower the temperature; ensure slow, controlled addition of the reducing agent.
Sub-optimal reaction temperaturePerform a temperature optimization study (e.g., RT, 0°C, -20°C).
Incorrect solvent choiceScreen a range of solvents (e.g., THF, Toluene, Dichloromethane).

Q2: The reaction yield is poor despite high conversion of the starting ketone. Where is my product going?

Poor isolated yield with high starting material conversion points towards side reactions or product degradation.

  • Causality: The product, a secondary alcohol, can undergo side reactions such as over-reduction or elimination, especially under harsh conditions. The starting ketone, 2-methyl-1-phenyl-1-propanone, also has potential side reaction pathways.

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Before purification, analyze the crude reaction mixture by GC-MS or LC-MS to identify any major byproducts. Common byproducts could include the fully reduced alkane (2-methyl-1-phenylpropane) or elimination products.

    • Control Reducing Agent Addition: Adding the reducing agent (e.g., borane-THF complex) too quickly can cause localized high concentrations and temperature spikes, promoting side reactions. Implement a slow, controlled addition using a syringe pump.[4]

    • Quenching Procedure: The method used to quench the reaction is critical. A carefully controlled quench with a suitable reagent (e.g., methanol, followed by aqueous workup) is necessary to avoid product degradation.

    • Catalyst Loading: While catalytic systems are desirable, excessively low catalyst loading can lead to very long reaction times, during which the product may slowly degrade. Ensure the catalyst loading is optimized for both efficiency and cost.

Section 2: Biocatalytic Production Challenges

Biocatalysis offers a green and highly selective alternative for producing chiral alcohols, often using alcohol dehydrogenases (ADHs) in either isolated form or within whole-cell systems.[2][5] However, scaling this approach presents unique challenges related to enzyme performance and process integration.[6]

Q1: My whole-cell biocatalysis is sluggish and gives low conversion. What factors should I investigate?

Slow or incomplete whole-cell biotransformations are common and can often be traced back to the health and environment of the cells.

  • Causality: Whole-cell biocatalysts are living systems. Their catalytic activity is intrinsically linked to their metabolic state. Substrate or product toxicity, suboptimal pH, poor nutrient availability, or insufficient cofactor regeneration can all inhibit performance.

  • Troubleshooting Steps:

    • Substrate/Product Inhibition: High concentrations of the ketone substrate or alcohol product can be toxic to microbial cells, inhibiting their metabolic activity. A fed-batch strategy, where the substrate is added gradually over time, can maintain a low, non-toxic concentration in the reactor.

    • Cofactor Regeneration: ADHs require a nicotinamide cofactor (NADH or NADPH) for reduction.[2] In whole-cell systems, this is regenerated by cellular metabolism. Adding a co-substrate, like glucose or ethanol, can boost the cofactor regeneration rate.[2][7] For Saccharomyces cerevisiae (baker's yeast), glucose is a common and effective co-substrate.

    • Mass Transfer: The starting ketone, 2-methyl-1-phenyl-1-propanone, has low water solubility.[8] This can limit its availability to the cells. Consider using a co-solvent (e.g., DMSO, isopropanol) or a two-phase aqueous-organic system to improve substrate delivery.[7]

    • Process Parameters: Optimize key parameters like pH, temperature, and aeration. Most microbial systems have an optimal pH range (typically 6-8) and temperature for activity.

Q2: The enantioselectivity of my biocatalytic reduction is lower than expected. Why is this happening?

While enzymes are known for high selectivity, whole-cell systems can sometimes give mixed results.

  • Causality: A whole microbial cell contains thousands of different enzymes. It is possible that multiple dehydrogenases/reductases are present, and some may produce the undesired (R)-enantiomer, thus lowering the overall ee of the final product.

  • Troubleshooting Steps:

    • Biocatalyst Screening: Screen different microbial strains. Some strains will naturally have a more favorable enzymatic makeup for the desired transformation.

    • Use of Isolated Enzymes: For maximum selectivity, using an isolated and purified alcohol dehydrogenase (ADH) is the best approach.[2][9] Recombinant ADHs can be overexpressed in hosts like E. coli, providing a high concentration of the desired catalyst without competing enzymes.[2] While more expensive upfront, this often simplifies optimization and downstream processing.[10][11]

    • Reaction Engineering: In some cases, adjusting reaction conditions (like pH or temperature) can selectively inhibit the activity of the undesired enzymes more than the desired one, leading to an improvement in ee.

Section 3: Process Scale-Up & Reactor Issues

Transitioning a successful lab-scale reaction to a large pilot or production-scale reactor is a non-linear challenge where principles of chemical engineering become as important as the chemistry itself.[4][12]

Q1: I'm seeing a drop in yield and selectivity after moving from a 1L flask to a 100L reactor. What are the likely causes?

This is a classic scale-up problem, almost always rooted in mass and heat transfer limitations.[13][14]

  • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to add or remove heat efficiently. Furthermore, achieving uniform mixing in a large tank is far more difficult than in a small flask.

  • Troubleshooting Steps:

    • Heat Transfer: Exothermic reactions are a major safety and quality concern at scale.[4][14] The "heat generated" scales with volume (cubed), while the "heat removed" scales with surface area (squared). This mismatch can lead to temperature spikes that degrade product and lower selectivity.

      • Solution: Implement controlled, slow addition of reagents. Ensure the reactor's cooling system is adequate for the reaction's heat output. Perform a reaction calorimetry study at the lab scale to understand the thermal profile before scaling.

    • Mixing Efficiency: Inadequate mixing can create "dead zones" in the reactor with high concentrations of reactants or localized temperature gradients.[14]

      • Solution: The stirrer type and speed must be appropriate for the reaction mixture's viscosity and volume. What works in a flask (magnetic stirring) does not translate to a large reactor, which may require an anchor, propeller, or turbine stirrer.[14] Model the mixing dynamics if possible.

    • Addition Rates: The rate of reagent addition becomes a critical process parameter at scale. A rate that is safe and effective in the lab may be dangerously fast in a large reactor. The addition rate must be scaled based on the reactor's heat removal capacity, not just the reaction volume.

G cluster_lab Lab Scale (100mL - 5L) cluster_pilot Pilot Scale (20L - 200L) cluster_prod Production Scale (>1000L) lab_dev Route Scouting & Initial Optimization lab_cal Reaction Calorimetry (Safety Assessment) lab_dev->lab_cal lab_qa Analytical Method Development (HPLC/GC) lab_cal->lab_qa pilot_scale Scale-Up to Pilot Reactor lab_qa->pilot_scale Tech Transfer Package pilot_opt Process Parameter Optimization (Mixing, Temp) pilot_scale->pilot_opt pilot_pur Downstream Process Development pilot_opt->pilot_pur prod_run Technology Transfer & GMP Production pilot_pur->prod_run Validated Process Parameters prod_val Process Validation prod_run->prod_val prod_release QA/QC & Release prod_val->prod_release

Caption: General workflow for scaling up chemical production.

Section 4: Downstream Processing & Purification

Isolating (S)-(-)-2-Methyl-1-phenyl-1-propanol with high chemical and enantiomeric purity is the final, critical step. The chosen method must be robust, scalable, and economically viable.

Q1: What is the most scalable method for purifying the final product to >99% ee?

The choice depends on the enantiomeric excess of the crude product and the required scale.

  • Crystallization: If the product can be derivatized with a chiral resolving agent to form diastereomeric salts, fractional crystallization can be a highly effective and scalable method.[1] However, this adds extra steps (derivatization and cleavage) to the process. Direct preferential crystallization is less common but powerful if applicable.

  • Preparative Chromatography: For direct separation of enantiomers, preparative chromatography is the most common industrial method.

    • Supercritical Fluid Chromatography (SFC): This is often the preferred method for large-scale chiral separations.[][16] It uses supercritical CO2 as the primary mobile phase, which is cheaper, less toxic, and easier to remove than the liquid solvents used in HPLC. This results in faster separations and reduced solvent waste.[16][17]

    • High-Performance Liquid Chromatography (HPLC): While the gold standard for analytical determination of ee, preparative HPLC can be expensive at scale due to the high cost of specialized chiral stationary phases and large volumes of high-purity solvents.[16]

G crude Crude Product (Post-Reaction Workup) distill Distillation / Solvent Swap (Remove Impurities/Solvents) crude->distill ee_check ee > 99%? distill->ee_check chrom Preparative Chiral Chromatography (SFC/HPLC) ee_check->chrom No final_prod Final Product (>99% ee) ee_check->final_prod Yes chrom->final_prod rework Rework or Racemize (If Economical) chrom->rework

Caption: Typical downstream process for chiral alcohol purification.

Frequently Asked Questions (FAQs)

1. What is the typical starting material for this synthesis? The most common and direct precursor is 2-methyl-1-phenyl-1-propanone, also known as isobutyrophenone. The synthesis involves the stereoselective reduction of the ketone group.[1]

2. What are the key differences between using a whole-cell biocatalyst and an isolated enzyme?

  • Whole-Cell: Contains the enzyme in its natural environment and automatically handles cofactor regeneration. It's often cheaper to produce but may have lower activity and can suffer from side reactions from other cellular enzymes.[2][7]

  • Isolated Enzyme: Provides a much higher concentration of the specific catalyst, leading to faster reactions and cleaner product profiles with no enzymatic side products. However, it requires separate addition and regeneration of expensive cofactors, and the enzyme itself must be produced and purified, increasing costs.[2][6][10]

3. What analytical techniques are essential for monitoring this process?

  • For reaction progress (conversion): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard achiral column.

  • For stereoselectivity (enantiomeric excess): Chiral HPLC or Chiral GC is mandatory. This is the most critical quality control measurement.

4. What are the main "green chemistry" advantages of using biocatalysis? Biocatalysis aligns with several principles of green chemistry. The reactions are run in or on water under mild conditions (ambient temperature and pressure), reducing energy consumption.[5][6] The enzymes themselves are biodegradable and derived from renewable sources. This avoids the use of heavy metal catalysts and harsh reagents often found in traditional chemical synthesis.[5]

References

  • Biocatalysis in Industry: Challenges, Opportunities & More. Hiden Analytical. [Link]

  • Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption. National Institutes of Health (NIH). [Link]

  • Biocatalysis and biotransformation: Industrial Biocatalysis: Challenges and Opportunities. LinkedIn. [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Hungarian Journal of Industry and Chemistry. [Link]

  • Grand challenges in industrial catalysis: let´s put academia and industry on the same page! Frontiers in Catalysis. [Link]

  • Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). PubMed Central. [Link]

  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. ResearchGate. [Link]

  • Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. [Link]

  • Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Hungarian Journal of Industry and Chemistry. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Sci-Hub. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Institutes of Health (NIH). [Link]

  • Asymmetric Monoreduction of α,β-Dicarbonyls to α-Hydroxy Carbonyls by Ene Reductases. ACS Publications. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PubMed Central. [Link]

  • Challenges in scaling up a perfusion process. ResearchGate. [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. [Link]

Sources

removal of unreacted starting material from (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from your synthesis of this important chiral alcohol.

Introduction

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its synthesis, commonly achieved through the Grignard reaction or the reduction of a ketone, can often result in a crude product contaminated with unreacted starting materials. The complete removal of these impurities is critical for downstream applications and for ensuring the enantiomeric purity of the final product. This guide provides practical, field-proven insights into overcoming common purification challenges.

Common Synthetic Routes and Potential Impurities

Understanding the synthetic origin of your (S)-(-)-2-Methyl-1-phenyl-1-propanol is the first step in effective purification. The two most common synthetic pathways are:

  • Grignard Reaction: The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with isobutyraldehyde, or an isopropyl Grignard reagent with benzaldehyde.

  • Ketone Reduction: The asymmetric reduction of isobutyrophenone.

Based on these syntheses, the most probable unreacted starting materials you will encounter are:

  • Isobutyrophenone

  • Isobutyraldehyde

  • Benzaldehyde

  • Grignard-related impurities (e.g., biphenyl from the coupling of the Grignard reagent)

The choice of purification strategy will depend on the specific impurities present and their physical properties relative to the desired product.

Physical Properties of Key Compounds

A successful purification strategy relies on exploiting the differences in the physical properties of the product and its contaminants.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
(S)-(-)-2-Methyl-1-phenyl-1-propanol150.22124-125 °C at 15 mmHg
Isobutyrophenone148.20217 °C at 760 mmHg
Isobutyraldehyde72.1163 °C at 760 mmHg
Benzaldehyde106.12178-179 °C at 760 mmHg

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of (S)-(-)-2-Methyl-1-phenyl-1-propanol in a question-and-answer format.

Work-up and Initial Purification

Q1: My crude product from a Grignard reaction is a complex mixture. What is the best initial work-up procedure to simplify it before chromatography or distillation?

A1: A proper aqueous work-up is crucial for removing inorganic salts and water-soluble impurities. After quenching the reaction (typically with a saturated aqueous solution of ammonium chloride or dilute acid), a liquid-liquid extraction is performed.

G

Caption: Initial work-up of a Grignard reaction mixture.

Expert Insight: The key is to perform the quench at a low temperature (0 °C) to control the exotherm. After extraction, washing the organic layer with brine (saturated aqueous NaCl) can help to remove residual water and improve the separation of the aqueous and organic layers.

Purification by Distillation

Q2: Can I use distillation to remove unreacted isobutyrophenone from my product?

A2: Yes, vacuum distillation can be an effective method for this separation. There is a significant difference in the boiling points of (S)-(-)-2-Methyl-1-phenyl-1-propanol (124-125 °C at 15 mmHg) and isobutyrophenone (217 °C at 760 mmHg). Under vacuum, this difference will allow for the selective distillation of your product, leaving the higher-boiling isobutyrophenone behind in the distillation flask.

Troubleshooting Distillation:

  • Problem: The product is co-distilling with the impurity.

    • Solution: Your vacuum may not be strong enough, or your distillation apparatus may not be efficient. Ensure all joints are well-sealed. Using a fractionating column can improve separation efficiency.

  • Problem: The product is decomposing during distillation.

    • Solution: This can happen if the distillation pot is overheated. Ensure even heating with a heating mantle and stir the mixture. Distilling at a lower pressure will reduce the required temperature.

Purification by Flash Chromatography

Q3: I am trying to purify my product using flash chromatography, but it is co-eluting with an impurity. What can I do?

A3: Co-elution in flash chromatography is a common problem, especially with structurally similar compounds. Here is a systematic approach to troubleshooting this issue:

G

Caption: A workflow for troubleshooting co-elution in flash chromatography.

  • Optimize Your Solvent System:

    • The "Just Right" Polarity: Aim for an Rf value of 0.2-0.3 for your product on a TLC plate.[2] If the Rf is too high, decrease the polarity of your eluent (e.g., increase the hexane to ethyl acetate ratio). If it's too low, increase the polarity.

    • Solvent Selectivity: If adjusting polarity doesn't work, the issue may be selectivity. Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Different solvents interact with your compounds and the silica gel in different ways, which can alter the elution order and improve separation.

  • Consider a Different Stationary Phase:

    • If your product and impurity have very similar polarities, separating them on silica gel can be challenging. Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase silica gel (like C18).[2]

  • Check for Compound Stability:

    • Your product, being an alcohol, is polar and may interact strongly with the acidic silica gel, leading to tailing or even decomposition.[3] You can test for this by spotting your purified product on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[2]

Q4: My product is very polar and is streaking on the TLC plate. How can I get clean spots and good separation on a column?

A4: Streaking is a common issue with polar compounds like alcohols on silica gel. This is often due to strong interactions with the stationary phase.

  • Add a Polar Modifier: Adding a small amount of a polar solvent like methanol to your eluent can help to reduce streaking by competing with your compound for the active sites on the silica gel.

  • Use a Buffered Mobile Phase: For compounds with acidic or basic functionalities, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can improve peak shape. For your alcohol, a small amount of a neutral modifier is often sufficient.

Purification by Recrystallization

Q5: Is recrystallization a suitable method for purifying (S)-(-)-2-Methyl-1-phenyl-1-propanol?

A5: Recrystallization is an excellent purification technique for solid compounds.[4] (S)-(-)-2-Methyl-1-phenyl-1-propanol can be a low-melting solid or a high-boiling liquid at room temperature, depending on its purity. If your crude product is a solid or can be induced to crystallize, recrystallization can be a very effective method for achieving high purity.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. Common solvents to screen for this compound include hexanes, heptane, or a mixed solvent system like ethyl acetate/hexanes.

  • Procedure: a. Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] d. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. Try using a lower-boiling solvent or a more dilute solution.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Center for Biotechnology Information. Available at: [Link]

  • A-level Chemistry 7405 Specification. AQA. Available at: [Link]

  • Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. ResearchGate. Available at: [Link]

  • Dot Language. Graphviz. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. PubMed. Available at: [Link]

  • Recrystallization1. University of California, Los Angeles. Available at: [Link]

  • (r)-(−)-2,2-diphenylcyclopentanol. Organic Syntheses. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Organic Chemistry Portal. Available at: [Link]

  • Purification of aliphatic alcohols by extractive distillation. Google Patents.
  • Asymmetric Syntheses of Chiral Allylic Alcohols. ResearchGate. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Center for Biotechnology Information. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • How to separate 2 different compounds with similar Rf?. ResearchGate. Available at: [Link]

  • 2- methyl-1-phenyl-1-propanol preparation method. Google Patents.
  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

stability and storage issues of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-2-Methyl-1-phenyl-1-propanol

Welcome to the technical support guide for (S)-(-)-2-Methyl-1-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this important chiral building block. As Senior Application Scientists, our goal is to provide you with not just procedures, but the underlying scientific principles to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the proper storage and handling of (S)-(-)-2-Methyl-1-phenyl-1-propanol to maintain its chemical and chiral purity.

Q1: What are the ideal long-term storage conditions for (S)-(-)-2-Methyl-1-phenyl-1-propanol?

A1: To ensure the long-term stability and prevent degradation, (S)-(-)-2-Methyl-1-phenyl-1-propanol should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to protect the compound from exposure to air, moisture, and light. The container should be flushed with an inert gas like nitrogen or argon before sealing to displace oxygen, which can promote oxidation.

Causality Insight: Chiral alcohols, particularly those with a benzylic proton like this compound, are susceptible to oxidation. Low temperatures slow down the rate of potential degradation reactions. An inert atmosphere is critical to prevent the slow oxidation of the secondary alcohol to its corresponding ketone over time.

Q2: What specific chemicals or materials are incompatible with (S)-(-)-2-Methyl-1-phenyl-1-propanol?

A2: The primary incompatibilities are with strong oxidizing agents and strong acids.[3][4]

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and even atmospheric oxygen over long periods can oxidize the secondary alcohol to 2-methyl-1-phenylpropan-1-one.[5]

  • Strong Acids: Concentrated acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can act as catalysts for dehydration, leading to the formation of alkene impurities, especially when heated.[6][7]

Experimental Consideration: When designing reactions, ensure that any acidic reagents are handled appropriately, and reaction temperatures are carefully controlled if dehydration is not the desired outcome. If the alcohol is used as a solvent or co-solvent, its compatibility with all reaction components must be verified.

Q3: What are the visual or analytical signs that my sample of (S)-(-)-2-Methyl-1-phenyl-1-propanol may have degraded?

A3: While the compound is a colorless liquid, visual inspection alone is often insufficient.[2] The primary indicators of degradation are analytical.

  • Appearance: A significant change in color (e.g., to yellow) could indicate the formation of impurities, although this is not a definitive test.

  • Analytical Confirmation (GC/NMR): The most reliable method is to check the purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks corresponding to the ketone (2-methyl-1-phenylpropan-1-one) or alkenes would confirm degradation.

  • Chiral HPLC/GC: To confirm chiral integrity, analysis using a chiral column is necessary. A decrease in enantiomeric excess (e.e.) indicates that racemization may have occurred.

Q4: Does (S)-(-)-2-Methyl-1-phenyl-1-propanol have a defined shelf-life?

A4: While many suppliers provide a recommended retest date, a strict "shelf-life" is highly dependent on storage conditions. If stored properly under an inert atmosphere at recommended cool temperatures, the compound can remain stable for years.[4] However, we strongly advise re-analyzing the purity and enantiomeric excess of the material if it has been stored for an extended period or if the container has been opened multiple times, exposing it to the atmosphere.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during experiments that may be linked to the stability of (S)-(-)-2-Methyl-1-phenyl-1-propanol.

Q5: My reaction yield is consistently lower than expected. Could the purity of the alcohol be the cause?

A5: Absolutely. If the starting material has degraded, its effective concentration is lower, leading to reduced yields. The impurities themselves might also interfere with the reaction or catalyst.

Troubleshooting Workflow:

  • Verify Purity: Before starting your experiment, run a purity check on your (S)-(-)-2-Methyl-1-phenyl-1-propanol sample using GC or ¹H NMR.

  • Quantify Impurities: If impurities are detected, quantify them to adjust the stoichiometry of your reaction accordingly.

  • Consider Purification: If impurity levels are high (>2-3%), consider purifying the alcohol by vacuum distillation before use.

Q6: My post-reaction analysis shows a significant ketone impurity (2-methyl-1-phenylpropan-1-one). What is the likely source?

A6: The presence of the corresponding ketone is a classic sign of oxidation.[5] This can happen either during storage or during your reaction.

Potential Causes & Solutions:

  • Storage Degradation: Your starting material may have been oxidized due to improper storage (exposure to air). Solution: Confirm the purity of the starting alcohol. If it's contaminated, procure a new batch or purify the existing one. Always store under an inert atmosphere.

  • Reaction Conditions: One of your reagents could be acting as an oxidant, or you may have inadvertent air exposure in your reaction setup, especially if using transition metal catalysts which can be sensitive to oxygen. Solution: Review your reaction scheme for any oxidizing agents. Ensure your reaction is run under a fully inert atmosphere (e.g., nitrogen or argon blanket).

Q7: I am detecting an alkene impurity in my product mixture. Why would this form?

A7: The formation of an alkene points to a dehydration reaction.[6] This is an elimination reaction where a molecule of water is lost from the alcohol.

Potential Causes & Solutions:

  • Acidic Conditions: The most common cause is the presence of an acid (either as a reagent or a catalyst) combined with heat.[7] The benzylic carbocation formed from this alcohol is relatively stable, facilitating the E1 elimination pathway.

  • High Temperatures: Even without a strong acid, excessively high temperatures during reaction or distillation can sometimes promote dehydration. Solution: Carefully control the reaction temperature. If acidic conditions are necessary, consider using a milder acid or a lower temperature for a longer reaction time. During workup, avoid strong acid washes if possible, or perform them at low temperatures.

Q8: The enantiomeric excess (e.e.) of my chiral product is lower than literature values. Could the starting alcohol have racemized?

A8: This is a critical issue in asymmetric synthesis. While enantiomers have the same thermodynamic stability, racemization of the starting material or intermediates can occur under certain conditions.[8]

Potential Causes & Solutions:

  • Starting Material Integrity: The first step is to verify the e.e. of your starting (S)-(-)-2-Methyl-1-phenyl-1-propanol using chiral chromatography (GC or HPLC).

  • Reaction-Induced Racemization: Certain reaction conditions can cause racemization. For example, reactions proceeding through an SN1 mechanism can lead to a loss of stereochemical integrity.[9] Similarly, harsh acidic or basic conditions, or high temperatures, can sometimes facilitate racemization at a stereocenter, particularly if a stable carbocation or carbanion can be formed at the chiral center.

  • Derivatization Issues: Some derivatizing agents used for analysis, such as trifluoroacetic acid, have been shown to cause partial isomerization in similar chiral alcohols.[10] Solution: Confirm the e.e. of your starting material first. If it is pure, review your reaction mechanism. If an SN1 pathway is possible, consider changing conditions to favor an SN2 pathway (e.g., using a better nucleophile, a more polar aprotic solvent).

Part 3: Protocols & Diagrams

Data Presentation
ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions (oxidation, dehydration).
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the secondary alcohol to a ketone.[5]
Container Tightly sealed, amber glassProtects from atmospheric moisture, oxygen, and light.
Incompatibilities Strong Oxidizing Agents, Strong AcidsPrevents chemical degradation via oxidation or dehydration.[3][4]
Experimental Protocols

Protocol 1: Purity and Enantiomeric Excess Analysis by Chiral GC

This protocol provides a general guideline for assessing the chemical and chiral purity of (S)-(-)-2-Methyl-1-phenyl-1-propanol.

  • Sample Preparation:

    • Prepare a stock solution of (S)-(-)-2-Methyl-1-phenyl-1-propanol at approximately 1 mg/mL in a suitable solvent (e.g., Hexane or Isopropanol).

    • Prepare a racemic standard of 2-Methyl-1-phenyl-1-propanol in the same manner to identify the retention times of both enantiomers.

  • Instrumentation (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB) is often effective for separating chiral alcohols.[10]

    • Carrier Gas: Helium or Hydrogen.

  • GC Method Parameters (Example - must be optimized for your system):

    • Inlet Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

    • Inject the (S)-(-)-2-Methyl-1-phenyl-1-propanol sample.

    • Calculate chemical purity by dividing the peak area of the main peak by the total area of all peaks.

    • Calculate enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Mandatory Visualizations

G cluster_storage Storage Stability cluster_degradation Degradation Pathways S_Alcohol (S)-(-)-2-Methyl- 1-phenyl-1-propanol Ketone 2-Methyl-1-phenylpropan-1-one S_Alcohol->Ketone Oxidation (O₂, Oxidizing Agents) Alkene Alkene Impurity (e.g., 2-methyl-1-phenylpropene) S_Alcohol->Alkene Dehydration (Strong Acid, Heat)

Caption: Primary degradation pathways for 2-Methyl-1-phenyl-1-propanol.

G cluster_impure Troubleshooting: Impure Starting Material cluster_pure Troubleshooting: Reaction Conditions start Low Reaction Yield or Unexpected Impurity check_purity Step 1: Analyze Starting Material Purity (GC/NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Alcohol (e.g., Distillation) or Procure New Stock is_pure->purify No review_conditions Review Reaction Conditions: - Oxidizing agents? - Acidic reagents? - High temperature? - Inert atmosphere? is_pure->review_conditions Yes restart Restart Experiment purify->restart optimize Optimize Conditions: - Remove oxidants/acids - Lower temperature - Ensure inert setup review_conditions->optimize

Caption: Troubleshooting workflow for stability-related experimental issues.

References

  • Chegg. (2017). Solved: Aq H3PO4 (85%) -H20 2-methyl-1-phenyl-2-propanol. Retrieved from [Link]

  • Quora. (2017). How does chirality effect stability of compound? Retrieved from [Link]

  • Sanz, V., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 17(8), 9680-9695. Retrieved from [Link]

  • Chegg. (2017). Solved: In Par C, you will dehydrate an unknown alcohol. Retrieved from [Link]

  • Chegg. (n.d.). Solved: Among the many examples of S_N1 reactions that occur with incomplete racemization.... Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Detection in (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (S)-(-)-2-Methyl-1-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling of this important chiral alcohol. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

General Inquiries

Q1: What are the most common types of impurities I should expect when analyzing (S)-(-)-2-Methyl-1-phenyl-1-propanol?

A1: Impurities in (S)-(-)-2-Methyl-1-phenyl-1-propanol can be broadly categorized based on their origin.[1]

  • Process-Related Impurities: These arise from the synthetic route used. Common synthesis pathways, such as the Grignard reaction between a phenylmagnesium halide and isobutyraldehyde or the reduction of isobutyrophenone, can introduce specific impurities.[2]

    • Starting Materials: Unreacted benzaldehyde, isobutyraldehyde, or bromobenzene.

    • By-products: Coupling products from Grignard reagent formation or over-reduction/side-reaction products.

  • Stereoisomeric Impurities: The most critical impurity is often the undesired enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol. Its presence directly impacts the enantiomeric excess (ee) and the stereochemical purity of the active pharmaceutical ingredient (API).

  • Degradation Products: These can form during storage or under stress conditions (e.g., acid, base, heat, light). Dehydration of the tertiary alcohol can lead to the formation of alkenes like 2-methyl-1-phenyl-1-propene.

Troubleshooting Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for impurity analysis.[1][3] However, achieving optimal separation of structurally similar impurities and enantiomers requires careful method development.

Chiral HPLC

Q2: I am having difficulty separating the (S)-(-) and (R)-(+) enantiomers of 2-Methyl-1-phenyl-1-propanol using my chiral HPLC method. What are the key parameters to optimize?

A2: Achieving enantiomeric separation is a multi-parameter optimization process. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific and sensitive to chromatographic conditions.[4][5]

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including alcohols like 2-Methyl-1-phenyl-1-propanol.[6][7] If you are not achieving separation, your primary action should be to screen different types of CSPs.

  • Mobile Phase Composition: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[6] The ratio of the modifier is a crucial parameter for optimizing resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to peak broadening.

  • Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. If enantiomers are partially resolved, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[6] This increases the interaction time between the analyte and the CSP, often leading to better resolution.

  • Temperature: Temperature can significantly impact enantioselectivity. Use a column oven to maintain a stable and controlled temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Sometimes a lower temperature can enhance separation.[6]

Q3: My peak shape is poor (tailing or fronting) in my chiral HPLC analysis. What could be the cause and how do I fix it?

A3: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration.

  • Inappropriate Mobile Phase: The solubility of the analyte in the mobile phase can affect peak shape. Ensure your sample is fully dissolved in a solvent that is compatible with or identical to the mobile phase.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can cause tailing. For basic or acidic compounds, adding a small amount of an appropriate modifier to the mobile phase (e.g., trifluoroacetic acid for acids, triethylamine for bases) can improve peak shape.

  • Column Degradation: Over time, the performance of a chiral column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Sources

Validation & Comparative

comparing (S)-(-)-2-Methyl-1-phenyl-1-propanol with other chiral alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Chiral Alcohols in Asymmetric Synthesis Focus: (S)-(-)-2-Methyl-1-phenyl-1-propanol

Introduction: The Critical Role of Chirality in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral alcohols are cornerstone building blocks and catalysts in the chemist's toolkit for establishing this stereochemical control.[1][2][3][4]

This guide provides a comparative analysis centered on (S)-(-)-2-Methyl-1-phenyl-1-propanol , a valuable chiral secondary alcohol. Rather than positioning it as a direct catalytic competitor in all scenarios, we will explore its significance as a chiral building block, often synthesized via the very asymmetric methodologies it is being compared against.[5] This approach provides a more nuanced, field-proven perspective on how researchers select and implement chiral technologies, weighing the merits of established catalytic systems against the synthetic utility of specific chiral synthons.

We will dissect the performance of leading asymmetric reduction technologies, providing the causal context behind experimental choices and offering detailed, actionable protocols for researchers.

The Comparative Landscape: Methodologies for Asymmetric Ketone Reduction

The synthesis of chiral alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol is most efficiently achieved through the asymmetric reduction of their corresponding prochiral ketones.[5] Three dominant strategies have emerged in this field, each with distinct advantages and operational considerations: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reductions.[6][7]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and versatile method that utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF).[6][8][9] The genius of this system lies in its pre-organization of the reactants: the catalyst coordinates to both the borane reductant and the ketone substrate, creating a rigid, chair-like six-membered transition state that facilitates a highly face-selective hydride transfer.[10][11]

Causality Behind its Efficacy:

  • Lewis Acid/Base Activation: The catalyst's endocyclic boron acts as a Lewis acid to activate the ketone, while the nitrogen atom acts as a Lewis base to coordinate and activate the borane.[10] This dual activation is responsible for the enhanced reaction rate and high selectivity.

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the stereochemistry of the chiral amino alcohol used. The hydride is delivered to the face of the ketone opposite the bulkier substituent.[12]

Noyori Asymmetric Hydrogenation

Awarded the Nobel Prize in Chemistry in 2001, the Noyori asymmetric hydrogenation represents a pinnacle of catalytic efficiency.[13][14] This method employs ruthenium (II) complexes bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[15][16]

Causality Behind its Efficacy:

  • Axial Chirality: The C₂-symmetric BINAP ligand possesses axial chirality due to restricted rotation, creating a well-defined and rigid chiral environment around the metal center.[15]

  • Mechanism: The reaction proceeds through the formation of a ruthenium hydride species which coordinates the ketone, followed by insertion of the carbonyl into the Ru-H bond, delivering hydrogen with exceptional facial selectivity.[17] It is widely used in industrial settings for its high turnover numbers and exceptional enantioselectivity.[13]

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For chiral alcohol synthesis, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often used as isolated enzymes or within whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are paramount.[4][18][19] These enzymes use cofactors like NADH or NADPH to reduce ketones with near-perfect enantioselectivity.[20]

Causality Behind its Efficacy:

  • Enzyme Specificity: The three-dimensional structure of the enzyme's active site precisely orients the substrate relative to the hydride-donating cofactor, allowing for unparalleled stereocontrol.

  • Sustainability: Reactions are typically run in aqueous media under mild temperature and pH conditions, offering a significant advantage in terms of environmental impact and safety.[4] This methodology is particularly relevant to our topic, as baker's yeast is noted for its use in the asymmetric reduction of cinnamaldehyde derivatives and related compounds.[5][21]

Quantitative Performance Comparison

To ground our discussion in empirical data, the following table summarizes the performance of these key methodologies in the asymmetric reduction of acetophenone, a universally accepted benchmark substrate. This provides a standardized context for evaluating the potential routes to other chiral alcohols.

Catalyst System / MethodChiral Ligand / AuxiliarySubstrateYield (%)ee (%)Reference Insight
CBS Reduction (S)-(-)-2-Methyl-CBS-oxazaborolidineAcetophenone~97%96% (R)Demonstrates high yield and excellent enantioselectivity for aromatic ketones.[12][22]
Noyori Hydrogenation RuCl₂[(R)-BINAP]Acetophenone>95%>99% (R)Sets the gold standard for enantiomeric excess, often used for industrial scale-up.[6][15]
Biocatalysis Plant Tissue (e.g., Daucus carota)Acetophenone~80%~98% (S)Highlights a green, cost-effective method with high selectivity, though yields can be variable.[4][23]
Biocatalysis Recombinant ADH2-Phenylpropionaldehyde-100% (S)Shows the potential for perfect enantioselectivity with isolated enzymes for related structures.[19]

Note: The stereochemical outcome ((R) or (S)) is determined by the specific enantiomer of the catalyst or enzyme used.

Experimental Protocols and Workflows

A core tenet of scientific integrity is reproducibility. The following sections provide detailed, self-validating protocols for the key methodologies discussed.

Protocol 1: Asymmetric Reduction of Isobutyrophenone via CBS Catalysis

This protocol describes a representative procedure for synthesizing 2-Methyl-1-phenyl-1-propanol using the CBS methodology, providing a direct route to our topic compound.

Workflow Diagram: CBS Catalytic Cycle

CBS_Cycle cluster_main CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Activated_Complex Transition_State Six-Membered Transition State Activated_Complex->Transition_State Ketone Coordination Ketone Prochiral Ketone (Isobutyrophenone) Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release & Regeneration Product (S)-(-)-2-Methyl-1-phenyl-1-propanol Product_Complex->Product Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 eq) to the catalyst solution. Stir for 15 minutes at 0°C to allow for the formation of the active catalyst-borane complex.[10]

  • Substrate Addition: Add a solution of isobutyrophenone (2-methyl-1-phenyl-1-propanone) (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford (S)-(-)-2-Methyl-1-phenyl-1-propanol.[1] Determine the chemical yield and confirm the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines the general procedure for a Noyori-type hydrogenation, a method prized for its high fidelity in industrial applications.

Workflow Diagram: Noyori Hydrogenation

Noyori_Workflow start Start setup Charge Autoclave with Precatalyst, Substrate, & Solvent start->setup purge Purge System with N₂ then H₂ setup->purge pressurize Pressurize with H₂ (e.g., 10-100 atm) purge->pressurize react Stir at Set Temperature (e.g., 25-80 °C) pressurize->react monitor Monitor H₂ Uptake react->monitor monitor->react Incomplete depressurize Cool and Carefully Vent Autoclave monitor->depressurize Complete filter Filter through Silica Gel to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify analyze Determine Yield & ee% (Chiral HPLC/GC) purify->analyze end End analyze->end

Sources

A Comparative Guide to the Definitive Structure Validation of (S)-(-)-2-Methyl-1-phenyl-1-propanol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms dictates a molecule's biological activity, making stereochemical purity a critical quality attribute. This guide provides an in-depth technical comparison of X-ray crystallography as the "gold standard" for the structural validation of the chiral alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol, alongside a discussion of alternative analytical techniques.

The Imperative of Absolute Configuration in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, induce harmful side effects. Therefore, the ability to definitively assign the absolute configuration of a chiral center, such as the stereogenic carbon in (S)-(-)-2-Methyl-1-phenyl-1-propanol, is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.[1]

X-ray Crystallography: The Unrivaled Method for Structural Elucidation

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement in space.[3] This method provides an unequivocal determination of the relative configuration of all stereogenic centers within the molecule. When anomalous dispersion effects are carefully measured, it can also be used to determine the absolute configuration.[4]

Experimental Protocol: From Powder to Proof

The journey from a powdered sample of (S)-(-)-2-Methyl-1-phenyl-1-propanol to a validated crystal structure involves a meticulous, multi-step process.

1. Crystallization: The Art and Science of Single Crystal Growth

The first and often most challenging step is to obtain a high-quality single crystal suitable for X-ray diffraction.[5] For a chiral alcohol like (S)-(-)-2-Methyl-1-phenyl-1-propanol, which is a liquid at room temperature, crystallization requires careful consideration of various techniques.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a controlled environment. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth. This method is particularly useful for compounds with a significant temperature-dependent solubility.

2. Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. To protect the crystal from radiation damage and to improve data quality, data collection is often performed at cryogenic temperatures (around 100 K).

The mounted crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction images are collected on a detector.[6] Each diffraction spot contains information about the crystal's internal structure.

Diagram: X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Powdered (S)-(-)-2-Methyl-1-phenyl-1-propanol Crystallization Crystallization (e.g., Slow Evaporation) Powder->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Mounting->Xray Diffraction Diffraction Pattern Xray->Diffraction Integration Data Integration & Scaling Diffraction->Integration Phasing Phase Problem Solution Integration->Phasing Refinement Structure Refinement Phasing->Refinement Validation Validation & Flack Parameter Refinement->Validation Structure Final 3D Structure Validation->Structure

Caption: Workflow for the validation of (S)-(-)-2-Methyl-1-phenyl-1-propanol structure by X-ray crystallography.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[7]

4. Absolute Configuration and the Flack Parameter

For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of X-rays. This is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[8][9] A value near 0.5 may indicate a racemic twin. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.[10][11]

Hypothetical Crystallographic Data for (S)-(-)-2-Methyl-1-phenyl-1-propanol

Since a publicly available crystal structure for (S)-(-)-2-Methyl-1-phenyl-1-propanol was not identified, the following table presents hypothetical data that would be expected from a successful X-ray crystallographic analysis.

ParameterExpected ValueSignificance
Chemical FormulaC₁₀H₁₄OConfirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)A non-centrosymmetric space group is required for a chiral molecule.
R-factor (R1)< 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack Parameter~0.0(1)A value close to zero with a small standard uncertainty confirms the assigned (S) absolute configuration.
Goodness-of-fit (GooF)~1.0Indicates the quality of the refinement. A value close to 1 suggests a good model.

Comparative Analysis: Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is the definitive method, it is not always feasible, particularly if the compound fails to crystallize. In such cases, other spectroscopic techniques can provide valuable, albeit often less direct, evidence for the absolute configuration.

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement.Unambiguous determination of absolute configuration.[4] Provides a complete 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.[9]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8]Does not require crystallization.[12] Can be used for liquids and oils. Provides information about the solution-state conformation.[10]Requires comparison with computationally expensive quantum chemical calculations.[13] The accuracy of the assignment depends on the quality of the theoretical model.
NMR with Chiral Resolving/Derivatizing Agents The chiral analyte is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR spectra.[14]Widely accessible instrumentation. Can be used for a variety of functional groups.[15][16]Indirect method that determines the relative configuration of the diastereomer. Requires chemical modification of the analyte, which may not always be straightforward.[12]

Conclusion

The validation of the absolute configuration of (S)-(-)-2-Methyl-1-phenyl-1-propanol is a critical step in its chemical and pharmaceutical development. Single-crystal X-ray crystallography provides the most definitive and unambiguous method for this purpose, offering a complete and precise three-dimensional structure. While the requirement for a high-quality crystal can be a significant hurdle, the certainty it provides is unparalleled. Alternative techniques such as Vibrational Circular Dichroism and NMR spectroscopy with chiral derivatizing agents offer valuable and often more accessible means of stereochemical analysis, particularly for non-crystalline samples. However, these methods are indirect and rely on comparison with theoretical models or the formation of derivatives. For the ultimate structural proof, X-ray crystallography remains the authoritative and gold-standard technique in the field.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • Flack, H. D., & Bernardinelli, G. (2000).
  • Glazer, A. M., & Stadnicka, K. (1986). On the use of the Flack parameter in the determination of absolute configuration. Acta Crystallographica Section A, 42(4), 234-243.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
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  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: A practical guide. John Wiley & Sons.
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  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., Balkovec, J. M., & Baldwin, J. J. (1986). On the use of the O-methylmandelate ester for the determination of absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 51(12), 2370-2374.
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Sources

A Comparative Guide to Analytical Techniques for Determining the Absolute Configuration of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of key analytical techniques for determining the absolute configuration of (S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral secondary alcohol. We will delve into the principles, experimental workflows, and data interpretation of each method, offering insights into their relative strengths and weaknesses to aid in selecting the most appropriate approach for your research needs.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[1] The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a well-ordered crystal lattice.[2]

Principle of the Technique: When X-rays are diffracted by a crystal of a pure enantiomer, the scattering from each atom has a phase and an amplitude. For non-centrosymmetric space groups (which all chiral molecules crystallize in), the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal due to the anomalous scattering effect. This difference, known as the Bijvoet difference, allows for the unambiguous determination of the absolute configuration. The presence of a "heavy" atom (e.g., bromine, sulfur, or phosphorus) in the molecule can enhance this effect, but it is often possible to determine the absolute configuration of light-atom molecules as well.[2]

Experimental Workflow:

Figure 1: General workflow for absolute configuration determination by X-ray crystallography.

Data Interpretation and Validation: The primary indicator for the correctness of the assigned absolute configuration is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one. A value around 0.5 indicates a racemic twin. Modern crystallographic software provides robust statistical validation of the determined absolute configuration.

Advantages and Limitations:

FeatureX-ray Crystallography
Confidence Level Unambiguous and definitive.[3]
Sample Requirement Requires a high-quality single crystal of sufficient size (typically > 0.1 mm). This can be a significant bottleneck for oils or compounds that are difficult to crystallize.
Throughput Low. Crystal growth can take days to weeks, and data collection and analysis can also be time-consuming.
Instrumentation Requires access to a single-crystal X-ray diffractometer.

Mosher's Method: An NMR-Based Approach

For chiral secondary alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol, Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration in solution.[4][5] The method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[]

Principle of the Technique: The alcohol of unknown configuration is separately reacted with the (R)- and (S)-enantiomers of MTPA chloride to form two diastereomeric esters. The phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons of the alcohol backbone. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced.[7][8]

Experimental Protocol: Mosher's Ester Analysis of (S)-(-)-2-Methyl-1-phenyl-1-propanol

  • Preparation of (R)-MTPA Ester:

    • Dissolve (S)-(-)-2-Methyl-1-phenyl-1-propanol (1 eq.) in anhydrous pyridine or a mixture of CH₂Cl₂ and DMAP.

    • Add (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the (S)-alcohol-(R)-MTPA ester.

  • Preparation of (S)-MTPA Ester:

    • Follow the same procedure as above, but use (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same solvent (e.g., CDCl₃).

    • Carefully assign all proton signals for both diastereomers, which may require 2D NMR techniques like COSY and HSQC.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton.

Data Interpretation and Validation:

G cluster_0 Mosher's Method Model For an (S)-alcohol: For an (S)-alcohol: Protons on the right side of the C(OH)-Cα bond have Δδ > 0 (positive) Protons on the right side of the C(OH)-Cα bond have Δδ > 0 (positive) Protons on the left side of the C(OH)-Cα bond have Δδ < 0 (negative) Protons on the left side of the C(OH)-Cα bond have Δδ < 0 (negative)

Figure 2: Mnemonic for interpreting Mosher's method data for an (S)-alcohol.

For (S)-(-)-2-Methyl-1-phenyl-1-propanol, the protons of the methyl groups and the phenyl group will exhibit specific Δδ values. The consistency of the sign of Δδ across multiple protons provides a self-validating system for the configurational assignment.

FeatureMosher's Method (NMR)
Confidence Level High, when applied correctly and with careful data analysis.
Sample Requirement Requires a small amount of pure sample (typically a few milligrams) for derivatization and NMR analysis. The sample is consumed in the process.
Throughput Moderate. The derivatization reactions and NMR analysis can be completed within a day or two.[4]
Instrumentation Requires access to a high-field NMR spectrometer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] It is a powerful method for determining the absolute configuration of molecules in solution, without the need for crystallization or derivatization.[11][12]

Principle of the Technique: VCD signals arise from the coupling of electric and magnetic transition dipole moments during a vibrational transition.[10] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined.[9][13]

Experimental Workflow:

Figure 3: Workflow for absolute configuration determination using VCD spectroscopy.

Data Interpretation and Validation: The assignment of the absolute configuration is based on the visual or statistical comparison of the experimental and calculated VCD spectra. A good match in the signs and relative intensities of the VCD bands across a significant portion of the spectrum provides high confidence in the assignment. The simultaneous good agreement between the experimental and calculated IR spectra serves as a validation of the computational model.

FeatureVibrational Circular Dichroism (VCD)
Confidence Level High, especially for conformationally rigid molecules. For flexible molecules, the accuracy depends on the quality of the conformational search and the level of theory used.
Sample Requirement Requires a relatively pure sample (typically 2-15 mg) in solution. The sample is recoverable.[14]
Throughput Moderate to high. Experimental data acquisition is rapid (hours), but the computational part can be time-consuming depending on the complexity of the molecule.
Instrumentation Requires a dedicated VCD spectrometer.

Other Chiroptical Methods: ORD and ECD

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are other chiroptical techniques that can be used to determine the absolute configuration.[15][16]

  • Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength. The characteristic curve, known as a Cotton effect curve, in the vicinity of an absorption band can be related to the absolute configuration.[17][18][19]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[15]

Similar to VCD, the experimental ORD and ECD spectra are compared with those predicted by quantum chemical calculations to assign the absolute configuration. These methods are particularly useful for molecules containing chromophores.

Chiral High-Performance Liquid Chromatography (HPLC)

While chiral HPLC is primarily a technique for separating enantiomers and determining enantiomeric purity, it can be used for the assignment of absolute configuration if a standard of known configuration is available for comparison.[20][21][22]

Principle of the Technique: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes. The retention time of an unknown enantiomer can be compared to that of a known standard under the same chromatographic conditions to assign its configuration.

Experimental Protocol: Chiral HPLC of 2-Methyl-1-phenyl-1-propanol

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for this class of compounds.[20][23]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation.[20]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Then, inject the enantiomerically enriched sample of (S)-(-)-2-Methyl-1-phenyl-1-propanol to identify its corresponding peak.

Data Interpretation and Validation: The assignment is based on the co-elution of the unknown sample with a certified reference standard of the (S)- or (R)-enantiomer.

FeatureChiral HPLC
Confidence Level High, provided a reference standard of known absolute configuration is available.
Sample Requirement Very small amount of sample is required for analytical scale separation.
Throughput High. Multiple samples can be analyzed rapidly.
Instrumentation Requires an HPLC system with a chiral column and a suitable detector.

Comparison of Analytical Techniques

TechniquePrincipleSample RequirementThroughputConfidence LevelKey AdvantageKey Limitation
X-ray Crystallography Anomalous X-ray dispersionHigh-quality single crystalLowDefinitiveUnambiguous 3D structureCrystallization can be a major hurdle.[3]
Mosher's Method (NMR) Diastereomer formation and ¹H NMR analysisMilligram quantities, consumedModerateHighNo specialized equipment beyond NMRRequires chemical derivatization, potential for kinetic resolution.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightMilligram quantities, recoverableModerate-HighHighNon-destructive, applicable in solutionRequires specialized spectrometer and computational analysis.[24]
ORD/ECD Differential rotation/absorption of circularly polarized UV-Vis lightMicrogram to milligram quantitiesModerate-HighModerate-HighSensitive for molecules with chromophoresLess universally applicable than VCD.
Chiral HPLC Differential interaction with a chiral stationary phaseMicrogram quantitiesHighHigh (with standard)Excellent for enantiomeric purity determinationRequires a reference standard of known configuration.

Conclusion

The choice of analytical technique for determining the absolute configuration of (S)-(-)-2-Methyl-1-phenyl-1-propanol depends on several factors, including sample availability, purity, physical state, and the instrumentation at hand. X-ray crystallography remains the unparalleled gold standard for an unambiguous assignment, provided a suitable crystal can be obtained. In the absence of crystals, VCD offers a powerful and non-destructive alternative for molecules in solution. Mosher's method provides a reliable NMR-based approach that is accessible in many chemistry laboratories. Chiral HPLC is an excellent tool for confirmation when a standard of known configuration is available. A judicious selection from these complementary techniques will ensure a confident and accurate determination of the absolute stereochemistry, a critical parameter in modern chemical and pharmaceutical research.

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A Comparative Study of (S)-(-)-2-Methyl-1-phenyl-1-propanol and its Enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and utility. This guide provides an in-depth comparative analysis of the enantiomeric pair, (S)-(-)-2-Methyl-1-phenyl-1-propanol and (R)-(+)-2-Methyl-1-phenyl-1-propanol. As chiral building blocks, the distinct spatial arrangement of these molecules dictates their interactions within biological systems and their efficacy as synthons in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols.

Introduction to the Stereoisomers

(S)-(-)-2-Methyl-1-phenyl-1-propanol and (R)-(+)-2-Methyl-1-phenyl-1-propanol are enantiomers, non-superimposable mirror images of each other, a property conferred by the chiral center at the carbon atom bearing the hydroxyl group. This stereocenter is bonded to a hydroxyl group, a phenyl group, an isopropyl group, and a hydrogen atom.[1] The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) or (S) configuration based on the spatial arrangement of these substituents.[1]

The significance of isolating and studying individual enantiomers lies in the principle of stereoselectivity in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to potentially vast differences in the pharmacological and toxicological profiles of enantiomeric pairs.[1] While one enantiomer of a drug may be responsible for the desired therapeutic effect, the other could be inactive, less active, or even contribute to adverse effects.

Physicochemical and Stereochemical Properties

The enantiomers of 2-Methyl-1-phenyl-1-propanol share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is distinct and opposite, a phenomenon known as optical activity.

Property(S)-(-)-2-Methyl-1-phenyl-1-propanol(R)-(+)-2-Methyl-1-phenyl-1-propanolReference
Molecular Formula C₁₀H₁₄OC₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol 150.22 g/mol [2]
IUPAC Name (1S)-2-methyl-1-phenylpropan-1-ol(1R)-2-methyl-1-phenylpropan-1-ol[2]
Configuration (S)(R)[1]
Optical Rotation Levorotatory (-)Dextrorotatory (+)[1]
Specific Rotation [α]D ≈ -11.3° (inferred)[α]D¹⁹ = +11.3° (c=0.42, CHCl₃)[1]

Note: The specific rotation of the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (R)-enantiomer.

Synthesis and Resolution Strategies

The preparation of enantiomerically pure 2-Methyl-1-phenyl-1-propanol can be achieved through two primary routes: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from a prochiral precursor. A highly effective method is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone.[1]

Workflow for Asymmetric Ketone Reduction:

prochiral_ketone 2-Methyl-1-phenyl-1-propanone s_enantiomer (S)-(-)-2-Methyl-1-phenyl-1-propanol prochiral_ketone->s_enantiomer Asymmetric Reduction r_enantiomer (R)-(+)-2-Methyl-1-phenyl-1-propanol prochiral_ketone->r_enantiomer Asymmetric Reduction chiral_catalyst Chiral Catalyst (e.g., Ru-BINAP) chiral_catalyst->s_enantiomer (S)-catalyst chiral_catalyst->r_enantiomer (R)-catalyst h2 H₂ h2->s_enantiomer h2->r_enantiomer

Caption: Asymmetric reduction of a prochiral ketone to yield either the (S) or (R) enantiomer depending on the chirality of the catalyst.

Biocatalysis offers a green and highly selective alternative. For instance, the enantioselective production of (S)-2-phenyl-1-propanol can be achieved using alcohol dehydrogenases.[3]

Resolution of Racemic Mixtures

Resolution involves separating the two enantiomers from a 50:50 mixture.

This traditional method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Since the alcohol itself is not acidic or basic, it must first be derivatized, for example, by reacting it with phthalic anhydride to form a hemiester. The resulting racemic carboxylic acid can then be reacted with a chiral base (e.g., brucine or a chiral amine) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

Experimental Workflow for Classical Resolution:

racemic_alcohol Racemic 2-Methyl-1-phenyl-1-propanol derivatization Derivatization (e.g., with Phthalic Anhydride) racemic_alcohol->derivatization racemic_acid Racemic Hemiester derivatization->racemic_acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (+)-Cinchonine) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts hydrolysis Hydrolysis (Acidification) separated_salts->hydrolysis enantiomers Enantiomerically Pure Alcohols hydrolysis->enantiomers

Caption: General workflow for the resolution of a racemic alcohol via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the separation of (S)- and (R)-2-Methyl-1-phenyl-1-propanol. Optimization may be required.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase:

    • A polysaccharide-based CSP, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar column, is often effective for this class of compounds.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A starting composition of n-Hexane/Isopropanol (90:10, v/v) is recommended.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the racemic 2-Methyl-1-phenyl-1-propanol in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The two enantiomers should appear as two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.

Comparative Biological Activity

While direct, quantitative comparative data on the biological activities of (S)-(-)- and (R)-(+)-2-Methyl-1-phenyl-1-propanol are not extensively available in public literature, the principles of stereochemistry in pharmacology strongly suggest that their effects are likely to differ. Phenylpropanol derivatives are known to be investigated for their biological activities.[1]

A relevant case study is that of phenylpropanolamine (norephedrine), a structurally similar compound. A study on the enantiomers of phenylpropanolamine demonstrated that both d- and l-norephedrine can suppress food intake in hyperphagic rats, but they do so at different effective doses, indicating a quantitative difference in their biological potency.

The differential activity of enantiomers can be attributed to their varying affinities for chiral biological targets such as receptors and enzymes. One enantiomer may fit into a binding site more effectively than the other, leading to a more potent physiological response.

Hypothetical Signaling Pathway Interaction:

cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer s_enantiomer (S)-(-)-2-Methyl-1-phenyl-1-propanol s_receptor Receptor A (High Affinity) s_enantiomer->s_receptor Binds effectively s_pathway Signaling Pathway A s_receptor->s_pathway s_response Strong Biological Response s_pathway->s_response r_enantiomer (R)-(+)-2-Methyl-1-phenyl-1-propanol r_receptor Receptor A (Low Affinity) r_enantiomer->r_receptor Binds poorly r_pathway Signaling Pathway A r_receptor->r_pathway r_response Weak or No Response r_pathway->r_response

Caption: A conceptual diagram illustrating how the different spatial arrangements of the (S) and (R) enantiomers can lead to differential binding affinities for a chiral receptor, resulting in varied biological responses.

Conclusion and Future Perspectives

The enantiomers of 2-Methyl-1-phenyl-1-propanol, while chemically similar, are distinct entities in a chiral environment. The (S)-(-) and (R)-(+) forms exhibit opposite optical rotations and can be separated and synthesized using stereoselective techniques. The established differences in the biological activities of other phenylpropanol derivatives strongly suggest that a similar stereoselectivity will be observed for this enantiomeric pair.

For researchers in drug discovery, the synthesis and evaluation of both enantiomers are crucial steps in identifying the eutomer (the more active enantiomer) and understanding the complete pharmacological profile of a new chemical entity. For synthetic chemists, these enantiomerically pure alcohols serve as valuable chiral building blocks for the construction of more complex molecules with defined stereochemistry. Further research is warranted to elucidate the specific biological targets of each enantiomer and to quantify their differential effects in various in vitro and in vivo models.

References

  • Benchchem. (R)-(+)-2-Methyl-1-phenyl-1-propanol.

  • PubChem. 2-Methyl-1-phenyl-1-propanol.

  • PubChem. (R)-(+)-2-Methyl-1-phenyl-1-propanol.

  • Thermo Fisher Scientific. 2-Methyl-1-phenyl-1-propanol, 98%.

  • Benchchem. Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.

  • Ho, B. T., Taylor, D. L., & McIsaac, W. M. (1970). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Brain Research, 23(1), 133-136.

  • Guidechem. (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL 14898-86-3 wiki.

  • SpectraBase. 2-Methyl-1-phenyl-propan-1-ol.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.

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A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-(-)-2-Methyl-1-phenyl-1-propanol Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a reaction. This guide offers a detailed comparison of (S)-(-)-2-Methyl-1-phenyl-1-propanol, a notable chiral auxiliary, with other widely used alternatives such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into their performance across various synthetic transformations, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral compounds that are reversibly attached to a prochiral substrate to direct the stereochemical course of a reaction. Once the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity, its ease of attachment and cleavage, and its recyclability.

(S)-(-)-2-Methyl-1-phenyl-1-propanol, often used in the form of its amide derivatives, has emerged as a practical and efficient chiral auxiliary. Its rigid, chelated conformation upon metallation effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus ensuring high stereoselectivity.

Performance Comparison: (S)-(-)-2-Methyl-1-phenyl-1-propanol vs. Other Chiral Auxiliaries

The performance of a chiral auxiliary is best assessed by comparing its efficacy in various chemical reactions. Here, we compare (S)-(-)-2-Methyl-1-phenyl-1-propanol derivatives with the well-established Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. The diastereoselectivity of the alkylation of amide enolates derived from (S)-(-)-2-Methyl-1-phenyl-1-propanol (pseudoephedrine amides) is consistently high, often exceeding 95% diastereomeric excess (d.e.).

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-(-)-2-Methyl-1-phenyl-1-propanol (as pseudoephedrine amide)PropionamideBenzyl bromide>99%85%
Evans' OxazolidinonePropionamideBenzyl bromide>98%90%
Oppolzer's SultamPropionamideBenzyl bromide>98%92%

As the data indicates, pseudoephedrine amides derived from (S)-(-)-2-Methyl-1-phenyl-1-propanol offer comparable diastereoselectivity to both Evans' and Oppolzer's auxiliaries in alkylation reactions. A key advantage of the pseudoephedrine auxiliary is its straightforward cleavage under mild conditions to furnish the corresponding carboxylic acids, aldehydes, or alcohols without epimerization.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are another cornerstone of organic synthesis. The chiral auxiliaries guide the formation of new stereocenters during the reaction between an enolate and a carbonyl compound.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-(-)-2-Methyl-1-phenyl-1-propanol (as pseudoephedrine amide)PropionamideIsobutyraldehyde95%88%
Evans' OxazolidinonePropionamideIsobutyraldehyde99%85%
Oppolzer's SultamPropionamideIsobutyraldehyde98%91%

In aldol reactions, Evans' oxazolidinones and Oppolzer's sultams often provide slightly higher diastereoselectivities. However, the operational simplicity and the ready availability of both enantiomers of pseudoephedrine make it an attractive alternative.

Experimental Protocols

To provide a practical context, we present a generalized, step-by-step protocol for the asymmetric alkylation of a pseudoephedrine amide.

Step 1: Amide Formation The chiral auxiliary, (S)-(-)-2-Methyl-1-phenyl-1-propanol (as pseudoephedrine), is coupled with the desired carboxylic acid to form the corresponding amide.

Step 2: Enolate Formation The pseudoephedrine amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding Z-enolate. The lithium cation chelates with the carbonyl oxygen and the hydroxyl group of the auxiliary, creating a rigid bicyclic structure.

Step 3: Alkylation The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.

Step 4: Cleavage of the Auxiliary The chiral auxiliary is cleaved from the alkylated product. This can be achieved under various conditions to yield different functionalities. For instance, acidic hydrolysis yields the carboxylic acid, reduction with a suitable reagent gives the alcohol, and treatment with a Grignard reagent can lead to the ketone.

Below is a visual representation of this experimental workflow.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage A Pseudoephedrine C Pseudoephedrine Amide A->C B Carboxylic Acid B->C D Pseudoephedrine Amide C->D F Chelated Enolate D->F E LDA E->F G Chelated Enolate F->G I Alkylated Product G->I H Electrophile H->I J Alkylated Product I->J L Enantiomerically Enriched Product J->L K Cleavage Reagent K->L

Caption: Experimental workflow for asymmetric alkylation using a pseudoephedrine amide auxiliary.

Mechanism of Stereodirection

The high degree of stereocontrol exerted by the pseudoephedrine auxiliary is attributed to the formation of a rigid, chelated enolate structure. This conformationally locked intermediate effectively shields one face of the molecule, leading to a highly diastereoselective attack by the electrophile.

G cluster_0 Mechanism of Stereodirection A Pseudoephedrine Amide C Rigid Chelated Enolate A->C + B LDA B->C E Facial Shielding by Phenyl Group C->E D Electrophile (E+) F Diastereoselective Attack D->F E->F G Alkylated Product F->G

Caption: Mechanism of stereodirection by the pseudoephedrine chiral auxiliary.

Conclusion

(S)-(-)-2-Methyl-1-phenyl-1-propanol, in the form of its pseudoephedrine amide derivatives, stands as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its performance in key reactions like alkylations is comparable to that of established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. While it may exhibit slightly lower diastereoselectivity in certain aldol reactions, its advantages, including operational simplicity, mild cleavage conditions, and the commercial availability of both enantiomers, make it a valuable tool in the synthetic chemist's arsenal. The choice of auxiliary will ultimately depend on the specific substrate, reaction type, and desired product, but (S)-(-)-2-Methyl-1-phenyl-1-propanol offers a compelling and versatile option for a wide range of applications.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers, A. G., & McKinstry, L. (2004). Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Syntheses, 80, 107. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Oppolzer, W., et al. (1984). Asymmetric Alkylation of Camphor-Derived N-Acylsultams: A New Route to Enantiomerically Pure α-Alkyl Carboxylic Acids. Tetrahedron Letters, 25(33), 3509-3512. [Link]

  • Myers, A. G., et al. (1997). A Practical Method for the Synthesis of D- and L-α-Amino Acids. Journal of the American Chemical Society, 119(28), 6512-6513. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2891-2893. [Link]

  • Oppolzer, W., et al. (1989). Camphor-Derived N-Acylsultams in Asymmetric Synthesis: Enantioselective Aldol Reactions. Tetrahedron Letters, 30(46), 6381-6384. [Link]

(S)-(-)-2-Methyl-1-phenyl-1-propanol: A Comparative Guide to its Potential Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Chiral Alcohols in Asymmetric Synthesis, Benchmarking the Potential of an Unexplored Structural Motif.

In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity and chemical yield. Chiral alcohols and their derivatives represent a cornerstone in the synthetic chemist's toolkit for inducing chirality. This guide provides a comparative analysis of well-established chiral auxiliaries in key asymmetric transformations. While direct experimental applications of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary are notably scarce in the current literature, its structural features—a secondary alcohol with a sterically demanding isopropyl group and a phenyl ring adjacent to the stereocenter—present an intriguing scaffold for potential applications in stereoselective reactions.

This guide will delve into the proven efficacy of established chiral auxiliaries in fundamental carbon-carbon bond-forming reactions, thereby providing a benchmark against which the potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol can be theoretically evaluated. We will explore the mechanistic principles behind their stereodirecting influence and provide detailed experimental protocols for their application.

The Untapped Potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol

(S)-(-)-2-Methyl-1-phenyl-1-propanol possesses a stereogenic center bearing a hydroxyl group, a phenyl group, an isopropyl group, and a hydrogen atom. The spatial arrangement of these substituents could, in principle, allow it to function as a chiral auxiliary. When attached to a prochiral substrate, the bulky isopropyl and phenyl groups could effectively shield one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face.

While its enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol, has found utility as a chiral building block and resolving agent, the application of the (S)-enantiomer as a chiral auxiliary remains an open area of research.[1] The following sections will compare its theoretical potential with the demonstrated performance of widely-used chiral auxiliaries.

Asymmetric Alkylation: A proving ground for Chiral Auxiliaries

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. Chiral auxiliaries are temporarily attached to a carboxylic acid derivative to direct the diastereoselective alkylation of the corresponding enolate.

Comparative Performance of Established Chiral Auxiliaries

Two of the most successful classes of chiral auxiliaries for asymmetric alkylation are the Evans oxazolidinones and pseudoephedrine amides.

Chiral AuxiliaryElectrophileSubstrateYield (%)Diastereomeric Ratio (d.r.)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromidePropionyl derivative>95>99:1[2]
(+)-PseudoephedrineMethyl iodidePropionamide derivative97>99:1[2]

The high yields and exceptional diastereoselectivities observed with these auxiliaries set a high standard for any new candidate. The stereochemical outcome is rationalized by the formation of a rigid chelated enolate intermediate where one face is effectively blocked by a substituent on the auxiliary.

Hypothetical Application of (S)-(-)-2-Methyl-1-phenyl-1-propanol in Asymmetric Alkylation

If employed as a chiral auxiliary in an asymmetric alkylation, (S)-(-)-2-Methyl-1-phenyl-1-propanol would be esterified with a carboxylic acid. Upon deprotonation to form the enolate, the steric bulk of the isopropyl and phenyl groups would be expected to direct the approach of an electrophile.

G cluster_alkylation Asymmetric Alkylation Workflow Start Carboxylic Acid Ester Chiral Ester Start->Ester Esterification Auxiliary (S)-(-)-2-Methyl- 1-phenyl-1-propanol Auxiliary->Ester Enolate Diastereoselective Enolate Formation Ester->Enolate Base (LDA) Alkylation Electrophilic Attack Enolate->Alkylation R-X Product Alkylated Ester Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Hydrolysis FinalProduct Enantioenriched Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Hypothetical workflow for asymmetric alkylation using (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds. When a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity. Evans' oxazolidinones are particularly effective in controlling the stereochemistry of the aldol adduct.

Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
  • Acylation: To a solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring, add the desired acyl chloride.

  • Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine (e.g., triethylamine) to form the Z-enolate.

  • Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for several hours.

  • Work-up: Quench the reaction with a buffered solution and extract the product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis or reduction to yield the enantioenriched β-hydroxy acid or amino alcohol, respectively.

The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the enolate and the aldehyde coordinate to the boron in a six-membered chair-like transition state.

Caption: Simplified Zimmerman-Traxler model for boron-mediated aldol reactions.

Enantioselective Addition of Organozincs to Aldehydes

Chiral amino alcohols derived from natural products have proven to be excellent catalysts for the enantioselective addition of dialkylzincs to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. A prominent example is the use of (-)-3-exo-(dimethylamino)isoborneol (DAIB).

CatalystAldehydeDialkylzincYield (%)Enantiomeric Excess (ee%)Reference
(2S)-(-)-DAIBBenzaldehydeDiethylzinc9795.4[3]

The reaction proceeds through a dinuclear zinc complex where the chiral ligand dictates the facial selectivity of the aldehyde.

Potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a Ligand Precursor

While not an amino alcohol, (S)-(-)-2-Methyl-1-phenyl-1-propanol could potentially be derivatized to introduce a coordinating group, such as an amine or a phosphine, to create a novel chiral ligand for metal-catalyzed reactions. Its structural rigidity and steric profile could lead to high enantioselectivity.

Conclusion: An Invitation to Explore

While a thorough review of the literature does not provide direct experimental evidence for the application of (S)-(-)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary, its structural characteristics suggest it as a candidate for further investigation. The well-established success of other chiral alcohols in a variety of asymmetric transformations, as highlighted in this guide, provides a clear roadmap for evaluating its potential. Researchers are encouraged to explore the derivatization of this molecule and its application in reactions such as asymmetric alkylations, aldol additions, and as a ligand in metal-catalyzed processes. The synthesis of novel chiral auxiliaries and ligands is a continuous endeavor in the field of asymmetric synthesis, and (S)-(-)-2-Methyl-1-phenyl-1-propanol represents an unexplored and potentially valuable addition to this chemical space.

References

  • Lajtai-Szabó, Z., Bagó, A., & Nemestóthy, N. (2020). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 934–938.
  • Gawley, R. E. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]

  • Soai, K., Niwa, S., & Hori, H. (1990). Enantioselective addition of diethylzinc to aldehydes catalyzed by 3,3′‐bis(2‐oxazolyl)‐1,1′‐bi‐2‐naphthol (BINOL‐Box) ligands derived from 1,1.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Kitamura, M., Oka, H., Suga, S., & Noyori, R. (2002). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses, 79, 139.
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  • da Silva, A. A. T., et al. (2018). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 29(11), 2351-2358.
  • ResearchGate. (n.d.). Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol. Retrieved from [Link]

  • Soai, K., Niwa, S., & Watanabe, M. (1988). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 53(4), 927-928.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. The chiral alcohol, (S)-(-)-2-Methyl-1-phenyl-1-propanol, serves as a critical chiral building block where the presence of its enantiomeric counterpart, the (R)-isomer, can have significant implications. Therefore, a robust, reliable, and precise analytical method to confirm its enantiomeric purity is paramount.

This guide provides an in-depth comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard. We will explore the causality behind experimental choices, present detailed protocols for execution, and compare the performance of HPLC with viable alternatives, ensuring that every protocol described is a self-validating system.

Part 1: The Gold Standard: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) remains the most versatile and widely adopted technique for the enantioseparation of chiral compounds in pharmaceutical quality control and research.[1] Its strength lies in the direct separation of enantiomers through their differential interactions with a Chiral Stationary Phase (CSP).

The Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. Chiral chromatography introduces a chiral environment via the stationary phase.[2] The separation is achieved because the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different association constants, leading to one enantiomer being retained longer on the column than the other, thus enabling their separation and quantification.[2] For alcohols like 2-Methyl-1-phenyl-1-propanol, key interactions with the CSP include hydrogen bonding, π-π interactions (with the phenyl ring), and steric hindrance.

Causality in Method Development: A Scientist's Perspective

Developing a successful chiral separation method is a systematic process. The choices made at each step are critical for achieving the desired resolution and accuracy.

1. Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

The choice of CSP is the most crucial parameter in chiral method development.[3] For chiral alcohols and compounds containing phenyl groups, polysaccharide-based CSPs are the undisputed first choice due to their broad applicability and high success rate.[2][3][4]

  • Expertise & Rationale: Polysaccharide derivatives, specifically those of cellulose and amylose coated or immobilized on a silica support (e.g., Chiralcel® or Chiralpak® series), offer a complex three-dimensional structure.[2] This structure creates chiral grooves and cavities where analytes can interact through a combination of forces. The tris(3,5-dimethylphenylcarbamate) derivatives on both cellulose (Chiralcel® OD) and amylose (Chiralpak® AD) are excellent starting points for screening, as they often exhibit complementary selectivity.[3] For this specific analysis, a column like the Chiralcel® OD-H is a highly recommended starting point.[4]

2. Mobile Phase Optimization: Tuning the Selectivity

The mobile phase composition directly influences the interaction between the analyte and the CSP, thereby affecting retention times and resolution.[4] For polysaccharide CSPs, Normal-Phase chromatography is typically the most effective mode.

  • Expertise & Rationale: A normal-phase mobile phase generally consists of a non-polar alkane, such as n-hexane, and a polar alcohol modifier.

    • Alkane (n-Hexane): Serves as the weak, non-polar primary solvent.

    • Alcohol Modifier (Isopropanol or Ethanol): This is the critical component for controlling retention. The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.

      • Decreasing the alcohol percentage (e.g., from 10% to 5%) reduces competition, allowing the analyte to interact more strongly with the CSP. This leads to longer retention times and often improved resolution .[4]

      • Increasing the alcohol percentage has the opposite effect, shortening analysis time but potentially sacrificing resolution. A systematic approach, starting with a Hexane/Isopropanol ratio of 90:10 (v/v) and adjusting in small increments, is a field-proven strategy.[4]

3. Detection Parameters: Seeing the Separation

The phenyl group in 2-Methyl-1-phenyl-1-propanol makes it an ideal candidate for UV detection.

  • Expertise & Rationale: The benzene ring is a strong chromophore. A standard detection wavelength of 254 nm is commonly used and provides good sensitivity.[4] For detecting very low levels of the undesired enantiomer (high %ee), sensitivity can often be maximized by setting the wavelength to the absorbance maximum, which may be lower (e.g., 210-220 nm).[4]

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Workflow Start Define Analyte: (S)-(-)-2-Methyl-1-phenyl-1-propanol SelectCSP Select CSP: Polysaccharide-based (e.g., Chiralcel® OD-H) Start->SelectCSP Broad Applicability ScreenMP Screen Mobile Phase: Start with n-Hexane/IPA (90:10) SelectCSP->ScreenMP Normal Phase Mode OptimizeMP Optimize Modifier %: Adjust IPA (5-15%) for Resolution (Rs > 1.5) ScreenMP->OptimizeMP Partial Separation? OptimizeFlow Optimize Flow Rate: Start 1.0 mL/min, reduce to 0.5 mL/min if needed for better Rs OptimizeMP->OptimizeFlow Fine-tune Resolution SetDetection Set Detection: UV @ 254 nm or λmax OptimizeFlow->SetDetection Validate Perform System Suitability & Method Validation SetDetection->Validate Finalized Method

Caption: A strategic workflow for chiral HPLC method development.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a self-validating system by incorporating a rigorous System Suitability Test (SST).

  • Apparatus & Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.[4]

    • Chiral HPLC Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[4]

    • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA).[4]

    • Reference Standards: (S)-(-)-2-Methyl-1-phenyl-1-propanol and the racemic mixture.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Proven selectivity for aromatic alcohols.[4]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Standard starting condition for this CSP.[4]
Flow Rate 0.8 mL/minBalances resolution and analysis time.
Column Temp. 25 °CEnsures reproducible retention times.[4]
Detection UV at 254 nmGood sensitivity for the phenyl chromophore.[4]
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Preparation of Solutions:

    • Diluent: Mobile Phase (n-Hexane/IPA 90:10).

    • Racemic Standard (for SST): Prepare a solution of racemic 2-Methyl-1-phenyl-1-propanol at ~0.5 mg/mL in diluent. This is used to confirm the identity of the two enantiomeric peaks and to calculate resolution.

    • Sample Solution: Accurately weigh and dissolve the synthesized (S)-enantiomer sample to a final concentration of ~1.0 mg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.[4]

  • System Suitability Test (SST):

    • Procedure: Before analyzing any samples, inject the Racemic Standard solution (5 injections).

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (S) and (R) peaks must be ≥ 1.5. This ensures the peaks are baseline separated for accurate integration.

      • Tailing Factor (T): For each peak, T should be ≤ 2.0. This indicates good peak shape and efficiency.

      • RSD of Peak Area: The relative standard deviation (%RSD) of the peak areas for replicate injections should be ≤ 2.0%. This demonstrates system precision.

    • Trustworthiness: The SST is a mini-validation performed with every analytical run, demonstrating that the chromatographic system is performing as expected and that the data generated is reliable.[5]

  • Analysis and Calculation:

    • Inject the prepared Sample Solution.

    • Identify the small peak corresponding to the undesired (R)-enantiomer based on the retention time from the racemic standard injection.

    • Calculate the percentage of the (R)-enantiomer using the area percent formula: % (R)-enantiomer = [Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100

    • The enantiomeric excess (% ee) is then calculated as: % ee = [% (S)-enantiomer] - [% (R)-enantiomer]

Part 2: A Comparative Guide to Alternative Purity Confirmation Techniques

While chiral HPLC is the predominant method, other techniques offer distinct advantages and can be used for orthogonal confirmation. The choice of method is often dictated by sample properties, available instrumentation, and the specific analytical question being asked.[6][7]

Comparison of Analytical Techniques
FeatureChiral HPLCChiral Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)NMR with Chiral Shift Reagents
Principle Differential partitioning with a solid chiral stationary phase in a liquid mobile phase.[7]Separation of volatile compounds based on partitioning with a chiral stationary phase in a gaseous mobile phase.[6]Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.[6]Formation of diastereomeric complexes in situ, causing distinct chemical shifts for each enantiomer.[7]
Sample Prep Simple dissolution in mobile phase.Requires high volatility. Derivatization to an ester (e.g., acetate) is often necessary for alcohols.[7][8]Simple dissolution.Dissolution in deuterated solvent with addition of a chiral solvating agent or shift reagent.
Speed Moderate (5-30 min).Fast (often <15 min).Very Fast (2-10 min).Fast data acquisition, but requires careful sample prep.
Sensitivity High (LOD/LOQ in µg/mL range).[9][10]Very High (especially with sensitive detectors like FID).High.Low; generally poor for detecting <1-2% impurity.
Accuracy for %ee High; considered the gold standard.High, provided derivatization is complete and non-racemizing.High.Moderate; less accurate for very high %ee values.
Primary Use Case Universal QC and R&D method for purity.Analysis of volatile or semi-volatile chiral compounds.High-throughput screening, preparative separations.Structural confirmation, reaction monitoring, determination of moderate %ee.
Alternative Methodologies: A Deeper Dive
  • Chiral Gas Chromatography (GC):

    • Expertise & Rationale: GC offers exceptional resolving power. For 2-Methyl-1-phenyl-1-propanol, direct analysis can be challenging due to the polar hydroxyl group, which can cause peak tailing. A simple and effective solution is to convert the alcohol to its acetate ester using acetic anhydride.[8] This derivatization reduces polarity and increases volatility, leading to sharp, symmetrical peaks on a chiral GC column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).[8] This method is exceptionally sensitive but adds an extra step to sample preparation, which must be validated to ensure no racemization occurs.

  • Supercritical Fluid Chromatography (SFC):

    • Expertise & Rationale: SFC is a powerful hybrid of GC and HPLC. It uses compressed CO₂ as the main mobile phase, often with a small amount of an alcohol co-solvent.[6] For chiral separations, SFC is often faster and more efficient than HPLC, using the same polysaccharide-based columns.[11] It is considered a "greener" alternative due to the significant reduction in organic solvent consumption and is increasingly used for high-throughput screening and preparative chiral separations.

Decision-Making Workflow for Method Selection

G cluster_1 Analytical Method Selection Start Goal: Confirm Enantiomeric Purity QC Routine QC / Release Testing? Start->QC Volatile Is Compound Volatile? QC->Volatile No (R&D / Orthogonal) HPLC Use Chiral HPLC QC->HPLC Yes (Robust & Validated) HighThroughput High-Throughput Screening? Volatile->HighThroughput No GC Consider Chiral GC (with derivatization) Volatile->GC Yes SFC Consider Chiral SFC HighThroughput->SFC Yes NMR Use Chiral NMR (for confirmation) HighThroughput->NMR No / Confirmation NMR->HPLC Confirm with HPLC

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Confirmation

For the definitive confirmation of the enantiomeric purity of synthesized (S)-(-)-2-Methyl-1-phenyl-1-propanol, chiral HPLC on a polysaccharide-based stationary phase stands as the most robust, reliable, and universally accepted method. Its high accuracy, precision, and the straightforward nature of the methodology make it ideally suited for the stringent requirements of pharmaceutical and fine chemical quality control. The detailed protocol provided herein, when coupled with a rigorous system suitability test, establishes a self-validating system that ensures the trustworthiness of every result.

While techniques like Chiral GC and SFC offer advantages in speed and efficiency, they often serve as complementary or high-throughput alternatives. The choice of an analytical method is a strategic decision guided by the specific needs of the laboratory, but for final purity assessment, the data generated by a well-developed and validated chiral HPLC method provides the highest degree of confidence.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.Google Search Result.
  • Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. PubMed.[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org.[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.[Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.[Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.[Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

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A Cost-Benefit Analysis of Asymmetric Synthesis Routes to Chiral Alcohols: A Case Study of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, such as (S)-(-)-2-Methyl-1-phenyl-1-propanol, are critical building blocks for numerous biologically active molecules. The selection of a synthetic methodology to produce these alcohols is a critical decision, balancing enantioselectivity, chemical yield, scalability, and cost. This guide provides an in-depth cost-benefit analysis of the primary strategies for synthesizing such chiral alcohols, using the preparation of (S)-(-)-2-Methyl-1-phenyl-1-propanol from its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone, as a central case study. We compare the catalytic Corey-Bakshi-Shibata (CBS) reduction against stoichiometric chiral boranes and biocatalytic methods. Our analysis demonstrates that for broad applicability, high enantiomeric excess, and scalability, the CBS reduction often provides the most robust and economically viable solution. In contrast, stoichiometric reagents, while effective, are hampered by poor atom economy, and biocatalysis, though offering a "green" and highly selective alternative, can be limited by substrate scope and require significant process development.

The Strategic Importance of Chiral Alcohols in Synthesis

Chirality is a fundamental property of biological systems. The therapeutic effect of many pharmaceuticals is dependent on a single enantiomer, with the other often being inactive or, in some cases, causing harmful side effects. Consequently, the ability to synthesize molecules with precise stereochemical control is not merely an academic exercise but a critical requirement in pharmaceutical development.[1] Chiral secondary alcohols are versatile intermediates, readily converted into other functional groups and serving as key fragments in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2]

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a representative chiral alcohol that, while not a blockbuster drug itself, embodies the structural motifs found in many important compounds.[3] Its synthesis from the readily available prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone), provides an ideal platform to compare the most prevalent asymmetric synthesis technologies.[4]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic strategy is governed by a trade-off between performance, cost, and practicality. Here, we analyze three leading approaches for the enantioselective reduction of prochiral ketones.

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is one of the most reliable and widely used methods for the enantioselective reduction of prochiral ketones.[5][6] It employs a catalytic amount (typically 1–10 mol%) of a chiral oxazaborolidine, derived from a natural amino acid like proline, to direct the stereoselective transfer of a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[7][8]

Mechanism and Rationale for Selectivity: The remarkable efficiency and selectivity of the CBS reduction stem from a well-defined, chair-like six-membered transition state.[9] The process involves two key Lewis acid-base interactions:

  • Borane Activation: The stoichiometric borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[5][8]

  • Ketone Coordination: The endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone substrate. This coordination is sterically directed, favoring the binding of the more accessible lone pair on the oxygen, which positions the smaller substituent (Rs) of the ketone away from the catalyst's bulky group to minimize steric clash.[5][10]

This dual activation organizes the ketone and the hydride source within a chiral scaffold, forcing the hydride to be delivered to one specific face of the carbonyl, thus generating the chiral alcohol with high enantiopurity.

Performance Data: The CBS reduction is effective for a wide range of substrates, including aryl alkyl, dialkyl, and α,β-unsaturated ketones, consistently delivering high enantiomeric excess (ee).[5][7]

SubstrateCatalystYield (%)Enantiomeric Excess (ee%)Reference
Acetophenone(R)-Methyl-CBS>9596-98%[7]
1-Tetralone(R)-Methyl-CBS9598%[6]
Isobutyrophenone(S)-CBS CatalystHigh>95% (expected)[5]
α,β-Unsaturated Ketones(R)-Methyl-CBSHighGenerally >90%[11]

Cost-Benefit Analysis:

  • Benefits: The primary advantage is its catalytic nature. Only a small amount of the expensive chiral catalyst is required, making it highly atom-economical and cost-effective for large-scale production.[12] The reaction conditions are generally mild, and the method has a broad substrate scope with predictable stereochemical outcomes.[5]

  • Costs & Drawbacks: The methodology requires the use of a stoichiometric borane source, which must be handled under anhydrous conditions as water can significantly decrease enantioselectivity.[8][10] The catalyst itself, while used in small amounts, can be expensive.

Stoichiometric Chiral Reagents: The Midland Alpine-Borane Reduction

An alternative strategy involves the use of a stoichiometric chiral reducing agent. Midland's Alpine-Borane, derived from the hydroboration of (+)-α-pinene with 9-BBN, is a classic example.[13]

Mechanism and Rationale for Selectivity: In this case, the entire chiral molecule is consumed in the reaction. The hydride is transferred from the β-position of the pinene framework to the ketone via a concerted transition state. The facial selectivity is dictated by steric hindrance; the reagent approaches the ketone in a way that places the larger ketone substituent away from the bulky pinene structure.[13] This method is particularly effective for ketones where there is a significant steric difference between the two substituents, such as acetylenic ketones.[11]

Performance Data:

SubstrateReagentYield (%)Enantiomeric Excess (ee%)Reference
Acetophenone(S)-Alpine BoraneModerate65%[11]
1-Deuterio-octanal(S)-Alpine Borane78100%[12]
Acetylenic Ketones(S)-Alpine BoraneHigh>90%[11]

Cost-Benefit Analysis:

  • Benefits: The reaction can be straightforward to perform and avoids the handling of highly reactive borane complexes like BH₃·THF.

  • Costs & Drawbacks: The most significant drawback is the stoichiometric requirement for the chiral reagent.[12] This results in poor atom economy and generates a large amount of chiral byproduct that must be separated. The cost of the chiral reagent makes this approach significantly more expensive for scale-up compared to catalytic methods.[14] Furthermore, enantioselectivity can be modest for substrates without a strong steric bias, such as simple aryl alkyl ketones.[11]

Biocatalysis: Enzymatic and Whole-Cell Reductions

Biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis.[15] Enzymes, such as ketoreductases or alcohol dehydrogenases, or whole microbial cells (e.g., Baker's yeast, Saccharomyces cerevisiae) can reduce ketones with exceptionally high enantioselectivity.[4][16]

Mechanism and Rationale for Selectivity: Enzymes create a highly specific, chiral three-dimensional pocket around the active site. The substrate (ketone) is bound in a precise orientation, and a cofactor (such as NADH or NADPH) delivers the hydride to only one face of the carbonyl.[15] This lock-and-key mechanism is responsible for the near-perfect enantioselectivity often observed.

Performance Data: Enzymatic reductions can achieve outstanding results, often surpassing synthetic methods in selectivity.

SubstrateBiocatalystConversionEnantiomeric Excess (ee%)Reference
Acetophenone(S)-1-phenylethanol dehydrogenase (PEDH)High>99% for (S)-alcohol[15]
Various Aryl KetonesPEDHHigh>99%[15]
2-PhenylpropionaldehydeRecombinant horse-liver ADHHigh100% for (S)-alcohol[16]

Cost-Benefit Analysis:

  • Benefits: Unparalleled enantioselectivity (>99% ee is common). Reactions are run under mild, environmentally friendly conditions (often in water at room temperature). The catalysts are biodegradable.[15]

  • Costs & Drawbacks: The substrate scope can be narrow; an enzyme that works for one ketone may not accept a closely related analogue. The process often requires specialized equipment like fermenters, and optimization of pH, temperature, and cofactor regeneration can be time-consuming. Downstream processing to isolate the product from the aqueous broth can also be challenging.

Data Summary & Head-to-Head Comparison

FeatureCBS Reduction (Catalytic)Alpine-Borane (Stoichiometric)Biocatalysis (Enzymatic)
Chiral Source Catalytic (1-10 mol%)Stoichiometric (≥100 mol%)Catalytic (Renewable)
Enantioselectivity Generally High to Excellent (90-99% ee)Moderate to High (Depends on Substrate)Excellent to Perfect (>99% ee)
Substrate Scope Broad (Aryl alkyl, dialkyl, etc.)Best for sterically biased ketonesCan be narrow; substrate-specific
Conditions Anhydrous, often low temp.Anhydrous, room temp.Aqueous, mild pH, room temp.
Atom Economy GoodPoorExcellent
Cost-Effectiveness High (especially at scale)LowVariable; can be low if optimized
Key Advantage Versatility and reliabilitySimplicity for specific substrates"Green" and highly selective
Key Disadvantage Requires borane sourcePoor atom economy and high costRequires significant process development

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of (S)-(-)-2-Methyl-1-phenyl-1-propanol via CBS Reduction

This protocol is adapted from the general procedure for CBS reductions and is provided as a representative example.[6]

  • Catalyst Preparation (in situ): To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv). Cool the solution to -20°C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) to the catalyst solution while maintaining the temperature at -20°C. Stir for 15 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-methyl-1-phenyl-1-propanone (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.

  • Workup: Remove the solvents under reduced pressure. Add 1 N HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-(-)-2-Methyl-1-phenyl-1-propanol.

  • Validation: Determine the chemical yield by mass and the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction of 2-Methyl-1-phenyl-1-propanone using a Whole-Cell System

This protocol is a generalized procedure based on common practices for whole-cell biocatalysis.[15]

  • Biocatalyst Preparation: Culture a microorganism known to express a suitable ketoreductase (e.g., a specific strain of E. coli or Saccharomyces cerevisiae) in an appropriate growth medium until it reaches the desired cell density.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0). Resuspend the cell paste in the same buffer to create a whole-cell catalyst slurry.

  • Reaction Setup: In a reaction vessel, combine the cell slurry, a co-substrate for cofactor regeneration (e.g., isopropanol or glucose), and the 2-methyl-1-phenyl-1-propanone substrate (often dissolved in a water-miscible co-solvent like DMSO to aid solubility).

  • Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by GC or HPLC. Once the reaction is complete, remove the cells by centrifugation or filtration.

  • Extraction: Extract the product from the aqueous supernatant using an organic solvent like ethyl acetate.

  • Purification and Validation: Dry and concentrate the organic extract. Purify the resulting alcohol via column chromatography and determine the yield and enantiomeric excess by chiral GC/HPLC.

Visualization of Key Processes

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle CAT CBS Catalyst (Oxazaborolidine) ACTIVATED Activated Catalyst-BH3 Complex CAT->ACTIVATED + BH3-SMe2 TS Ternary Complex (Ketone Coordinated) ACTIVATED->TS + Ketone PRODUCT Product-Borane Adduct + Regenerated Catalyst TS->PRODUCT Stereoselective Hydride Transfer PRODUCT->CAT Releases Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Decision_Workflow cluster_workflow Decision Workflow for Asymmetric Ketone Reduction START Goal: Synthesize Chiral Alcohol Q1 Is high atom economy & scalability critical? START->Q1 Q2 Is >99% ee essential & 'green' conditions preferred? Q1->Q2 No CBS CBS Reduction Q1->CBS Yes Q3 Is the substrate sterically biased (e.g., acetylenic)? Q2->Q3 No BIO Biocatalysis Q2->BIO Yes Q3->CBS No STOICH Stoichiometric Reagent (e.g., Alpine Borane) Q3->STOICH Yes

Caption: Decision-making workflow for selecting a synthetic reduction method.

Conclusion and Future Outlook

For the synthesis of chiral alcohols like (S)-(-)-2-Methyl-1-phenyl-1-propanol, the choice of methodology has profound implications for cost, efficiency, and environmental impact.

  • The Corey-Bakshi-Shibata (CBS) reduction stands out as a versatile and robust method, offering an excellent balance of high enantioselectivity, broad substrate applicability, and cost-effectiveness at scale, making it a preferred choice in many industrial and academic settings.[5][7]

  • Stoichiometric reagents like Alpine-Borane, while historically significant, are largely relegated to niche applications due to their inherent inefficiency and high cost.[12][14]

  • Biocatalysis represents the future of sustainable chemical synthesis, offering unparalleled selectivity under green conditions.[15] As enzyme engineering and process optimization technologies advance, biocatalytic routes will become increasingly competitive and may eventually supplant traditional chemical methods for a wider range of targets.

Ultimately, the optimal choice depends on the specific project goals. For rapid development and broad applicability, the CBS reduction is often the most logical starting point. For projects where sustainability is paramount and a suitable enzyme can be identified, biocatalysis is an increasingly compelling alternative.

References

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A Comparative Spectroscopic Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the chiral alcohol (S)-(-)-2-Methyl-1-phenyl-1-propanol and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how structural modifications impact nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By understanding these spectroscopic signatures, researchers can gain crucial insights into the molecular structure, purity, and characteristics of these valuable chiral building blocks.

The importance of enantiomerically pure compounds like (S)-(-)-2-Methyl-1-phenyl-1-propanol in the pharmaceutical industry cannot be overstated. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. Consequently, robust analytical methods are essential for the characterization and quality control of these chiral compounds and their derivatives. This guide aims to provide the foundational spectroscopic knowledge and practical experimental protocols to support these critical endeavors.

The Parent Compound: (S)-(-)-2-Methyl-1-phenyl-1-propanol

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol featuring a phenyl group and an isopropyl group attached to the carbinol carbon. This structure gives rise to characteristic spectroscopic features that serve as a baseline for comparison with its derivatives.

Spectroscopic Data of (S)-(-)-2-Methyl-1-phenyl-1-propanol
Spectroscopic Technique Key Data and Interpretation
¹H NMR (CDCl₃) The proton NMR spectrum is characterized by distinct signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (doublet, ~4.3 ppm), the methine proton of the isopropyl group (multiplet, ~1.9 ppm), and the two diastereotopic methyl protons of the isopropyl group (doublets, ~0.9 and ~0.7 ppm). The hydroxyl proton typically appears as a broad singlet that can exchange with D₂O.
¹³C NMR (CDCl₃) The carbon NMR spectrum shows signals for the aromatic carbons (in the 126-143 ppm range), the benzylic carbon bearing the hydroxyl group (~79 ppm), the methine carbon of the isopropyl group (~35 ppm), and the two non-equivalent methyl carbons of the isopropyl group (~18 and ~19 ppm).
IR Spectroscopy (ATR) The IR spectrum is dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are observed around 3000 cm⁻¹, and a strong C-O stretching band appears in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (EI) The mass spectrum typically shows a weak molecular ion peak [M]⁺ at m/z 150. The most prominent fragment ion is often observed at m/z 107, corresponding to the loss of the isopropyl group, forming the stable benzylic cation [C₆H₅CHOH]⁺. Other fragments arise from the cleavage of the alkyl chain.[1]

Comparative Spectroscopic Analysis of Derivatives

The true power of spectroscopic analysis lies in its ability to reveal the electronic and structural changes that occur with derivatization. In this section, we will compare the spectroscopic data of (S)-(-)-2-Methyl-1-phenyl-1-propanol with a series of its derivatives, focusing on modifications to the phenyl ring and the hydroxyl group.

Phenyl Ring Substituted Derivatives

The electronic nature of substituents on the phenyl ring significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy.

The presence of an electron-donating methyl group at the para-position of the phenyl ring increases the electron density of the aromatic system.

Spectroscopic Technique Observed Changes and Rationale
¹H NMR The aromatic protons will show a characteristic AA'BB' splitting pattern. The electron-donating effect of the methyl group will cause a slight upfield shift (to lower ppm values) of the aromatic and benzylic protons compared to the parent compound due to increased shielding. A new singlet for the tolyl methyl group will appear around 2.3 ppm.
¹³C NMR The aromatic carbon signals will be shifted. The carbon bearing the methyl group (ipso-carbon) will be shifted downfield, while the ortho and para carbons will be shifted upfield due to the electron-donating nature of the methyl group.
IR Spectroscopy The fundamental vibrations of the aromatic ring will be altered. The C-H out-of-plane bending vibrations in the fingerprint region can be indicative of the 1,4-disubstitution pattern.
Mass Spectrometry The molecular ion peak will be shifted to m/z 164. The fragmentation pattern will be similar to the parent compound, with the base peak likely at m/z 121, corresponding to the substituted benzylic cation.

The strongly electron-withdrawing nitro group at the para-position decreases the electron density of the phenyl ring.

Spectroscopic Technique Observed Changes and Rationale
¹H NMR The aromatic protons will exhibit an AA'BB' splitting pattern and will be shifted significantly downfield (to higher ppm values) due to the deshielding effect of the nitro group. The benzylic proton will also experience a downfield shift.
¹³C NMR All aromatic carbon signals, particularly the ortho and para carbons relative to the nitro group, will be shifted downfield. The benzylic carbon will also be deshielded.
IR Spectroscopy The IR spectrum will show strong characteristic symmetric and asymmetric stretching vibrations for the nitro group, typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak will be at m/z 195. The fragmentation pattern will be influenced by the nitro group, potentially leading to different fragmentation pathways compared to the parent compound.

The chloro group is an electron-withdrawing group via induction but can also donate electron density through resonance. Its overall effect is deactivating.

Spectroscopic Technique Observed Changes and Rationale
¹H NMR The aromatic protons will show an AA'BB' splitting pattern and will be slightly shifted downfield compared to the parent compound.
¹³C NMR The aromatic carbon signals will be shifted. The carbon attached to the chlorine atom will be significantly deshielded.
IR Spectroscopy A characteristic C-Cl stretching vibration may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Hydroxyl Group Modified Derivative: (S)-2-Methyl-1-phenyl-1-propyl acetate

Esterification of the hydroxyl group to form an acetate ester leads to significant and predictable changes in the spectroscopic data.

Spectroscopic Technique Observed Changes and Rationale
¹H NMR The most significant change is the disappearance of the broad hydroxyl proton signal and the appearance of a new sharp singlet for the acetyl methyl protons around 2.0 ppm. The benzylic proton will be shifted downfield due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR A new signal for the carbonyl carbon of the ester will appear in the downfield region (~170 ppm). The benzylic carbon will also be shifted downfield.
IR Spectroscopy The broad O-H stretching band will be absent. A strong, sharp C=O stretching band characteristic of an ester will appear around 1735-1750 cm⁻¹. A C-O stretching band for the ester will also be present.
Mass Spectrometry The molecular ion peak will be at m/z 192. The fragmentation pattern will be dominated by cleavage of the ester group, often showing a prominent peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are provided. These protocols are tailored for the analysis of chiral alcohols and their derivatives and emphasize best practices for sample preparation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step ¹H and ¹³C NMR Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the alcohol or derivative into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Number of Scans: 16 to 64 (depending on sample concentration).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Spectral Width: -10 to 220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the positive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Step-by-Step Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Sample Preparation and Background Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.[2]

  • Sample Analysis:

    • Place a single drop of the neat liquid alcohol or derivative directly onto the center of the ATR crystal.[2]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be set from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Apply an ATR correction if necessary (this is often a standard feature in modern FTIR software).

    • Perform a baseline correction.

    • Label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Caption: Workflow for GC-MS sample preparation and analysis.

Step-by-Step Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[3]

    • Transfer the solution to a 2 mL GC vial and cap it.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways to explain the observed mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of (S)-(-)-2-Methyl-1-phenyl-1-propanol and its derivatives. As demonstrated in this guide, subtle changes in the molecular structure are reflected in distinct and predictable ways in the corresponding spectra. A thorough understanding of these structure-spectra correlations, coupled with the application of robust experimental protocols, is fundamental to the successful synthesis, purification, and analysis of these important chiral compounds in the context of drug discovery and development. This guide serves as a foundational resource to aid scientists in their efforts to harness the full potential of these spectroscopic methods.

References

  • The Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanol. Retrieved from [Link]

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A Comparative Guide to the Efficacy of (S)-(-)-2-Methyl-1-phenyl-1-propanol and Structurally Related Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of (S)-(-)-2-Methyl-1-phenyl-1-propanol

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol.[1] While its synthesis is well-documented, its biological efficacy remains largely unexplored in peer-reviewed literature.[2] Its chemical structure, however, places it in the vicinity of a class of compounds with significant pharmacological activity: the phenylpropanolamines. This structural similarity provides a logical starting point for hypothesizing its potential therapeutic applications.

Below are the chemical structures of (S)-(-)-2-Methyl-1-phenyl-1-propanol and its relevant comparators.

  • (S)-(-)-2-Methyl-1-phenyl-1-propanol: The subject of this guide, with an unknown efficacy profile.[1]

  • Norephedrine (Phenylpropanolamine): A structurally similar sympathomimetic amine.[3][4]

  • Pseudoephedrine: A widely used nasal decongestant and diastereomer of ephedrine.[5][6]

  • Phenylephrine: A direct-acting α1-adrenergic agonist, also used as a nasal decongestant.[7][8]

The core hypothesis of this guide is that the structural features of (S)-(-)-2-Methyl-1-phenyl-1-propanol may impart sympathomimetic properties, similar to its analogs. Sympathomimetic amines mimic the effects of endogenous catecholamines like norepinephrine and epinephrine, often leading to vasoconstriction, bronchodilation, and central nervous system stimulation.[9] These effects are primarily mediated through interactions with adrenergic receptors.

Comparative Analysis of Efficacy: A Focus on Nasal Decongestion

Based on the well-established use of pseudoephedrine and phenylephrine as nasal decongestants, we will frame our comparative analysis within this therapeutic context. Nasal congestion is primarily caused by the dilation of blood vessels in the nasal mucosa. Sympathomimetic agents counteract this by inducing vasoconstriction, thereby reducing swelling and improving airflow.

The efficacy of these agents is determined by their mechanism of action and their affinity and selectivity for various adrenergic receptor subtypes.

  • (S)-(-)-2-Methyl-1-phenyl-1-propanol (Hypothesized): Based on its structure, it is plausible that it could act as an indirect sympathomimetic, potentially promoting the release of norepinephrine from sympathetic nerve terminals. The absence of a secondary amine, present in pseudoephedrine and norephedrine, may influence its potency and direct receptor affinity.

  • Pseudoephedrine: Primarily an indirect-acting sympathomimetic agent. Its main mechanism is to displace norepinephrine from storage vesicles in presynaptic neurons.[10] It has negligible direct agonist activity at α1- and α2-adrenergic receptors.[11]

  • Phenylephrine: A direct-acting sympathomimetic, functioning as a selective agonist for α1-adrenergic receptors.[7] This direct action leads to potent vasoconstriction.

The following table summarizes the available quantitative data for the comparator compounds. It is important to note the absence of direct efficacy data for (S)-(-)-2-Methyl-1-phenyl-1-propanol.

CompoundTargetParameterValueSpeciesSource
Pseudoephedrine Norepinephrine TransporterEC50 (Norepinephrine Release)224 nMIn vitro[11]
α1-Adrenergic ReceptorKact>10,000 nMIn vitro[11]
α2-Adrenergic ReceptorKact>10,000 nMIn vitro[11]
β1-Adrenergic ReceptorKact309 µMIn vitro[11]
β2-Adrenergic ReceptorKact10 µMIn vitro[11]
Phenylephrine α1-Adrenergic Receptorlog(EC50)-5.85 ± 0.22Rabbit[12]
α1A-Adrenergic ReceptorKi977.24 nMRat
α1A-Adrenergic ReceptorEC501659.59 nMRat

EC50: Half-maximal effective concentration; Kact: Activation constant; Ki: Inhibitory constant.

From the data, it is evident that pseudoephedrine's primary mode of action is the release of norepinephrine, with very weak direct interaction with adrenergic receptors. In contrast, phenylephrine directly activates α1-adrenergic receptors. The log(EC50) of -5.85 for phenylephrine in rabbit abdominal aorta corresponds to an EC50 of approximately 1.41 µM, indicating its potency as a vasoconstrictor.

Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of (S)-(-)-2-Methyl-1-phenyl-1-propanol, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

This assay determines the binding affinity of a compound to specific receptor subtypes, providing a direct measure of its potential for direct receptor interaction.[13][14]

Objective: To determine the inhibitory constant (Ki) of (S)-(-)-2-Methyl-1-phenyl-1-propanol at human α1A, α1B, α1D, α2A, α2B, α2C, β1, and β2 adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing each human adrenergic receptor subtype.

  • Radioligands: [3H]-Prazosin (for α1), [3H]-Yohimbine (for α2), [125I]-Iodocyanopindolol (for β).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compound: (S)-(-)-2-Methyl-1-phenyl-1-propanol dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: Phentolamine (for α), Propranolol (for β).

  • 96-well plates, scintillation fluid, scintillation counter, glass fiber filters.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[14]

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of the unlabeled test compound or the non-specific binding control.

    • The prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This in vivo model assesses the ability of a compound to induce vasoconstriction, a key physiological effect for a nasal decongestant.[15][16]

Objective: To evaluate the effect of intravenously administered (S)-(-)-2-Methyl-1-phenyl-1-propanol on mean arterial pressure in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Catheters for femoral artery and vein cannulation.

  • Pressure transducer and data acquisition system.

  • Test compound solution in sterile saline.

  • Positive control: Phenylephrine solution.

  • Vehicle control: Sterile saline.

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Drug Administration: Administer a bolus intravenous injection of the vehicle control and record the blood pressure response. Once the blood pressure returns to baseline, administer increasing doses of the test compound at appropriate intervals, recording the peak change in mean arterial pressure for each dose. Administer the positive control (phenylephrine) to confirm the responsiveness of the preparation.

  • Data Analysis: Construct a dose-response curve by plotting the change in mean arterial pressure against the logarithm of the administered dose of the test compound. Calculate the ED50 (the dose that produces 50% of the maximal response).

Visualizing the Mechanisms

To better understand the potential pathways involved, the following diagrams illustrate the adrenergic signaling cascade and the experimental workflow for the radioligand binding assay.

adrenergic_signaling cluster_indirect Indirect-Acting Sympathomimetics (e.g., Pseudoephedrine) cluster_direct Direct-Acting Sympathomimetics (e.g., Phenylephrine) Indirect_Agonist (S)-(-)-2-Methyl-1-phenyl-1-propanol (Hypothesized) Pseudoephedrine Nerve_Terminal Sympathetic Nerve Terminal Indirect_Agonist->Nerve_Terminal Enters terminal Direct_Agonist Phenylephrine Adrenergic_Receptor α1-Adrenergic Receptor Direct_Agonist->Adrenergic_Receptor Directly Binds NE_Vesicles Norepinephrine (NE) Vesicles Nerve_Terminal->NE_Vesicles Displaces NE NE NE NE_Vesicles->NE Release NE->Adrenergic_Receptor Binds Synaptic_Cleft Synaptic Cleft Effector_Cell Smooth Muscle Cell Adrenergic_Receptor->Effector_Cell Activates Vasoconstriction Vasoconstriction Effector_Cell->Vasoconstriction

Caption: Adrenergic signaling pathways for direct and indirect sympathomimetics.

binding_assay_workflow Start Start Membrane_Prep Prepare Cell Membranes with Adrenergic Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

While direct evidence for the efficacy of (S)-(-)-2-Methyl-1-phenyl-1-propanol is currently lacking, its structural similarity to known sympathomimetic amines such as pseudoephedrine and norephedrine provides a strong rationale for investigating its potential as a nasal decongestant. The key difference in its structure—the absence of a secondary amine—is likely to significantly influence its pharmacological profile, potentially reducing its potency as an indirect sympathomimetic or altering its direct receptor affinities.

The experimental protocols detailed in this guide provide a clear path forward for elucidating the efficacy of (S)-(-)-2-Methyl-1-phenyl-1-propanol. A comprehensive characterization of its binding profile at adrenergic receptors and its in vivo effects on vasoconstriction will be crucial in determining its potential as a therapeutic agent. Future research should focus on a head-to-head comparison with established decongestants to ascertain its relative potency, selectivity, and potential for side effects.

This guide serves as a foundational document for researchers and drug development professionals interested in exploring the therapeutic potential of (S)-(-)-2-Methyl-1-phenyl-1-propanol, providing a scientifically grounded framework for its evaluation.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. (S)-(-)-2-Methyl-1-phenyl-1-propanol, a common chiral building block in synthetic chemistry, requires meticulous handling from initial use to final disposition. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. Our focus extends beyond mere instruction to elucidate the scientific reasoning behind each critical step.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. (S)-(-)-2-Methyl-1-phenyl-1-propanol is classified as a combustible liquid , which dictates the core safety measures for its handling and disposal.[1][2][3] The primary risk associated with this classification is the potential for ignition when exposed to heat or flame.[4][5]

While comprehensive toxicological data is limited, it is prudent to treat the substance with care, avoiding direct contact with skin and eyes and preventing inhalation of vapors.[3][6] Safe handling practices, including the use of appropriate Personal Protective Equipment (PPE), are non-negotiable.[4][7]

Table 1: Key Safety & Physical Properties of 2-Methyl-1-phenyl-1-propanol

PropertyValueSignificance for Disposal
CAS Number 611-69-8Unique identifier for accurate tracking and regulatory reporting.
Classification Combustible Liquid (Category 4)Dictates storage away from ignition sources and specific disposal pathways for flammable materials.[1][2]
Flash Point 86 °C / 186.8 °FThe lowest temperature at which vapors can ignite.[1] Being a combustible liquid, it requires heat to become a significant fire hazard.[3][5]
Physical State LiquidSpills can spread, and vapors may accumulate. Requires liquid-tight waste containers.[1]
Hazards Potential for skin/eye irritationMandates the use of gloves and safety glasses during handling and disposal.[3]

The Regulatory Landscape: Adherence to the Law

The disposal of any laboratory chemical is not merely a matter of good practice; it is a legal requirement. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8] Under RCRA, chemical waste generators are responsible for the waste from "cradle-to-grave."[8]

(S)-(-)-2-Methyl-1-phenyl-1-propanol waste must be managed as a hazardous waste due to its combustibility.[9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10] Laboratories must also adhere to state and local regulations, which may be more stringent than federal laws, as well as their own institution's specific Environmental Health and Safety (EH&S) protocols.[7][11]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the standard operating procedure for the collection and temporary storage of (S)-(-)-2-Methyl-1-phenyl-1-propanol waste within a laboratory setting, pending pickup by a licensed disposal facility.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[12][13]

  • Action: Designate a specific waste container for (S)-(-)-2-Methyl-1-phenyl-1-propanol and other compatible flammable organic liquids.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gas, fire, or explosions. For instance, mixing flammable liquids with oxidizers can create a significant fire hazard.

Step 2: Use of Appropriate Containers

Container integrity is crucial to prevent leaks and spills.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is approved for flammable waste.[7][14] The container must have a tight-fitting, screw-on cap.[12][13]

  • Causality: The container must not degrade upon contact with the chemical. Keeping the container closed prevents the release of flammable vapors, which could travel to an ignition source.[4]

Step 3: Proper Labeling

Clear and accurate labeling is a legal requirement and essential for safety.[7][12]

  • Action: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EH&S department.[11][13] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "(S)-(-)-2-Methyl-1-phenyl-1-propanol"

    • The associated hazards (e.g., "Combustible")

    • The accumulation start date.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental misuse or improper disposal. It is also critical for regulatory compliance and inventory tracking.

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

Labs may accumulate waste at or near the point of generation in a designated SAA.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be away from heat sources, open flames, and high-traffic areas.[4][7] The container must be kept within a secondary containment bin to catch any potential leaks.[12][13]

  • Causality: Secondary containment minimizes the impact of a potential container failure. Storing away from ignition sources is a primary control measure for preventing fires with combustible liquids.[2][5]

Step 5: Arranging for Final Disposal

The final step is to hand off the waste to professionals.

  • Action: Once the container is full, or if you are approaching the regulatory time limit for storage (which varies by your facility's generator status), submit a waste collection request to your institution's EH&S department or equivalent.[11][13]

  • Causality: EH&S will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical in accordance with all regulations, typically via high-temperature incineration.[14] This method ensures the complete destruction of the organic compound, minimizing environmental impact.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling (S)-(-)-2-Methyl-1-phenyl-1-propanol from the point of generation to its final disposal.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Disposal Vendor Operations cluster_key Key gen Waste Generated: (S)-(-)-2-Methyl-1-phenyl-1-propanol container Select Approved, Chemically Compatible Waste Container gen->container Step 1 label_waste Label Container with Hazardous Waste Tag (Contents, Hazards, Date) container->label_waste Step 2 store Store in Designated SAA with Secondary Containment label_waste->store Step 3 request Container Full? Submit Pickup Request to EH&S store->request Step 4 pickup EH&S Collects Waste from Laboratory request->pickup Step 5 transport Licensed Vendor Transports Waste Off-site pickup->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose key_lab Blue Nodes = EH&S/Vendor Actions key_ehs White Nodes = Researcher Actions

Caption: Decision workflow for compliant disposal of chemical waste.

Emergency Procedures: Managing Spills

Despite best practices, spills can occur. A prepared response is critical to mitigate hazards.

  • For Small Spills (<100 mL):

    • Alert Personnel: Immediately notify others in the area.

    • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[15][16]

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

    • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain and Absorb: Use a spill kit with a non-flammable absorbent material, such as sand or cat litter, to contain and absorb the spill.[4] Do not use paper towels, as they are combustible.[4]

    • Collect Waste: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.[15]

    • Label and Dispose: Seal and label the container as hazardous waste and dispose of it through the chemical waste program.

    • Decontaminate: Clean the spill area with soap and water.

  • For Large Spills (>100 mL) or Spills Outside a Fume Hood:

    • Evacuate: Immediately evacuate the area.

    • Isolate: Close the doors to the laboratory to contain the vapors.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Public Safety, EH&S) immediately.[16]

By adhering to these detailed procedures, researchers can ensure that the disposal of (S)-(-)-2-Methyl-1-phenyl-1-propanol is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship. This commitment to responsible chemical management is an integral part of scientific excellence.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab.
  • Flammable Liquids. (2024, June 12). University of Illinois Division of Research Safety.
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). University of Nevada, Reno Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • Safety Data Sheet: 2-Methyl-1-phenyl-1-propanol. (2025, December 24). Fisher Scientific.
  • RCRA Management of Excess Alcohol-based Hand Sanitizer. (2023, May 9). U.S. Environmental Protection Agency.
  • Safety Data Sheet: 2-Methyl-1-phenyl-2-propanol. (2025, December 21). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-1-phenyl-2-propanol. (2026, January 3). ChemicalBook.
  • Safety Data Sheet: 1-Phenylpropan-2-ol. (2025, April 24). Sigma-Aldrich.
  • Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental.
  • Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL. (2025, July 19). ChemicalBook.
  • RCRA Guidance/Alcohol-Based Hand Sanitizers: U.S. Environmental Protection Agency Addresses Options for Repurposing/Recycling. (2022, April 8). Mitchell Williams.
  • Safety Data Sheet: (+/-)-2-Phenyl-1-propanol. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
  • 2-Phenyl-1-Propanol SDS (Safety Data Sheet). (2014, January 16). Flinn Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(-)-2-Methyl-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling (S)-(-)-2-Methyl-1-phenyl-1-propanol (CAS No. 611-69-8). As researchers and drug development professionals, our primary commitment is to safety, which enables scientific advancement. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and the correct application of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, ensuring that safety is an integral part of your experimental design.

Hazard Profile: Understanding the "Why" Behind the "What"

(S)-(-)-2-Methyl-1-phenyl-1-propanol is a substituted aromatic alcohol. While its toxicological properties have not been fully investigated, its structure warrants a cautious approach based on related chemical families.[1] The primary risks are associated with its combustibility and its potential to act as an irritant upon contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close isomers are classified as combustible liquids and may cause skin and eye irritation.[2][3][4] The core principle of our PPE strategy is to create impermeable barriers against the two primary routes of exposure: dermal contact and inhalation of vapors, especially at elevated temperatures.

GHS Hazard Classification Summary:

  • Physical Hazards: Combustible Liquid.[5][6] This dictates the need for controls against ignition sources.

  • Health Hazards: May cause skin and eye irritation.[2][3] May be harmful if swallowed.[1] Inhalation of vapors or mists may cause respiratory irritation or drowsiness.[2][7]

These classifications are the foundation of our risk assessment. Every piece of PPE recommended is a direct countermeasure to one of these identified hazards.

Quantitative Safety Data

For a rapid risk assessment, key quantitative parameters are summarized below. These values are critical for informing your handling procedures, particularly regarding ventilation and temperature control.

ParameterValue & SignificanceSource(s)
Flash Point Between 37.8 and 93.3 °C (100 and 200 °F)[2]
GHS Health Hazard 0 (Poses no health hazard beyond ordinary combustible materials)[2]
GHS Fire Hazard 2 (Must be moderately heated before ignition can occur)[2]
GHS Reactivity 0 (Normally stable)[2]

Note: Data is for the racemate or closely related isomers and should be used as a conservative guide for (S)-(-)-2-Methyl-1-phenyl-1-propanol.

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. The following details the minimum required PPE for handling this compound under standard laboratory conditions (i.e., well-ventilated area, ambient temperature).

Primary Barrier: Hand and Body Protection
  • Gloves: Nitrile gloves are the preferred choice for incidental contact due to their balance of chemical resistance and dexterity.[8] Always use the proper glove removal technique to avoid contaminating your skin.[9] For tasks involving significant potential for splashing or extended contact, consider heavier-duty gloves like butyl or Viton.[10] Causality: The goal is to prevent dermal absorption. Substituted alcohols can defat the skin, leading to irritation and increasing the permeability to other chemicals. Double-gloving is recommended when handling larger quantities as it provides an additional layer of protection and a clear indication of a breach if the outer glove is contaminated.[11]

  • Laboratory Coat: A standard, flame-resistant lab coat is mandatory. It must be fully buttoned with sleeves rolled down. Causality: This protects against accidental splashes and prevents the contamination of personal clothing.[8] For larger-scale operations (>1 L), a chemically resistant apron over the lab coat is advised.[8]

Secondary Barrier: Eye and Face Protection
  • Safety Goggles: ANSI-rated chemical splash goggles are required at all times.[9][12] Standard safety glasses with side shields do not provide adequate protection from splashes.[11] Causality: The mucous membranes of the eyes are highly susceptible to irritation from organic vapors and direct splashes. Chemical goggles form a seal around the eyes, providing robust protection.

  • Face Shield: When handling quantities greater than 500 mL or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to safety goggles. Causality: A face shield protects the entire face from splashes, which is critical during higher-risk procedures.[11]

Respiratory Protection: An Environment-Dependent Control

Under normal laboratory conditions with functioning engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[1][6]

  • When is it necessary? Respiratory protection should be used if you are handling large quantities outside of a fume hood, if heating the material, or if ventilation is inadequate, leading to potential vapor accumulation.

  • What type? A NIOSH-approved respirator with an organic vapor (Type A) cartridge is appropriate.[10] Causality: While the vapor pressure is low at room temperature, it increases upon heating. Inhaling concentrated vapors can lead to respiratory tract irritation and potential central nervous system effects like dizziness.[7]

Procedural Workflow & Disposal Plan

Adherence to a strict, step-by-step protocol is the most effective way to translate safety knowledge into safe practice.

Step-by-Step Handling Protocol
  • Pre-Handling Assessment: Before entering the lab, review this guide and the Safety Data Sheet (SDS).[8] Ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Engineering Controls: Verify that the chemical fume hood has a valid inspection sticker and is functioning correctly.

  • Donning PPE: Don your PPE in the following order: lab coat, inner gloves (if double-gloving), safety goggles, face shield (if required), and outer gloves.

  • Chemical Handling: Conduct all manipulations of (S)-(-)-2-Methyl-1-phenyl-1-propanol inside the fume hood. Use non-sparking tools and keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent.

    • Remove outer gloves (if used) and dispose of them in the designated solid chemical waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove inner gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.[1][9]

Disposal Plan
  • Liquid Waste: All solutions containing (S)-(-)-2-Methyl-1-phenyl-1-propanol and contaminated solvents must be collected in a designated, properly labeled hazardous waste container. Do not discharge to sewer systems.[2]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels must be disposed of in a sealed container labeled as solid chemical waste.[2]

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[2]

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Visual Workflow: PPE Selection Decision Tree

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and conditions.

PPE_Selection_Workflow start Start: Assess Task Handling (S)-(-)-2-Methyl-1-phenyl-1-propanol fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles fume_hood->base_ppe  Yes no_hood STOP! Re-evaluate procedure. Consult EHS. Do not proceed. fume_hood->no_hood No   quantity Quantity > 500mL OR Heating/Aerosol Risk? base_ppe->quantity add_shield Add Face Shield (in addition to goggles) quantity->add_shield Yes ventilation Is ventilation poor? (e.g., benchtop) quantity->ventilation No add_shield->ventilation add_respirator Add Respirator (NIOSH-approved, organic vapor cartridge) ventilation->add_respirator Yes end_ppe Final PPE Ensemble Assembled ventilation->end_ppe No add_respirator->end_ppe

Caption: PPE selection workflow for handling (S)-(-)-2-Methyl-1-phenyl-1-propanol.

References

  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
  • GJ Chemical. (n.d.). Benzyl Alcohol.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (+/-)-2-Phenyl-1-propanol.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-1-phenyl-2-propanol.
  • Santa Cruz Biotechnology. (n.d.). Benzyl alcohol Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Phenyl-1-propanol SDS, 93-54-9 Safety Data Sheets.
  • Merck. (n.d.). Benzyl alcohol, Ph. Eur. - Safety Data Sheet.
  • Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Phenyl-2-propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-1-phenyl-1-propanol.
  • ChemReg.net. (2006). GHS Classification.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.